molecular formula C22H29NO5 B001183 Trimebutine CAS No. 39133-31-8

Trimebutine

Cat. No.: B001183
CAS No.: 39133-31-8
M. Wt: 387.5 g/mol
InChI Key: LORDFXWUHHSAQU-UHFFFAOYSA-N
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Description

Trimebutine is a spasmolytic agent with significant research value for investigating gastrointestinal (GI) motility disorders. Its primary mechanism of action involves dual agonistic activity on peripheral mu and kappa opioid receptors, which serves to normalize dysregulated gut motility. This unique property allows researchers to explore the modulation of the migrating motor complex (MMC) and to study its effects on reducing visceral hypersensitivity, a key factor in conditions like Irritable Bowel Syndrome (IBS). As a result, this compound is a critical compound for in vitro and in vivo studies aimed at understanding the pathophysiology of functional GI disorders, screening for novel therapeutics, and elucidating the complex neuropharmacology of the enteric nervous system. Its ability to exert both prokinetic and antispasmodic effects makes it an invaluable tool for dissecting the mechanisms that control gut motility and for advancing pharmacological research in gastroenterology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Source PubChem
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InChI

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORDFXWUHHSAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4023707
Record name Trimebutine
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Molecular Weight

387.5 g/mol
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Solubility

Insoluble
Record name Trimebutine
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CAS No.

58997-89-0, 39133-31-8, 58997-90-3
Record name (+)-Trimebutine
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Record name TRIMEBUTINE
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Record name TRIMEBUTINE, (+)-
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Melting Point

78-82
Record name Trimebutine
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Foundational & Exploratory

Trimebutine: A Technical Guide to its Peripheral Opioid Receptor Agonism in Gastrointestinal Motility and Visceral Pain

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trimebutine is a multifaceted spasmolytic agent widely utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[1][2] Unlike conventional antispasmodics, this compound exhibits a unique dual-modulatory effect on gut motility, capable of both stimulating hypotonic and inhibiting hypertonic smooth muscle activity. This paradoxical action is primarily attributed to its role as an agonist at peripheral opioid receptors.[3][4] This technical guide provides an in-depth exploration of this compound's pharmacology as a peripheral opioid receptor agonist, intended for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, the experimental methodologies used for its characterization, and its effects on gastrointestinal physiology.

Molecular Mechanism of Action: Engagement with the Peripheral Enkephalinergic System

The primary mechanism underpinning this compound's effects on the gastrointestinal tract is its interaction with the endogenous opioid system, specifically as an agonist at peripheral mu (µ), delta (δ), and kappa (κ) opioid receptors located on enteric neurons.[2][3] this compound and its principal active metabolite, N-desmethylthis compound (northis compound), do not exhibit strong selectivity for any single opioid receptor subtype, acting as broad-spectrum agonists.[5] This non-selective agonism is crucial to its dual modulatory effects on gut function.

The activation of these receptors by this compound influences the release of various gastrointestinal peptides, such as motilin, vasoactive intestinal peptide (VIP), gastrin, and glucagon, further contributing to the regulation of digestive functions.[3][4]

Receptor Binding and Affinity

Precise binding affinity (Ki) values for this compound and N-desmethylthis compound at cloned human opioid receptors are not extensively reported in publicly available literature. However, studies utilizing animal tissue preparations provide valuable insights into their relative affinities.

In radioligand displacement studies using guinea-pig brain homogenates, this compound was found to be approximately 13 times less potent than morphine in displacing [3H]naloxone, indicating a lower affinity for mu-opioid receptors.[6] Notably, this compound shows no significant affinity for kappa-opioid receptors in assays using the selective ligand [3H]U-69593.[6] Functional assays on isolated guinea-pig ileum, a preparation rich in mu-opioid receptors, have yielded IC50 values for this compound in the micromolar range, further supporting its classification as a weak opioid agonist.[5]

N-desmethylthis compound has been shown to possess a good affinity for all three opioid receptor subtypes in both brain and myenteric plexus preparations.[5]

CompoundReceptor SubtypeTissue SourceFindingCitation
This compoundMu (µ)Guinea-pig brain~13-fold less potent than morphine[6]
This compoundKappa (κ)Guinea-pig brainNo appreciable affinity[6]
This compoundMu (µ), Delta (δ), Kappa (κ)Guinea-pig brain & myenteric plexusGood affinity[5]
N-desmethylthis compoundMu (µ), Delta (δ), Kappa (κ)Guinea-pig brain & myenteric plexusGood affinity[5]
Downstream Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gα (Gi/o) subunits. Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit can also modulate various ion channels.

The downstream effects of this compound's opioid receptor agonism are complex and contribute to its dual modulatory action. It has been shown to inhibit L-type calcium channels and large-conductance calcium-activated potassium channels (BKca channels).[7] This modulation of ion channel activity, alongside its opioid receptor agonism, allows this compound to influence smooth muscle contractility and regulate visceral sensitivity.

TrimebutineSignaling cluster_membrane Enteric Neuron Membrane cluster_intracellular Intracellular This compound This compound OpioidReceptor μ, δ, κ Opioid Receptors This compound->OpioidReceptor Agonist Binding G_protein Gi/o Protein OpioidReceptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition IonChannels Ion Channels (Ca2+, K+) G_protein->IonChannels Modulation cAMP ↓ cAMP NeuronalActivity Modulation of Neuronal Excitability IonChannels->NeuronalActivity cAMP->NeuronalActivity

Figure 1: Simplified signaling pathway of this compound at peripheral opioid receptors.

Experimental Characterization of this compound's Opioid Activity

The characterization of this compound's interaction with opioid receptors involves a combination of in vitro binding and functional assays, as well as ex vivo and in vivo models to assess its physiological effects.

In Vitro Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound and its metabolites for µ, δ, and κ opioid receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human opioid receptor of interest or from animal tissues rich in these receptors (e.g., guinea pig brain).

  • Competitive Binding: A fixed concentration of a high-affinity radiolabeled opioid ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69593 for κ) is incubated with the membrane preparation in the presence of varying concentrations of this compound or its metabolites.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

This functional assay measures the activation of G-proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist at opioid receptors.

Methodology:

  • Membrane Preparation: Similar to binding assays, membranes expressing the opioid receptor of interest are used.

  • Assay Reaction: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

  • Signal Detection: Agonist-induced G-protein activation leads to the binding of [³⁵S]GTPγS to the Gα subunit. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values for G-protein activation.

This assay directly measures the functional consequence of Gi/o-coupled receptor activation.

Objective: To quantify the inhibitory effect of this compound on adenylyl cyclase activity.

Methodology:

  • Cell Culture: Whole cells expressing the opioid receptor of interest are used.

  • Assay Procedure: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production. Subsequently, cells are exposed to varying concentrations of this compound.

  • cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its inhibitory potency (IC50).

ExperimentalWorkflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo & In Vivo Models Binding Radioligand Binding Assay GTPgS [³⁵S]GTPγS Binding Assay Binding->GTPgS Determine Affinity (Ki) cAMP Adenylyl Cyclase Inhibition Assay GTPgS->cAMP Confirm Functional Agonism (EC50, Emax) GPI Isolated Tissue Assays (e.g., Guinea Pig Ileum) cAMP->GPI Assess Physiological Relevance Motility Gastrointestinal Motility Models GPI->Motility Bridge to In Vivo Effects Pain Visceral Pain Models Motility->Pain Investigate Sensory Effects

Figure 2: Experimental workflow for the characterization of this compound's opioid activity.
Ex Vivo and In Vivo Models

The guinea pig ileum longitudinal muscle-myenteric plexus preparation is a classic and valuable tool for studying the effects of opioids on intestinal motility. This tissue is rich in µ- and κ-opioid receptors on enteric neurons.

Objective: To assess the functional effects of this compound on neurally-mediated intestinal contractions.

Methodology:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.

  • Stimulation: Contractions are induced by electrical field stimulation, which causes the release of acetylcholine from enteric neurons.

  • Drug Application: this compound is added to the organ bath in a cumulative manner, and its effect on the amplitude of the electrically-induced contractions is recorded.

  • Data Analysis: The inhibitory or stimulatory effects of this compound are quantified, and the involvement of opioid receptors is confirmed by using opioid antagonists like naloxone.

Animal models are used to evaluate the effects of this compound on gastric emptying, small intestinal transit, and colonic motility.

Objective: To determine the in vivo efficacy of this compound in modulating gastrointestinal transit.

Methodology:

  • Animal Models: Rodents (mice or rats) are commonly used.

  • Transit Measurement: A non-absorbable marker (e.g., charcoal meal or radiolabeled marker) is administered orally. After a specific time, the animal is euthanized, and the distance traveled by the marker through the gastrointestinal tract is measured.

  • Drug Administration: this compound is administered prior to the marker, and its effect on transit time is compared to a vehicle control group.

This compound's ability to modulate visceral sensitivity is a key aspect of its clinical efficacy.[3][4] Animal models of visceral hypersensitivity are employed to study this effect.

Objective: To assess the anti-nociceptive effects of this compound on visceral pain.

Methodology:

  • Induction of Hypersensitivity: Visceral hypersensitivity can be induced by methods such as colorectal distension (CRD) in animals with previous gut inflammation or stress.[7][8]

  • Nociceptive Response Measurement: The animal's response to a noxious visceral stimulus (e.g., balloon distension of the colon) is quantified by measuring behaviors such as the abdominal withdrawal reflex.

  • Drug Testing: this compound is administered before the noxious stimulus, and its ability to reduce the nociceptive response is evaluated. The involvement of opioid receptors can be confirmed by co-administration with naloxone.[9][10]

Clinical Implications and Future Directions

The action of this compound as a non-selective, peripheral opioid receptor agonist provides a rational basis for its clinical use in functional gastrointestinal disorders. Its ability to normalize gut motility, rather than simply inhibiting or stimulating it, makes it a valuable therapeutic option for patients with fluctuating bowel habits, a hallmark of IBS. Furthermore, its effects on visceral sensitivity contribute to its efficacy in alleviating abdominal pain.[3][4]

Future research should focus on obtaining precise quantitative pharmacological data for this compound and its metabolites at cloned human opioid receptors. This would allow for a more detailed understanding of its structure-activity relationships and could guide the development of novel, peripherally-acting opioid modulators for gastrointestinal disorders with improved therapeutic profiles. Investigating the potential for biased agonism at opioid receptors could also open new avenues for designing drugs that preferentially activate therapeutic signaling pathways while avoiding those associated with adverse effects.

References

Biochemical properties and molecular structure of Trimebutine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biochemical Properties and Molecular Structure of Trimebutine

Abstract

This compound is a multifaceted pharmaceutical agent primarily utilized for the treatment of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1][2] Unlike conventional spasmolytics, this compound does not exhibit a simple inhibitory action. Instead, it functions as a comprehensive modulator of gastrointestinal (GI) motility and visceral sensitivity through a complex mechanism involving interactions with the endogenous opioid system and direct effects on smooth muscle ion channels.[1][3] This guide provides a detailed examination of its molecular structure, core biochemical properties, and the experimental methodologies employed to elucidate its unique pharmacological profile. The content is structured to deliver not just technical data, but also the scientific rationale behind its characterization, offering a robust resource for professionals in pharmacology and drug development.

Molecular Structure and Physicochemical Profile

This compound is chemically identified as 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate.[4][5] Its structure is an ester, combining a substituted phenylbutylamine moiety with a trimethoxybenzoic acid group. This unique architecture is central to its pharmacological activity, allowing it to interact with multiple biological targets. The drug is often formulated as a maleate salt to improve its solubility and bioavailability.[6][7]

IUPAC Name: [2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate[8] Chemical Formula (Base): C₂₂H₂₉NO₅[4] Molar Mass (Base): 387.47 g/mol [4]

Caption: 2D representation of the this compound molecular structure.

Physicochemical Data Summary

The physicochemical properties of this compound are crucial for its formulation and pharmacokinetic behavior.

PropertyValueSource
Physical Form White to off-white solid/powder[9][10]
Melting Point (Base) 78-80°C[9]
Boiling Point (Base) ~457.9 °C at 760 mmHg[4]
pKa 7.29 ± 0.50 (Predicted)[9]
Solubility (Maleate Salt) Sparingly soluble in water; Soluble in ethanol and DMSO[10]
Solubility (Base) Practically insoluble in water; Freely soluble in chloroform[10]

The Tripartite Mechanism of Action

This compound's distinction lies in its ability to normalize, rather than simply inhibit or stimulate, intestinal activity.[6] This is achieved through a concentration-dependent, multi-target mechanism that primarily involves the enkephalinergic system and direct modulation of smooth muscle ion channels.

Agonism of Peripheral Opioid Receptors

A foundational aspect of this compound's action is its role as a weak agonist on peripheral opioid receptors within the enteric nervous system.[5][11] It interacts with mu (μ), delta (δ), and kappa (κ) receptor subtypes.[1][12] This interaction is considered a primary driver of its motility-regulating effects, including accelerating gastric emptying and inducing premature phase III of the migrating motor complex (MMC).[5][11]

  • Causality: The gut has its own intrinsic nervous system rich in opioid receptors that regulate motility and secretion. By acting as an agonist at these local receptors, this compound mimics the action of endogenous enkephalins, helping to coordinate peristaltic waves and normalize transit time.[2] Its activity remains largely confined to the periphery, which explains the lack of significant central nervous system side effects typical of classical opioids.[13] The principal active metabolite, N-desmethylthis compound (northis compound), also demonstrates affinity for these receptors, contributing to the overall therapeutic effect.[8][12]

Opioid_Signaling cluster_neuron Within Enteric Neuron This compound This compound OpioidReceptors Peripheral Opioid Receptors (μ, δ, κ) This compound->OpioidReceptors Binds as weak agonist G_Protein G-Protein Coupling OpioidReceptors->G_Protein Activates EntericNeuron Enteric Neuron IonChannels Modulation of Ion Channels (Ca²⁺, K⁺) G_Protein->IonChannels Neurotransmitter Altered Neurotransmitter Release (e.g., ACh) G_Protein->Neurotransmitter Motility Normalized GI Motility IonChannels->Motility Neurotransmitter->Motility Ion_Channel_Modulation This compound This compound LowConc Low Concentration This compound->LowConc HighConc High Concentration This compound->HighConc BK_Channel Inhibits K⁺ Channels (BKca) LowConc->BK_Channel Ca_Channel Inhibits L-type Ca²⁺ Channels HighConc->Ca_Channel Depolarization Membrane Depolarization BK_Channel->Depolarization Contraction Enhanced Contraction (Prokinetic) Depolarization->Contraction Ca_Influx Reduced Ca²⁺ Influx Ca_Channel->Ca_Influx Relaxation Muscle Relaxation (Antispasmodic) Ca_Influx->Relaxation Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., hMOR-expressing cells) start->prep setup Set up 96-well Plate (Total, Non-specific, Competitive) prep->setup incubate Incubate to Equilibrium (e.g., 120 min, RT) setup->incubate filter Rapid Filtration (Separate bound/unbound ligand) incubate->filter count Scintillation Counting (Measure radioactivity) filter->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze end End analyze->end Contractility_Workflow start Start prep Isolate & Mount Muscle Strip (e.g., Guinea Pig Ileum) start->prep equilibrate Equilibrate in Organ Bath (Krebs Solution, 37°C) prep->equilibrate contract Induce Contraction (e.g., with ACh or KCl) equilibrate->contract add_drug Add Cumulative Doses of this compound contract->add_drug record Record Isometric Tension add_drug->record for each dose analyze Analyze Dose-Response (Calculate EC₅₀) record->analyze end End analyze->end

References

Trimebutine's effect on mu, kappa, and delta opiate receptors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Opioid Receptor Pharmacology of Trimebutine

Introduction

This compound is a well-established therapeutic agent for functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1] While often categorized as a spasmolytic, its mechanism of action is far more nuanced, extending beyond simple smooth muscle relaxation.[1][2] The core of this compound's regulatory effects on gut motility lies in its complex interaction with the enteric nervous system's opioid receptors.[3][4][5] This guide provides a detailed technical examination of this compound's effects on the mu (μ), kappa (κ), and delta (δ) opioid receptors, intended for researchers and drug development professionals. We will dissect its binding and functional characteristics, provide validated experimental protocols for its characterization, and explore the downstream signaling consequences of its receptor engagement.

The therapeutic utility of this compound stems from its ability to act as a motility modulator, normalizing bowel function rather than uniformly stimulating or inhibiting it.[5][6] This unique profile is a direct consequence of its engagement with multiple peripheral opioid receptor subtypes, which exert distinct and sometimes opposing influences on gastrointestinal transit.[7][8] Understanding this multi-receptor pharmacology is paramount to appreciating its clinical efficacy and exploring future therapeutic applications.

Section 1: Molecular Interaction Profile of this compound with Opioid Receptors

This compound and its primary active metabolite, N-desmethylthis compound (northis compound), function as weak, non-selective agonists at peripheral μ, κ, and δ opioid receptors.[9][10][11] Unlike classical opioids such as morphine, this compound's effects are primarily localized to the gastrointestinal tract, minimizing central nervous system side effects.[12][13] Its interaction is characterized by relatively low affinity compared to endogenous opioids or narcotic analgesics, which contributes to its modulating, rather than purely agonistic, effect.[14]

Interaction with the Mu (μ) Opioid Receptor (MOR)

This compound exhibits its highest affinity for the μ-opioid receptor relative to the other subtypes, although this affinity is still markedly lower than that of morphine.[11][14] Studies have shown this compound to be approximately 13 to 30 times less potent than morphine in displacing μ-selective radioligands.[11][12][14] Functionally, it acts as a weak agonist at the MOR.[2][9][15]

Downstream Signaling: Upon agonist binding, the MOR, a G-protein coupled receptor (GPCR), couples primarily to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade characterized by:

  • Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[16][17]

  • Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability.

  • Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.[17]

MOR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TMB This compound MOR μ-Opioid Receptor (MOR) TMB->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_ion Ca_Channel->Ca_ion K_ion K_Channel->K_ion ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Ca_ion->Response K_ion->Response KOR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TMB This compound KOR κ-Opioid Receptor (KOR) TMB->KOR Binds G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC Response Modulation of Neurotransmitter Release cAMP->Response DOR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TMB This compound DOR δ-Opioid Receptor (DOR) TMB->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC Response Modulation of Neuronal Activity cAMP->Response Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., HEK293-MOR) start->prep plate Plate Assay Components: - Membranes - [³H]-Radioligand - this compound (or controls) prep->plate incubate Incubate to Reach Equilibrium (60-120 min) plate->incubate filter Rapid Filtration (Separates Bound/Unbound) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measures Radioactivity) wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end GTPgS_Assay_Workflow start Start prep Prepare Receptor Membranes and Assay Buffer with GDP start->prep plate Plate Assay Components: - Membranes - [³⁵S]GTPγS - this compound (or controls) prep->plate incubate Incubate at 30°C (60 min) plate->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis: Calculate EC50 and Emax count->analyze end End analyze->end cAMP_Assay_Workflow start Start plate_cells Plate Receptor-Expressing Cells in 384-well Plate start->plate_cells treat_ibmx Pre-treat with IBMX (Phosphodiesterase Inhibitor) plate_cells->treat_ibmx add_drug Add this compound (Concentration-Response) treat_ibmx->add_drug add_fsk Stimulate with Forskolin add_drug->add_fsk lyse_detect Lyse Cells & Detect cAMP (e.g., HTRF) add_fsk->lyse_detect analyze Data Analysis: Calculate IC50 and % Inhibition lyse_detect->analyze end End analyze->end

References

Trimebutine's Role in Modulating Visceral Sensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), presents a significant therapeutic challenge. It is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs. Trimebutine, a versatile therapeutic agent, has long been recognized for its dual modulatory effects on gastrointestinal motility.[1][2] This technical guide provides an in-depth exploration of the pharmacological mechanisms through which this compound modulates visceral sensitivity. We will delve into its complex interactions with peripheral opioid receptors and key ion channels, providing a comprehensive overview for researchers, scientists, and drug development professionals. This guide will also detail established experimental protocols for evaluating visceral sensitivity and the direct effects of this compound on ion channel function, underscoring the scientific rationale behind these methodologies.

The Clinical Challenge of Visceral Hypersensitivity

Visceral hypersensitivity is a critical component in the pathophysiology of IBS and other functional bowel disorders, contributing significantly to chronic abdominal pain and discomfort.[3] Unlike somatic pain, visceral pain is often diffuse and poorly localized. In individuals with visceral hypersensitivity, the nervous system pathways that transmit sensory information from the gut to the brain are sensitized.[4] This leads to an exaggerated pain response to normal physiological events, such as intestinal gas or muscle contractions.[3] The development of therapeutic agents that can effectively and safely modulate these afferent neural pathways is a primary goal in gastroenterological research.

This compound: A Multi-Modal Approach to Visceral Pain

This compound stands out as a multifaceted compound that addresses both the motor and sensory dysfunctions of the gut.[5] Its ability to normalize gut motility, both in hypermotility and hypomotility states, is well-documented.[1][2] More pertinent to this guide is its demonstrated capacity to decrease reflexes induced by the distension of the gut, indicating a direct role in modulating visceral sensitivity.[6][7] This effect is attributed to a complex interplay of mechanisms targeting both opioid receptors and a variety of ion channels.[5]

Agonist Activity at Peripheral Opioid Receptors

A primary mechanism of this compound's action is its agonist effect on peripheral opioid receptors—mu (µ), kappa (κ), and delta (δ)—located on the neurons of the enteric nervous system.[6][7][8]

  • µ and δ Opioid Receptors: Agonism at these receptors is generally associated with an excitatory effect on gastrointestinal motility.[7]

  • κ Opioid Receptors: Activation of κ receptors typically has an inhibitory effect.[7]

By interacting with all three receptor types, this compound can exert a normalizing effect on gut function.[9] This broad-spectrum opioid receptor activity is crucial for its ability to alleviate abdominal pain associated with functional gastrointestinal disorders.[5][10]

Modulation of Ion Channels: A Deeper Mechanistic Dive

Beyond its effects on opioid receptors, this compound directly modulates the activity of several key ion channels involved in neuronal excitability and smooth muscle contraction. This multi-ion channel regulation is a significant contributor to its therapeutic profile.[5]

  • Voltage-Gated Sodium Channels: The active metabolite of this compound, nor-trimebutine, is a potent blocker of voltage-gated sodium channels.[11] This action provides a local anesthetic effect, which is crucial for dampening the transmission of pain signals from the gut to the central nervous system.[11][12]

  • Voltage-Gated Calcium Channels: this compound exhibits a concentration-dependent effect on L-type and T-type calcium channels.[13][14]

    • At higher concentrations (100–300 μM), it inhibits L-type Ca2+ channels, leading to a reduction in calcium influx into smooth muscle cells.[1][2][13] This contributes to its spasmolytic effect by reducing muscle contractility.[14][15]

    • At lower concentrations (1–10 μM), this compound can activate T-type Ca2+ channels, which can enhance gastric emptying and intestinal contractility.[13][16]

  • Calcium-Activated Potassium Channels (BKca): this compound has been shown to inhibit large-conductance Ca2+-activated K+ (BKca) channels.[1][2][17] By reducing the outward potassium current, this compound can cause membrane depolarization at lower concentrations, which can paradoxically enhance muscle contractions.[1][2] This dual, concentration-dependent action on both calcium and potassium channels underscores its complex modulatory role.[17][18][19]

The following diagram illustrates the principal signaling pathways through which this compound modulates visceral afferent nerve activity.

Trimebutine_Mechanism cluster_membrane Visceral Afferent Neuron Membrane Opioid_Receptors μ, δ, κ Opioid Receptors Reduced_Excitability Reduced Neuronal Excitability Opioid_Receptors->Reduced_Excitability Na_Channel Voltage-Gated Na+ Channel Na_Channel->Reduced_Excitability Ca_Channel Voltage-Gated Ca2+ Channels (L-type, T-type) Altered_Motility Modulated Smooth Muscle Contraction Ca_Channel->Altered_Motility K_Channel Ca2+-Activated K+ Channel (BKca) K_Channel->Altered_Motility This compound This compound This compound->Opioid_Receptors Agonist This compound->Ca_Channel Modulates This compound->K_Channel Inhibits Nor_this compound Nor-trimebutine (Metabolite) Nor_this compound->Na_Channel Blocks Reduced_Pain Decreased Visceral Pain Perception Reduced_Excitability->Reduced_Pain Altered_Motility->Reduced_Pain CRD_Workflow A1 Animal Acclimatization (Reduces stress-induced variability) A2 Surgical Implantation of EMG Electrodes (On external oblique abdominal musculature) A1->A2 A3 Recovery Period (Ensures return to physiological baseline) A2->A3 B1 Baseline VMR Assessment (Graded, randomized colorectal distension, e.g., 0-60 mmHg) A3->B1 B2 Administration of this compound or Vehicle (Route: oral gavage, intraperitoneal, etc.) B1->B2 B3 Post-Dosing VMR Assessment (Same graded distension protocol as baseline) B2->B3 C1 Data Acquisition & Analysis (EMG signal rectification and integration) B3->C1 C2 Statistical Comparison (Pre- vs. post-dosing VMR) C1->C2

References

An In-depth Technical Guide to the Early Research and Discovery of Trimebutine Maleate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Trimebutine maleate, a synthetic antispasmodic agent, has been a cornerstone in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS), for over half a century.[1] Its journey from a novel chemical entity to a widely prescribed therapeutic is a compelling narrative of chemical innovation, meticulous pharmacological investigation, and clinical validation. This technical guide provides a comprehensive exploration of the early research and discovery of this compound maleate, tracing its origins from the laboratory bench to its initial clinical applications. We will delve into the pioneering synthesis, the foundational preclinical studies that began to unravel its unique mechanism of action, and the pivotal early clinical trials that established its place in the therapeutic armamentarium for gastroenterology.

Part 1: The Genesis of a Gastrointestinal Modulator - Synthesis and Initial Discovery

The story of this compound begins in the research laboratories of the French pharmaceutical company Jouveinal in the 1960s. At a time when the understanding of gastrointestinal motility was evolving, there was a significant need for effective and well-tolerated agents to manage the symptoms of common functional bowel disorders.

The Pioneering Synthesis at Jouveinal Laboratories

The initial synthesis of this compound, chemically known as 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, was a multi-step process that laid the groundwork for its subsequent pharmacological evaluation. The process, as detailed in early patents and chemical literature, involved the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-(dimethylamino)-2-phenylbutanol.[2] The maleate salt was later prepared to improve the compound's solubility and bioavailability.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative synthesis of this compound based on early patent descriptions:

Step 1: Preparation of 2-(dimethylamino)-2-phenylbutanol

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with a solution of 2-amino-2-phenylbutanol in a suitable organic solvent (e.g., a mixture of formaldehyde and formic acid).

  • Amine Methylation: The mixture is heated to reflux for several hours to facilitate the Eschweiler-Clarke reaction, which results in the methylation of the primary amine to a tertiary amine.

  • Work-up and Purification: The reaction mixture is cooled, and the excess reagents are removed under reduced pressure. The resulting crude product is then purified by distillation to yield 2-(dimethylamino)-2-phenylbutanol.

Step 2: Esterification to form this compound

  • Reaction Setup: A clean, dry reaction flask is charged with 2-(dimethylamino)-2-phenylbutanol and a suitable acid-binding agent (e.g., pyridine or triethylamine) in an inert solvent such as acetone.

  • Acylation: A solution of 3,4,5-trimethoxybenzoyl chloride in the same solvent is added dropwise to the flask while maintaining a controlled temperature (typically between 5-10°C).

  • Reaction Completion and Isolation: The reaction is allowed to proceed for several hours at room temperature. The resulting mixture is then filtered to remove the salt of the acid-binding agent. The filtrate is concentrated under reduced pressure to yield crude this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent to obtain pure this compound.

Step 3: Formation of this compound Maleate

  • Salt Formation: The purified this compound base is dissolved in a suitable solvent, such as isopropanol.

  • Addition of Maleic Acid: A solution of maleic acid in the same solvent is added to the this compound solution.

  • Crystallization and Isolation: The mixture is stirred, and the this compound maleate salt precipitates out of the solution. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.[3]

Synthesis_of_Trimebutine_Maleate cluster_step1 Step 1: Amine Methylation cluster_step2 Step 2: Esterification cluster_step3 Step 3: Salt Formation 2_amino_2_phenylbutanol 2-amino-2-phenylbutanol Reagents1 Formaldehyde, Formic Acid 2_dimethylamino_2_phenylbutanol 2-(dimethylamino)-2-phenylbutanol Reagents1->2_dimethylamino_2_phenylbutanol Eschweiler-Clarke Reaction 3_4_5_trimethoxybenzoyl_chloride 3,4,5-trimethoxybenzoyl chloride Reagents2 Acid-binding agent Trimebutine_base This compound (base) 3_4_5_trimethoxybenzoyl_chloride->Trimebutine_base Acylation Maleic_acid Maleic Acid Reagents3 Isopropanol Trimebutine_maleate This compound Maleate Maleic_acid->Trimebutine_maleate Salt Formation

Synthesis of this compound Maleate
The Spark of Discovery: Early Pharmacological Screening

Following its synthesis, this compound underwent a series of pharmacological screenings to determine its biological activity. The initial hypothesis was likely centered on its potential as an antispasmodic agent, given the structural similarities to other compounds with known effects on smooth muscle. The primary screening method for such activity at the time was the in vitro organ bath.

Experimental Protocol: In Vitro Organ Bath Assay for Antispasmodic Activity

  • Tissue Preparation: A segment of guinea pig ileum (approximately 2-3 cm) is carefully dissected and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • Transducer Attachment: One end of the tissue is fixed to a stationary hook, while the other is connected to an isometric force transducer to record changes in muscle tension.

  • Equilibration: The tissue is allowed to equilibrate for a period of 30-60 minutes, during which it is washed with fresh physiological salt solution every 15 minutes.

  • Induction of Contraction: A contractile agent, such as acetylcholine or histamine, is added to the organ bath to induce a sustained contraction of the ileum segment.

  • Application of this compound: Once a stable contraction is achieved, increasing concentrations of this compound maleate are added cumulatively to the bath.

  • Data Recording and Analysis: The changes in muscle tension are recorded continuously. The concentration of this compound that produces a 50% reduction in the induced contraction (IC50) is calculated to determine its antispasmodic potency.

Organ_Bath_Workflow Tissue_Dissection Dissect Guinea Pig Ileum Suspension Suspend in Organ Bath (Tyrode's Solution, 37°C, 95% O2/5% CO2) Tissue_Dissection->Suspension Transducer Attach to Force Transducer Suspension->Transducer Equilibration Equilibrate (30-60 min) Transducer->Equilibration Contraction Induce Contraction (e.g., Acetylcholine) Equilibration->Contraction Trimebutine_Addition Add Cumulative Concentrations of this compound Maleate Contraction->Trimebutine_Addition Data_Recording Record Muscle Tension Trimebutine_Addition->Data_Recording Analysis Calculate IC50 Data_Recording->Analysis

In Vitro Organ Bath Experimental Workflow

Part 2: Unraveling the Multifaceted Mechanism of Action - Early Preclinical Investigations

The initial findings from the pharmacological screening likely revealed this compound's antispasmodic properties. However, subsequent and more detailed preclinical investigations began to uncover a more complex and unique mechanism of action, setting it apart from conventional antispasmodics.

A Dual-Action Modulator: In Vitro Characterization

Early in vitro studies on isolated intestinal preparations from guinea pigs and rabbits were instrumental in revealing the dual, concentration-dependent effects of this compound on gut motility. These experiments demonstrated that this compound could either stimulate or inhibit intestinal contractions, depending on the baseline level of contractility.

Baseline Contractility Effect of Low-Dose this compound Effect of High-Dose this compound
LowIncreased ContractilityInhibition of Contraction
HighDecreased ContractilityInhibition of Contraction

This dual action suggested a more complex modulatory role rather than simple spasmolysis.

The Opioid Connection: Early Insights into Receptor Interactions

A pivotal breakthrough in understanding this compound's mechanism was the discovery of its interaction with peripheral opioid receptors. Early studies demonstrated that this compound acts as an agonist at mu (µ), kappa (κ), and delta (δ) opioid receptors in the gastrointestinal tract.[1][4] This finding was significant because it provided a pharmacological basis for its dual modulatory effects. Agonism at µ and δ receptors is generally associated with increased gastrointestinal motility, while κ-receptor agonism tends to be inhibitory. This complex interplay of receptor activation allowed this compound to normalize gut function, whether it was hypo- or hyper-motile.

Opioid_Receptor_Interaction cluster_receptors Peripheral Opioid Receptors This compound This compound Mu_Receptor μ (mu) This compound->Mu_Receptor Agonist Kappa_Receptor κ (kappa) This compound->Kappa_Receptor Agonist Delta_Receptor δ (delta) This compound->Delta_Receptor Agonist Effect_Mu Increased Motility Mu_Receptor->Effect_Mu Effect_Kappa Decreased Motility Kappa_Receptor->Effect_Kappa Effect_Delta Increased Motility Delta_Receptor->Effect_Delta In_Vivo_Workflow Animal_Prep Surgical Implantation of Transducers in Canine Model Recovery Post-operative Recovery Animal_Prep->Recovery Baseline Record Baseline GI Motility (Fasted and Fed States) Recovery->Baseline Administration Administer this compound Maleate (IV or Oral) Baseline->Administration Data_Recording Continuously Record GI Motility Administration->Data_Recording Analysis Analyze Effects on Gastric Emptying, MMC, and Colonic Transit Data_Recording->Analysis

References

Metabolic pathways of Trimebutine in preclinical models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Metabolic Pathways of Trimebutine in Preclinical Models

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of this compound as elucidated through preclinical research models. This compound, a spasmolytic agent used for treating irritable bowel syndrome (IBS) and other gastrointestinal motility disorders, undergoes extensive and complex metabolism that significantly influences its pharmacokinetic profile and pharmacological activity.[1] This document details the primary biotransformation routes, including N-demethylation and ester hydrolysis, and subsequent conjugation reactions. We will explore the species-specific variations observed in preclinical models, primarily rats and dogs, and discuss the enzymatic systems responsible, with a focus on the Cytochrome P450 (CYP) superfamily. Furthermore, this guide presents detailed, field-proven methodologies for conducting in vitro and in vivo metabolism studies, from experimental design to bioanalytical quantification, to provide researchers and drug development professionals with a robust framework for investigating drug metabolism.

Introduction: The Metabolic Fate of this compound

This compound, chemically known as 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, exerts its therapeutic effects through a multimodal mechanism, including weak mu-opioid agonism and antimuscarinic properties.[1][2] Following oral administration, this compound is rapidly absorbed but exhibits a high first-pass hepatic metabolism, resulting in very low systemic exposure to the parent drug.[3][4] In fact, often no parent this compound is detected in plasma samples from clinical studies.[5]

The pharmacological activity is largely attributed to its primary active metabolite, N-monodesmethylthis compound (northis compound).[1][3] Understanding the intricate metabolic pathways is therefore not just an academic exercise; it is critical for predicting the drug's efficacy, potential drug-drug interactions (DDIs), and inter-individual variability in patient response. Preclinical models, both in vitro and in vivo, are the cornerstone of this investigation, allowing for the characterization of metabolic routes before human trials.[6][7]

Core Metabolic Pathways of this compound

This compound metabolism is characterized by two primary, competing Phase I pathways: N-demethylation and ester hydrolysis. These initial steps are followed by further demethylation and/or Phase II conjugation reactions.[1][8]

Phase I Metabolism: A Two-Pronged Attack

N-Demethylation: This pathway involves the sequential removal of methyl groups from the tertiary amine of the molecule.

  • Step 1: this compound is converted to its main active metabolite, N-monodesmethylthis compound (northis compound or nor-TMB) .[3] This metabolite retains pharmacological activity and reaches significantly higher plasma concentrations than the parent drug.[3]

  • Step 2: Northis compound can be further demethylated to form N,N-didesmethylthis compound .[1][8]

This process is primarily mediated by the Cytochrome P450 (CYP) enzyme system located in the liver.[8] Studies suggest that the CYP3A subfamily, particularly CYP3A4 in humans, is a major contributor to this oxidative metabolism, making it a potential site for drug-drug interactions.[8][9]

Ester Hydrolysis: Concurrently, the ester bond in this compound can be cleaved by esterases, which are abundant in the liver and small intestine.[10] This hydrolysis results in the formation of two main fragments:

  • 2-dimethylamino-2-phenylbutanol

  • 3,4,5-trimethoxybenzoic acid [8]

The interplay between N-demethylation and hydrolysis is crucial and exhibits species-specific differences. The desmethylated metabolites can subsequently undergo ester hydrolysis, or the alcohol-moiety metabolites from initial hydrolysis can undergo sequential N-demethylation.[1][8][10]

Phase II Metabolism: Conjugation for Excretion

Following Phase I reactions, the metabolites of this compound can undergo Phase II conjugation to increase their water solubility and facilitate renal excretion.[1][2] The primary conjugation pathways identified are:

  • Glucuronidation: Metabolites, particularly northis compound, can be conjugated with glucuronic acid.[2][11] An unstable N-glucuronide conjugate of northis compound has been identified, which can complicate bioanalysis by reverting to northis compound post-extraction.[11]

  • Sulfation: Conjugation with a sulfate group is another potential metabolic route for this compound metabolites.[1]

The major urinary metabolites recovered are typically the products of these combined Phase I and Phase II reactions.[1][2] Less than 2.4% of an administered dose is recovered as the unchanged parent drug in urine, highlighting the extensiveness of its metabolism.[1][4]

Visualizing the Metabolic Cascade

The following diagram illustrates the interconnected metabolic pathways of this compound.

Trimebutine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism TMB This compound NorTMB Northis compound (N-monodesmethylthis compound) TMB->NorTMB N-demethylation (CYP3A) Alcohol_Metabolites Alcohol-Moiety Metabolites (e.g., 2-dimethylamino-2-phenylbutanol) TMB->Alcohol_Metabolites Ester Hydrolysis DiNorTMB N,N-didesmethylthis compound NorTMB->DiNorTMB N-demethylation (CYP3A) NorTMB->Alcohol_Metabolites Ester Hydrolysis Conjugates Conjugated Metabolites (Glucuronides, Sulfates) NorTMB->Conjugates Conjugation DiNorTMB->Alcohol_Metabolites Ester Hydrolysis DiNorTMB->Conjugates Conjugation Alcohol_Metabolites->Conjugates Conjugation Excretion Renal Excretion Conjugates->Excretion

Caption: Metabolic pathways of this compound, including Phase I and Phase II reactions.

Species Differences in Preclinical Models

A pivotal finding from preclinical research is the marked difference in this compound metabolism between species, particularly rats and dogs.[10]

  • In Dogs: The primary initial metabolic step is N-demethylation, followed by ester hydrolysis and subsequent conjugation.[10][12]

  • In Rats: A significant proportion of this compound appears to undergo ester hydrolysis as the first metabolic step, prior to N-demethylation.[10][12]

These differences can be partially explained by the relative activities of ester-hydrolyzing and N-demethylating enzymes in the liver and small intestines of each species.[10] Such variations underscore the importance of selecting appropriate animal models and the caution required when extrapolating metabolic data to humans.[7]

Methodologies for Studying this compound Metabolism

Investigating the metabolic fate of a compound like this compound requires a combination of in vitro and in vivo experimental systems.

In Vitro Metabolism Models

In vitro systems are indispensable for initial screening, metabolite identification, and reaction phenotyping.[13] They offer a controlled environment to dissect specific metabolic pathways.

Common In Vitro Systems:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells (hepatocytes).[14] They are a rich source of Phase I enzymes, especially CYPs, and some Phase II enzymes like UGTs.[15] Microsomes are cost-effective and widely used for metabolic stability and CYP inhibition studies.[16][17]

  • Hepatocytes: Using primary hepatocytes in suspension or as plated cultures provides a more complete and physiologically relevant model.[16] They contain a full complement of Phase I and Phase II enzymes, as well as the necessary cofactors, allowing for the study of the complete metabolic cascade, including uptake and conjugation.[16][18]

  • S9 Fraction: This is the supernatant from centrifuged liver homogenate, containing both microsomal and cytosolic enzymes.[13] It is useful for studying a broader range of metabolic reactions than microsomes alone.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

The following protocol outlines a standard procedure to assess the rate at which this compound is metabolized by liver microsomal enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

  • Pooled liver microsomes (e.g., rat, dog, human)

  • This compound stock solution (e.g., in DMSO or Methanol)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (Cofactor)

  • Ice-cold stop solution (e.g., Acetonitrile with an internal standard)

  • 96-well plates, incubator, centrifuge

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare the incubation mixture by adding the microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

  • Pre-incubation: Add the this compound solution to the microsome mixture to reach the final substrate concentration (e.g., 1 µM). Pre-incubate the plate for 5-10 minutes at 37°C to allow the system to equilibrate.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. The rationale for this step is that CYP450 enzymes require NADPH as a cofactor to function.[19] A parallel incubation without NADPH should be run as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to a well containing the ice-cold stop solution.[19] The organic solvent precipitates the proteins, halting all enzymatic activity.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Calculation: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k. Intrinsic clearance is then calculated from these values.

Bioanalytical Quantification: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[3][19][20]

Parameter Typical Condition Rationale
Sample Preparation Protein Precipitation or Solid-Phase ExtractionTo remove proteins and interferences that can damage the LC column and suppress the MS signal.[20]
Chromatography Reversed-Phase HPLC/UHPLCSeparates the parent drug from its metabolites and from endogenous matrix components based on polarity.[21]
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar molecules like this compound and its metabolites.[3]
Mass Analysis Triple Quadrupole (QqQ)Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and quantitative accuracy.[3][20]
MRM Transitions TMB: m/z 388.0 → 343.0; nor-TMB: m/z 374.0 → 195.0These specific precursor-to-product ion transitions provide unambiguous identification and quantification.[3][20]

Visualizing the Experimental Workflow

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion and Implications for Drug Development

The metabolic profiling of this compound in preclinical models reveals a compound that undergoes extensive and rapid biotransformation, primarily through N-demethylation and ester hydrolysis. The main active metabolite, northis compound, is the major circulating compound responsible for the drug's therapeutic effect.[3] Key takeaways for drug development professionals include:

  • High First-Pass Effect: The significant first-pass metabolism dictates that oral bioavailability of the parent drug will be low, and the therapeutic effect is dependent on the formation of active metabolites.[1][4]

  • Active Metabolite Focus: Pharmacokinetic and pharmacodynamic studies must focus on quantifying northis compound, not just the parent compound.[5]

  • Species Extrapolation: The notable metabolic differences between rats and dogs highlight the need for careful consideration when selecting preclinical species and extrapolating results to predict human metabolism.[10][12]

  • DDI Potential: The involvement of the CYP3A subfamily in this compound's metabolism indicates a potential for drug-drug interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes.[9]

By employing the robust in vitro and in vivo methodologies detailed in this guide, researchers can effectively characterize the metabolic pathways of drug candidates, providing critical data to inform decisions throughout the drug development pipeline.

References

The Modulatory Effects of Trimebutine on Gastrointestinal Ion Channels: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Trimebutine's Enigmatic Role in Gut Motility

This compound has been a cornerstone in the management of functional gastrointestinal disorders like irritable bowel syndrome (IBS) for decades.[1] Its clinical efficacy is well-documented, yet the underlying molecular mechanisms of its action are multifaceted and continue to be an active area of research.[1] Unlike agents with a single target, this compound exhibits a complex pharmacological profile, acting as a multimodal modulator of gut function.[1][2][3] This guide provides an in-depth technical exploration of this compound's interaction with ion channels in the gastrointestinal tract, offering a valuable resource for researchers, scientists, and professionals in drug development.

The dual nature of this compound's effects, being able to both stimulate and inhibit gut motility, stems from its intricate interplay with various ion channels and receptors.[4][5] This document will dissect these interactions, providing a comprehensive overview of its effects on calcium, potassium, and sodium channels, and its interplay with opioid receptors that indirectly influence ion channel activity.

The Core of this compound's Action: A Symphony of Ion Channel Modulation

This compound's ability to normalize gut motility is not due to a single mechanism but rather a coordinated modulation of several key ion channels within enteric neurons and smooth muscle cells.[1][3] This section will delve into the specific interactions of this compound with different ion channel families.

Calcium Channels: A Primary Target for Motility Regulation

Voltage-gated L-type calcium channels are critical for the initiation of smooth muscle contraction in the gut. This compound's inhibitory effect on these channels is a key mechanism behind its antispasmodic properties.[2][6]

  • Inhibition of L-type Ca2+ Channels: At higher concentrations (30-300 μM), this compound directly inhibits L-type Ca2+ currents in a dose-dependent manner.[5][7] This reduction in calcium influx into smooth muscle cells leads to a decrease in the amplitude of spontaneous contractions, thereby alleviating spasms.[7][8] Studies have shown that this compound suppresses both the phasic and tonic components of high K+-induced contractions, with a more potent inhibition of the tonic responses.[8]

  • Modulation of Intracellular Calcium Release: Beyond blocking influx, this compound also inhibits the release of calcium from intracellular stores, further contributing to its inhibitory effects on intestinal smooth muscle.[8]

This dual inhibition of both calcium influx and intracellular release underscores the robustness of this compound's antispasmodic action.

Potassium Channels: The Conductors of Excitability

This compound's interaction with potassium channels is more complex and concentration-dependent, contributing to its dual prokinetic and antispasmodic effects.[4][7]

  • Inhibition of Ca2+-activated K+ (BKca) Channels: At lower concentrations (1-10 μM), this compound has been shown to reduce large conductance Ca2+-activated K+ (BKca) currents.[5][6][7] This inhibition leads to membrane depolarization, which can enhance muscle contractions and contribute to its prokinetic effects.[6][7]

  • Inhibition of Voltage-dependent K+ (IKv) and Inward Rectifier K+ Channels: this compound also inhibits voltage-dependent and inward rectifier potassium channels.[2][9] The inhibition of IKv is dose-dependent and contributes to membrane depolarization and increased excitability.[9] This action may underlie some of the excitatory effects of this compound on the gastrointestinal tract.[9]

  • Activation of ATP-sensitive K+ (KATP) Channels: The derivative of this compound, through its sulfonate moiety, can lead to the release of hydrogen sulfide (H2S), which is believed to activate ATP-sensitive potassium (KATP) channels, potentially contributing to the modulation of visceral pain.[10]

Sodium Channels: A Role in Visceral Analgesia

This compound's local anesthetic properties are attributed to its ability to block voltage-gated sodium channels in sensory neurons.[10][11] This action is crucial for its effectiveness in reducing abdominal pain and visceral hypersensitivity, common symptoms in IBS.[11][12] By blocking sodium currents, this compound can dampen the transmission of pain signals from the gut to the central nervous system.[11]

The Opioid Receptor Connection: An Indirect Influence on Ion Channels

This compound and its active metabolite, N-desmethylthis compound, act as agonists on peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors in the gut.[1][2][3][13] This interaction is fundamental to its modulatory effects on gastrointestinal motility and visceral sensitivity.[1][3][14] The activation of these receptors can indirectly influence ion channel activity through various signaling pathways, leading to the release of gastrointestinal peptides like motilin and the modulation of others such as vasoactive intestinal peptide, gastrin, and glucagon.[1][3][15][16]

Concentration-Dependent Duality of this compound's Action

The seemingly contradictory effects of this compound can be largely explained by its concentration-dependent actions on different ion channels.

Concentration RangePrimary Ion Channel Target(s)Resulting Physiological Effect
Low (1-10 μM) Inhibition of BKca channelsMembrane depolarization, enhancement of muscle contractions (Prokinetic effect)[5][6][7]
High (30-300 μM) Inhibition of L-type Ca2+ channelsAttenuation of intestinal motility, reduction of spontaneous contractions (Antispasmodic effect)[5][6][7]

This concentration-dependent duality is a key aspect of this compound's therapeutic versatility.

Experimental Methodologies for Investigating this compound's Ion Channel Interactions

To rigorously investigate the mechanisms outlined above, specific and validated experimental protocols are essential. This section provides detailed methodologies for two key techniques: patch-clamp electrophysiology and in situ calcium imaging.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure Ion Channel Currents

This protocol allows for the direct measurement of ion currents across the cell membrane of isolated gut smooth muscle cells or enteric neurons, providing precise information on how this compound modulates specific channel types.

Objective: To record voltage-gated Ca2+, K+, and Na+ currents in the presence and absence of this compound.

Step-by-Step Methodology:

  • Cell Isolation:

    • Euthanize the animal model (e.g., guinea pig, rabbit) in accordance with institutional animal care and use committee guidelines.

    • Dissect a segment of the desired gut tissue (e.g., ileum, colon) and place it in a Ca2+-free physiological salt solution (PSS).

    • Mechanically and enzymatically digest the tissue to isolate individual smooth muscle cells or enteric neurons.

  • Electrode Preparation:

    • Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the appropriate internal solution.

    • The composition of the internal solution will vary depending on the ion current being measured (e.g., Cs+ based for Ca2+ currents to block K+ channels).

  • Whole-Cell Recording:

    • Transfer the isolated cells to a recording chamber on the stage of an inverted microscope.

    • Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition:

    • Use a patch-clamp amplifier and data acquisition software to apply voltage-clamp protocols and record the resulting currents.[17][18]

    • For L-type Ca2+ currents, a typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing voltage steps.

    • For K+ currents, various voltage protocols can be used to differentiate between different subtypes.[9]

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the recording chamber with a solution containing this compound at the desired concentration.

    • Record the changes in ion currents in the presence of the drug.

    • Perform a washout with the control solution to check for reversibility of the effect.

Data Analysis:

  • Measure the peak current amplitude, current density, and inactivation kinetics before, during, and after this compound application.

  • Construct dose-response curves to determine the IC50 of this compound for each ion channel.

Protocol 2: In Situ Calcium Imaging of Enteric Neurons and Smooth Muscle

This technique allows for the visualization of changes in intracellular calcium concentration ([Ca2+]i) in real-time within intact gut tissue preparations, providing insights into the functional consequences of this compound's actions on cellular signaling.[19][20][21]

Objective: To measure changes in [Ca2+]i in enteric neurons and smooth muscle cells in response to this compound.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Prepare whole-mount preparations of the myenteric plexus or longitudinal muscle-myenteric plexus (LMMP) from the desired gut segment.[19][20][21]

  • Fluorescent Dye Loading:

    • Incubate the tissue preparation with a high-affinity Ca2+ indicator dye, such as Fluo-4 AM, in a physiological buffer.[19][20]

  • Imaging Setup:

    • Mount the loaded tissue in a perfusion chamber on the stage of a fluorescence microscope equipped with a cooled CCD camera.[19][20]

  • Image Acquisition:

    • Acquire baseline fluorescence images at a set frequency.

  • Experimental Procedure:

    • Stimulate the preparation with a relevant agonist (e.g., high K+ solution, carbachol) to elicit a Ca2+ response.

    • After establishing a stable response, introduce this compound into the perfusion solution and record the changes in the Ca2+ signal. .

  • Data Analysis:

    • Measure the change in fluorescence intensity over time in regions of interest corresponding to individual cells or cell populations.

    • Quantify the amplitude, frequency, and duration of Ca2+ transients.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the complex interactions of this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.

Trimebutine_Action_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits (High Conc.) BKca_Channel BKca Channel This compound->BKca_Channel Inhibits (Low Conc.) Na_Channel Na+ Channel This compound->Na_Channel Blocks Opioid_Receptor Opioid Receptor This compound->Opioid_Receptor Activates Ca_Influx Ca2+ Influx Depolarization Membrane Depolarization Pain_Signal Pain Signal Transmission G_Protein G-Protein Signaling Opioid_Receptor->G_Protein Initiates Contraction Smooth Muscle Contraction Ca_Influx->Contraction Leads to

Caption: Signaling pathway of this compound's multifaceted action on gut cells.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Gut Smooth Muscle Cells C Achieve Whole-Cell Configuration A->C B Prepare Patch Pipettes B->C D Record Baseline Ion Currents C->D E Apply this compound D->E F Record Currents with this compound E->F G Washout F->G H Measure Current Parameters G->H I Construct Dose-Response Curve H->I Calcium_Imaging_Workflow cluster_prep_ci Preparation cluster_exp_ci Experiment cluster_analysis_ci Analysis A_ci Prepare Whole-Mount Gut Tissue B_ci Load with Calcium Indicator Dye A_ci->B_ci C_ci Acquire Baseline Fluorescence B_ci->C_ci D_ci Stimulate and Record Ca2+ Response C_ci->D_ci E_ci Apply this compound D_ci->E_ci F_ci Record Ca2+ Response with this compound E_ci->F_ci G_ci Measure Fluorescence Intensity Changes F_ci->G_ci H_ci Quantify Ca2+ Transient Properties G_ci->H_ci

References

An In-Depth Technical Guide to the Intrinsic Local Anesthetic Properties of Trimebutine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Re-examining Trimebutine Beyond its Spasmolytic Identity

This compound, a well-established agent for the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders, is primarily recognized for its regulatory effects on gut motility.[1][2][3] However, a significant body of evidence reveals a distinct and potent intrinsic local anesthetic capability, contributing substantially to its analgesic effects.[4][5] This guide provides a comprehensive technical overview of the mechanisms, experimental validation, and methodologies for investigating the local anesthetic properties of this compound and its primary metabolite, nor-trimebutine. For drug development professionals, this exploration of a known molecule's alternative properties may open new avenues for therapeutic applications.

Core Mechanism of Action: A Multi-Target Approach to Nociceptive Blockade

This compound's local anesthetic effect is not attributable to a single pathway but rather a synergistic interplay of ion channel modulation and receptor interaction. This multi-target profile distinguishes it from conventional local anesthetics and underpins its clinical efficacy in visceral pain.[6]

Primary Pathway: Voltage-Gated Sodium Channel Blockade

The cornerstone of this compound's local anesthetic action is its ability to block voltage-gated sodium (Na+) channels in sensory neurons.[5][7] This action is directly comparable to classic local anesthetics like lidocaine.[5] By binding to the sodium channel, this compound and its metabolite, nor-trimebutine, inhibit the influx of sodium ions that is essential for the depolarization and propagation of action potentials along nociceptive nerve fibers.[7][8] This effectively dampens the transmission of pain signals from the periphery to the central nervous system.

Studies have demonstrated that both this compound and nor-trimebutine exhibit a high affinity for sodium channels, comparable to that of bupivacaine.[7] Electrophysiological recordings from rat dorsal root ganglia neurons have confirmed that both compounds block sodium currents at micromolar concentrations.[7]

Secondary Contributions: A Modulatory Role for Opioid Receptors and Ion Channels

While sodium channel blockade is the primary driver, this compound's interaction with other neural targets contributes to its overall analgesic and anesthetic profile:

  • Opioid Receptor Agonism: this compound and its metabolite act as agonists at peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors.[2][6][9][10][11][12] This engagement of the endogenous opioid system can contribute to analgesia by modulating the release of neurotransmitters involved in pain signaling.[11] It is important to note that this is a weak agonistic effect.[1]

  • Calcium and Potassium Channel Modulation: this compound also influences the activity of calcium (Ca2+) and potassium (K+) channels.[13][14] While the direct contribution of this to its local anesthetic effect is less defined than sodium channel blockade, the modulation of these channels can affect neuronal excitability and neurotransmitter release, indirectly contributing to pain reduction.[4][13] At higher concentrations, this compound inhibits L-type Ca2+ channels.[1][14]

  • Inhibition of Glutamate Release: The metabolite nor-trimebutine has been shown to block veratridine-induced glutamate release.[7] Since glutamate is a primary excitatory neurotransmitter in pain pathways, its inhibition can further reduce nociceptive transmission.

Quantitative Analysis: Comparative Potency

In vitro and in vivo studies have consistently demonstrated the significant local anesthetic potency of this compound and its primary metabolite, nor-trimebutine. The following table summarizes key quantitative findings from comparative studies.

CompoundAssayParameterValueComparatorComparator ValueReference
This compound Rabbit Corneal ReflexAnesthetic Potency~17x LidocaineLidocaine1x[7]
This compound [3H]batrachotoxin bindingKi2.66 ± 0.15 µMBupivacaine7.1 ± 0.9 µM[7]
Nor-trimebutine [3H]batrachotoxin bindingKi0.73 ± 0.02 µMBupivacaine7.1 ± 0.9 µM[7]
This compound Rat Dorsal Root Ganglia (Sodium Current)IC500.83 ± 0.09 µM--[7]
Nor-trimebutine Rat Dorsal Root Ganglia (Sodium Current)IC501.23 ± 0.19 µM--[7]
Nor-trimebutine Veratridine-induced Glutamate ReleaseIC508.5 µMBupivacaine8.2 µM[7]

Experimental Workflows & Protocols

The following section details standardized protocols for the investigation of this compound's local anesthetic properties. These methodologies are designed to provide robust and reproducible data for research and drug development purposes.

In Vitro Assessment: Ion Channel Blockade

This technique allows for the direct measurement of ion channel currents in isolated sensory neurons, providing definitive evidence of channel blockade.

cluster_prep Cell Preparation cluster_record Recording Procedure cluster_analysis Data Analysis prep1 Isolate Dorsal Root Ganglia (DRG) from rodents prep2 Enzymatic digestion (e.g., collagenase/dispase) prep1->prep2 prep3 Mechanical dissociation to obtain single neurons prep2->prep3 prep4 Plate neurons on coated coverslips for culture prep3->prep4 rec1 Mount coverslip in recording chamber on microscope prep4->rec1 rec2 Lower glass micropipette with internal solution onto a neuron rec1->rec2 rec3 Apply suction to form a high-resistance seal (GΩ) rec2->rec3 rec4 Rupture the cell membrane to achieve whole-cell configuration rec3->rec4 rec5 Apply voltage protocols to elicit sodium currents rec4->rec5 rec6 Perfuse with this compound/nor-trimebutine at varying concentrations rec5->rec6 rec7 Record changes in sodium current amplitude rec6->rec7 an1 Measure peak sodium current before and after drug application rec7->an1 an2 Calculate percentage of inhibition for each concentration an1->an2 an3 Plot concentration-response curve an2->an3 an4 Determine the IC50 value an3->an4

Workflow for Whole-Cell Patch Clamp Analysis of Sodium Channel Blockade.

Step-by-Step Protocol:

  • Cell Preparation:

    • Isolate dorsal root ganglia (DRG) from neonatal rats or mice.

    • Digest the ganglia in an enzymatic solution (e.g., collagenase and dispase) to break down connective tissue.

    • Gently triturate the ganglia to dissociate into a single-cell suspension.

    • Plate the neurons on poly-D-lysine/laminin-coated glass coverslips and culture for 24-48 hours.

  • Recording:

    • Transfer a coverslip to a recording chamber on an inverted microscope stage and perfuse with external recording solution.

    • Fabricate borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with internal solution.

    • Approach a single, healthy-looking neuron with the micropipette and apply gentle suction to form a gigaohm seal.

    • Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., to 0 mV) to elicit voltage-gated sodium currents.

    • Establish a stable baseline recording of the sodium current.

    • Perfuse the chamber with increasing concentrations of this compound or nor-trimebutine.

    • Record the sodium current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak amplitude of the sodium current in the absence and presence of the drug.

    • Calculate the percentage of current inhibition at each concentration.

    • Plot the percentage of inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.

In Vivo Assessment: Nociceptive Blockade

This classic in vivo assay provides a reliable measure of the onset and duration of local anesthetic action on a sensitive mucosal surface.

cluster_prep Animal Preparation cluster_procedure Test Procedure cluster_analysis Data Analysis prep1 Acclimatize healthy New Zealand white rabbits prep2 Gently restrain the rabbit in a holder prep1->prep2 prep3 One eye serves as control (vehicle), the other as test prep2->prep3 proc1 Establish baseline corneal reflex by touching the cornea with a nylon filament prep3->proc1 proc2 Instill a standardized volume of this compound solution or vehicle into the conjunctival sac proc1->proc2 proc3 Test for the corneal reflex (blink response) at fixed intervals (e.g., every 2 minutes) proc2->proc3 proc4 Record the time of onset of anesthesia (loss of reflex) proc3->proc4 proc5 Continue testing until the reflex returns proc4->proc5 proc6 Record the time of recovery of the reflex proc5->proc6 an1 Calculate the duration of anesthesia (time from onset to recovery) proc6->an1 an2 Compare the duration of anesthesia for this compound with a positive control (e.g., lidocaine) and vehicle an1->an2 an3 Perform statistical analysis (e.g., ANOVA) an2->an3

Workflow for the Rabbit Corneal Reflex Test.

Step-by-Step Protocol:

  • Animal Preparation:

    • Use healthy, adult New Zealand white rabbits.

    • Allow the animals to acclimate to the laboratory environment.

    • Gently place the rabbit in a restraining box, leaving the head exposed.

  • Test Procedure:

    • Establish a baseline corneal reflex by gently touching the center of the cornea with a fine, non-injurious probe (e.g., a nylon filament). A positive response is a distinct blink reflex.

    • Instill a precise volume (e.g., 50 µL) of the test solution (this compound, nor-trimebutine, positive control like lidocaine, or vehicle) into the lower conjunctival sac of one eye. The contralateral eye receives the vehicle as a control.

    • Start a timer immediately after instillation.

    • At regular intervals (e.g., every 2 minutes), test for the corneal reflex.

    • The onset of anesthesia is the time point at which the blink reflex is completely absent for a set number of consecutive stimuli.

    • Continue testing at regular intervals until the blink reflex fully returns.

    • The duration of anesthesia is the time from the onset of anesthesia to the complete recovery of the corneal reflex.

  • Data Analysis:

    • Calculate the mean onset and duration of anesthesia for each test group.

    • Compare the results between the this compound/nor-trimebutine groups, the positive control, and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion and Future Directions

This compound possesses significant intrinsic local anesthetic properties, primarily mediated by a potent blockade of voltage-gated sodium channels, with contributions from its interactions with opioid receptors. Its efficacy, which in some models surpasses that of lidocaine, underscores the importance of this mechanism in its overall therapeutic profile, particularly in the management of visceral pain.

For researchers and drug development professionals, the dual functionality of this compound as both a motility regulator and a local anesthetic presents intriguing possibilities. Further research could focus on:

  • Topical Formulations: Developing and testing topical or localized delivery systems of this compound for indications such as neuropathic pain, post-herpetic neuralgia, or musculoskeletal pain.

  • Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of this compound to optimize its local anesthetic properties while potentially minimizing its effects on gut motility for non-gastrointestinal applications.

  • Clinical Trials: Designing and conducting clinical trials to specifically evaluate the efficacy of locally administered this compound for various pain indications.

The comprehensive understanding of this compound's local anesthetic properties provided in this guide serves as a foundational resource for the scientific community to further explore and potentially expand the therapeutic applications of this multifaceted molecule.

References

Methodological & Application

Application Notes & Protocols: Characterizing Trimebutine's Effects on Smooth Muscle Using In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Complexity of Trimebutine

This compound is a versatile spasmolytic agent widely utilized in the management of gastrointestinal motility disorders, most notably Irritable Bowel Syndrome (IBS).[1][2] Unlike compounds with a single target, this compound exhibits a complex, multimodal mechanism of action, allowing it to normalize intestinal motility by either stimulating or inhibiting smooth muscle contractions depending on the physiological context.[1][3] This dual functionality underscores the necessity for a robust suite of in vitro assays to dissect its pharmacological effects at the tissue, cellular, and molecular levels.

This guide provides a comprehensive overview and detailed protocols for three fundamental in vitro assays essential for characterizing the effects of this compound on smooth muscle: the Organ Bath Assay , Intracellular Calcium Imaging , and Patch-Clamp Electrophysiology . These techniques, when used in concert, provide a powerful workflow to move from a functional, tissue-level response to a precise, molecular-level mechanism of action.

Scientific Background: The Multifaceted Pharmacology of this compound

This compound's regulatory effects on smooth muscle are not mediated by a single pathway but rather by its interaction with a constellation of ion channels and receptors.[3][4] Understanding these targets is critical for designing and interpreting in vitro experiments.

  • Opioid Receptor Modulation: this compound and its primary metabolite, N-desmethylthis compound, act as weak agonists at peripheral μ (mu), δ (delta), and κ (kappa) opioid receptors located on myenteric plexus neurons and smooth muscle cells.[4][5][6] This interaction is central to its ability to modulate gastrointestinal motility, including the induction of premature phase III of the migrating motor complex.[4][7][8]

  • Ion Channel Blockade: The drug's spasmolytic (relaxant) effects, particularly at higher concentrations, are largely attributed to its action on ion channels.[1][9]

    • L-type Calcium (Ca²⁺) Channels: this compound inhibits voltage-gated L-type Ca²⁺ channels, reducing the influx of extracellular calcium that is a primary trigger for smooth muscle contraction.[1][4][10][11][12]

    • Potassium (K⁺) Channels: It also blocks Ca²⁺-activated K⁺ channels.[12][13] Inhibition of these channels can lead to membrane depolarization, which, in a seeming paradox, can contribute to its excitatory effects at lower concentrations.[12][13]

  • Intracellular Calcium Release: Beyond blocking influx, this compound has been shown to inhibit the release of Ca²⁺ from intracellular stores, further contributing to its inhibitory profile.[11][14]

  • Other Targets: this compound also demonstrates antimuscarinic properties and can inhibit voltage-gated sodium channels, actions that contribute to its overall spasmolytic and local anesthetic effects.[3][4][15]

The following diagram illustrates the primary molecular targets of this compound on a gastrointestinal smooth muscle cell.

Trimebutine_Mechanism cluster_cell Smooth Muscle Cell L_Ca L-type Ca²⁺ Channel Ca_in [Ca²⁺]i L_Ca->Ca_in K_Ca Ca²⁺-activated K⁺ Channel K_Ca->K_Ca Opioid_R Opioid Receptors (μ, δ, κ) SR Sarcoplasmic Reticulum (SR) SR->Ca_in Release ↑ Contraction Contraction Ca_in->Contraction Triggers This compound This compound This compound->L_Ca Inhibits (-) This compound->K_Ca Inhibits (-) This compound->Opioid_R Agonist (+) This compound->SR Inhibits Ca²⁺ Release (-) Ca_out Extracellular Ca²⁺ Ca_out->L_Ca Influx

Caption: this compound's multimodal action on a smooth muscle cell.

Experimental Workflow: A Tiered Approach

A logical progression from tissue-level function to molecular targets is recommended. This workflow ensures that observed functional effects can be explained by specific cellular and electrophysiological events.

Experimental_Workflow Start Tissue Isolation (e.g., Guinea Pig Ileum) Assay1 Protocol 1: Organ Bath Assay Start->Assay1 Cell_Prep Single Smooth Muscle Cell Isolation Start->Cell_Prep Data1 Measure Functional Response: Contraction / Relaxation (Spontaneous & Agonist-Induced) Assay1->Data1 Question1 What is the cellular basis of the functional response? Data1->Question1 Question1->Cell_Prep Assay2 Protocol 2: Calcium Imaging Cell_Prep->Assay2 Assay3 Protocol 3: Patch-Clamp Electrophysiology Cell_Prep->Assay3 Data2 Measure Intracellular Ca²⁺ [Ca²⁺]i Transients Assay2->Data2 Question2 Which ion channels are mediating the Ca²⁺ changes? Data2->Question2 Question2->Assay3 Data3 Measure Specific Ion Currents (ICa, IK) Assay3->Data3 End Mechanistic Conclusion Data3->End

Caption: Recommended workflow for this compound mechanism of action studies.

Protocol 1: Organ Bath Assay for Smooth Muscle Contractility

This assay assesses the net effect of this compound on the contractility of an intact smooth muscle tissue strip, providing critical functional data.[16][17]

A. Rationale & Scientific Principles An isolated segment of smooth muscle (e.g., guinea pig ileum or colon) is suspended in a temperature-controlled organ bath containing a physiological salt solution.[18][19] One end is fixed, and the other is attached to an isometric force transducer. This setup allows for the real-time measurement of muscle tension (contraction and relaxation).[20] The viability and contractile capacity of the tissue are first confirmed with a depolarizing agent like potassium chloride (KCl). Then, the effects of this compound on spontaneous contractions or on contractions induced by a specific agonist (e.g., acetylcholine) can be quantified.

B. Materials & Reagents

  • Tissue: Distal ileum from a guinea pig.

  • Krebs-Henseleit Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose.

  • Carbogen Gas: 95% O₂ / 5% CO₂.

  • Drugs: this compound maleate, Acetylcholine (ACh), Potassium Chloride (KCl).

  • Equipment: Water-jacketed organ bath system, isometric force transducer, data acquisition system (e.g., PowerLab), stimulator electrodes (optional).[20]

C. Step-by-Step Protocol

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Immediately excise a segment of the distal ileum and place it in chilled, carbogen-aerated Krebs-Henseleit solution.

    • Gently flush the lumen to remove contents.

    • Cut 2-3 cm longitudinal strips and tie silk sutures to each end.

  • Mounting & Equilibration:

    • Mount the tissue strip in the organ bath chamber filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously aerated with carbogen.[20]

    • Attach the bottom suture to the fixed hook and the top suture to the force transducer.

    • Apply an initial resting tension of approximately 1 gram (10 mN).

    • Allow the tissue to equilibrate for 60 minutes, washing with fresh Krebs solution every 15-20 minutes. Readjust tension as needed.[20]

  • Viability Check:

    • Assess tissue health by inducing a contraction with a high concentration of KCl (e.g., 50-80 mM). A robust and stable contraction confirms tissue viability.

    • Wash out the KCl and allow the tissue to return to baseline tension. Repeat this step until two consecutive KCl-induced contractions are of similar amplitude.

  • Drug Application (Example Protocol):

    • Effect on Spontaneous Contractions: Once a stable baseline of spontaneous activity is recorded, add this compound in a cumulative, concentration-dependent manner (e.g., 1 µM to 300 µM). Record the effects on the amplitude and frequency of contractions.

    • Effect on Agonist-Induced Contractions:

      • Induce a submaximal contraction with an agonist like Acetylcholine (e.g., 1 µM).

      • Once the contraction reaches a stable plateau, add this compound to observe its relaxant (spasmolytic) effect.

      • Alternatively, to test for antagonism, pre-incubate the tissue with this compound for 15-20 minutes before constructing a full concentration-response curve to Acetylcholine.

  • Data Analysis:

    • Measure the amplitude of contraction in grams or millinewtons.

    • Express the effect of this compound as a percentage of the maximal KCl-induced contraction or as a percentage inhibition of the agonist-induced response.

    • Calculate EC₅₀ or IC₅₀ values from the concentration-response curves.

Protocol 2: Intracellular Calcium Imaging in Isolated Smooth Muscle Cells

This protocol allows for the direct visualization and quantification of changes in intracellular calcium concentration ([Ca²⁺]i), a key event linking stimulation to contraction.[21]

A. Rationale & Scientific Principles Smooth muscle cells are enzymatically isolated from the tissue to create a single-cell suspension. These cells are then loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM.[22] Fura-2 is a ratiometric indicator; its fluorescence excitation maximum shifts from 380 nm in the Ca²⁺-free form to 340 nm when bound to Ca²⁺.[21][23] By measuring the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm, a quantitative measure of [Ca²⁺]i can be obtained, independent of dye concentration or cell thickness. This allows for precise measurement of this compound's effect on resting [Ca²⁺]i and on Ca²⁺ transients induced by depolarizing stimuli or agonists.

B. Materials & Reagents

  • Isolated smooth muscle cells (see protocol below).

  • Hanks' Balanced Salt Solution (HBSS).

  • Fluorescent Indicator: Fura-2 AM (acetoxymethyl ester form), Pluronic F-127.

  • Reagents: Collagenase, Papain, Trypsin inhibitor, Bovine Serum Albumin (BSA).

  • Equipment: Inverted fluorescence microscope with a light source capable of alternating excitation wavelengths (340/380 nm), a sensitive camera (e.g., EMCCD), and imaging software for ratiometric analysis.

C. Step-by-Step Protocol

  • Smooth Muscle Cell Isolation:

    • Dissect a segment of intestine and place it in Ca²⁺-free HBSS.

    • Remove the mucosa and submucosa layers. Mince the remaining smooth muscle layer into small pieces.

    • Incubate the tissue in a dissociation solution containing enzymes like papain and collagenase for 25-35 minutes at 37°C.[24]

    • Gently triturate the digested tissue with a wide-bore pipette in Ca²⁺-free solution to release single cells.

    • Transfer the cell suspension to a recording chamber on a glass coverslip and allow cells to adhere for 30 minutes.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Incubate the adhered cells in the Fura-2 AM solution for 20-30 minutes at room temperature in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye and allow 15-20 minutes for de-esterification of the dye within the cells.[22]

  • Calcium Imaging:

    • Place the chamber on the microscope stage and perfuse with physiological saline (HBSS with 2.5 mM CaCl₂).

    • Identify healthy, relaxed, spindle-shaped cells for recording.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at ~510 nm. Calculate the 340/380 ratio.

    • Apply stimuli (e.g., 80 mM KCl or 10 µM Carbachol) via the perfusion system to elicit a Ca²⁺ response and confirm cell viability.

    • After washout and return to baseline, apply this compound (e.g., 10-100 µM) and observe its effect on resting [Ca²⁺]i.

    • In the continued presence of this compound, re-apply the stimulus (KCl or Carbachol) to determine the drug's effect on stimulus-induced Ca²⁺ influx and/or release.[11]

  • Data Analysis:

    • Plot the 340/380 fluorescence ratio over time.

    • Quantify the peak amplitude of the Ca²⁺ response by subtracting the baseline ratio from the peak ratio.

    • Compare the amplitude of Ca²⁺ transients in the absence and presence of this compound.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This high-resolution technique provides direct evidence of this compound's interaction with specific ion channels by measuring the ionic currents flowing across the cell membrane.[25][26]

A. Rationale & Scientific Principles The patch-clamp technique allows for the electrical recording of a small patch of membrane or the entire cell.[25] In the whole-cell configuration, a glass micropipette forms a high-resistance (giga-ohm) seal with the cell membrane. A brief application of suction ruptures the membrane patch, providing low-resistance electrical access to the cell's interior.[27] This allows the experimenter to "clamp" the membrane voltage at a set potential and record the ionic currents that flow in response to voltage changes. By using specific voltage protocols and pharmacological tools, currents from individual channel types (e.g., L-type Ca²⁺ channels, K⁺ channels) can be isolated and their modulation by this compound can be directly measured.[10][13]

B. Materials & Reagents

  • Isolated smooth muscle cells.

  • Extracellular (Bath) Solution (in mM): 135 NaCl, 6 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 7 Glucose (pH 7.4). For isolating Ca²⁺ currents, NaCl can be replaced with TEA-Cl or NMDG, and Ba²⁺ (10 mM) is often substituted for Ca²⁺ to increase current amplitude and reduce Ca²⁺-dependent inactivation.

  • Intracellular (Pipette) Solution (in mM): 110 K-Aspartate, 30 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2).

  • Pharmacological Tools: Tetrodotoxin (TTX) to block Na⁺ channels, Tetraethylammonium (TEA) to block K⁺ channels, Nifedipine as a specific L-type Ca²⁺ channel blocker.

  • Equipment: Patch-clamp amplifier, micromanipulator, anti-vibration table, microscope, data acquisition hardware and software (e.g., pCLAMP).[26]

C. Step-by-Step Protocol

  • Pipette Preparation & Cell Approach:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with intracellular solution.

    • Fill the pipette and mount it on the micromanipulator.

    • Under microscopic view, approach a healthy smooth muscle cell with the pipette tip while applying slight positive pressure.

  • Seal Formation & Whole-Cell Access:

    • Gently press the pipette against the cell membrane and release the positive pressure. Apply gentle suction to facilitate the formation of a giga-ohm seal (resistance > 1 GΩ).

    • Once a stable seal is formed, apply a brief, sharp pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Current Recording (Example: L-type Ca²⁺ Current):

    • Use a bath solution containing Ba²⁺ (10 mM) and K⁺ channel blockers (e.g., TEA) to isolate inward Ca²⁺ channel currents.

    • Set the holding potential to -80 mV to ensure channels are available for opening.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit inward currents. The peak current is typically observed around +10 mV to +20 mV.

    • Confirm the current is from L-type Ca²⁺ channels by applying a specific blocker like Nifedipine (1 µM), which should abolish the current.

  • Drug Application:

    • Establish a stable baseline recording of the target current.

    • Perfuse the bath with a solution containing this compound (e.g., 10-100 µM) and repeat the voltage-step protocol.

    • Observe the change in current amplitude. A reduction in the inward current indicates an inhibitory effect.[12]

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step.

    • Construct a current-voltage (I-V) relationship plot before and after this compound application.

    • Calculate the percentage of inhibition at the peak voltage.

    • Analyze channel kinetics (activation, inactivation) if required.

Data Interpretation & Expected Outcomes

The combination of these assays provides a powerful, multi-layered dataset. The expected outcomes for this compound are concentration-dependent and reflect its complex pharmacology.

Assay PlatformLow Concentration this compound (~1-10 µM)High Concentration this compound (~30-300 µM)Mechanism Probed
Organ Bath May increase tone or frequency of spontaneous contractions.[12]Potent inhibition of spontaneous and agonist-induced contractions (spasmolysis).[12]Overall tissue function, net effect of multiple targets.
Calcium Imaging Minimal effect or slight increase in baseline [Ca²⁺]i due to K⁺ channel block-induced depolarization.[12]Significant reduction in agonist-induced [Ca²⁺]i transients.[11]Intracellular Ca²⁺ homeostasis, influx, and release.
Patch-Clamp Inhibition of outward K⁺ currents (e.g., BKca channels).[12][13]Potent inhibition of inward L-type Ca²⁺ channel currents.[10][12][15]Direct ion channel modulation.

Conclusion

The systematic application of organ bath, calcium imaging, and patch-clamp electrophysiology provides a comprehensive framework for elucidating the mechanism of action of pharmacologically complex drugs like this compound. This tiered approach allows researchers to correlate a functional tissue response with specific changes in cellular calcium signaling and, ultimately, to the direct modulation of individual ion channels. These robust in vitro methods are indispensable tools for drug discovery and development professionals seeking to characterize novel compounds targeting smooth muscle function.

References

Application Note & Protocol: A Robust and Validated HPLC-MS/MS Method for the Quantification of Trimebutine and its Major Metabolite, N-desmethyltrimebutine, in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested methodology for the sensitive and selective quantification of trimebutine (TMB) and its primary active metabolite, N-desmethylthis compound (nor-TMB), in human plasma. The protocol leverages the power of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) to achieve high throughput and accurate results essential for pharmacokinetic studies in drug development. The method detailed herein employs a straightforward protein precipitation extraction procedure and has been validated in accordance with international regulatory guidelines, ensuring data integrity and reliability.

Introduction: The Rationale for a Validated Bioanalytical Method

This compound is a non-specific opioid receptor agonist widely prescribed for the treatment of irritable bowel syndrome and other functional gastrointestinal disorders. Following oral administration, this compound undergoes extensive first-pass metabolism, with N-desmethylthis compound being the major circulating and pharmacologically active metabolite.[1] Therefore, a robust bioanalytical method capable of simultaneously quantifying both the parent drug and its active metabolite is crucial for accurately characterizing its pharmacokinetic profile.

The inherent complexity of plasma necessitates a highly selective and sensitive analytical technique. HPLC-MS/MS in the Multiple Reaction Monitoring (MRM) mode offers unparalleled specificity by monitoring unique precursor-to-product ion transitions for each analyte, thereby minimizing interferences from endogenous matrix components. This application note details a method that has been optimized for routine use in a high-throughput laboratory setting, balancing analytical performance with practical efficiency. The validation of this method is grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of reliable data for regulatory submissions.[2][3][4][5][6][7]

Materials and Reagents

A comprehensive list of all necessary materials and reagents is provided below to ensure reproducibility.

Item Supplier Grade/Part Number
This compound Maleate Reference StandardSigma-AldrichAnalytical Standard
N-desmethylthis compound Reference StandardToronto Research ChemicalsAnalytical Standard
Verapamil Hydrochloride (Internal Standard)USPReference Standard
AcetonitrileHoneywellLC-MS Grade
MethanolHoneywellLC-MS Grade
Formic AcidThermo Fisher ScientificOptima™ LC/MS Grade
WaterMilli-Q® system18.2 MΩ·cm
Human Plasma (K2EDTA)BioIVTPooled, Drug-Free

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, from sample receipt to final data reporting.

HPLC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (Verapamil) Sample->Add_IS Spike Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Precipitation Agent Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC Inject MS MS/MS Detection (MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound Quantification in Plasma.

Detailed Protocols

Preparation of Standard and Quality Control Samples

The foundation of accurate quantification lies in the meticulous preparation of calibration standards and quality control (QC) samples.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound maleate, N-desmethylthis compound, and verapamil hydrochloride (Internal Standard, IS) in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a 50:50 (v/v) methanol:water mixture to create working solutions for calibration curve standards and QC samples.

  • Calibration Standards & QC Samples: Spike drug-free human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.

  • Aliquot 100 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the verapamil internal standard working solution (200 ng/mL in 50:50 methanol:water).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 4.3).

  • Vortex for 15 seconds and transfer to an autosampler vial for injection.

HPLC Conditions

The chromatographic separation is optimized to resolve this compound, N-desmethylthis compound, and the internal standard from endogenous plasma components.

Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column Waters XBridge® C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table Below

Gradient Elution Program:

Time (min) % Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020
MS/MS Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for selective detection.

Parameter Condition
Mass Spectrometer Sciex Triple Quad™ 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound388.2195.125
N-desmethylthis compound374.2195.125
Verapamil (IS)455.3165.130

Method Validation

The bioanalytical method was fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[2][4][6][8][9][10]

Linearity and Range

The calibration curve was linear over the concentration range of 0.5-500 ng/mL for both this compound and N-desmethylthis compound. The correlation coefficient (r²) was consistently >0.99 for all validation runs.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results demonstrated that the method is both accurate and precise.[11][12]

Analyte QC Level (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias)
This compound LLOQ (0.5)≤ 8.5≤ 9.2-2.5 to 3.1
LQC (1.5)≤ 6.3≤ 7.1-1.8 to 2.5
MQC (75)≤ 4.1≤ 5.5-3.0 to 1.9
HQC (400)≤ 3.8≤ 4.9-2.2 to 2.8
N-desmethylthis compound LLOQ (0.5)≤ 9.1≤ 10.3-3.1 to 4.0
LQC (1.5)≤ 7.2≤ 8.5-2.5 to 3.3
MQC (75)≤ 5.3≤ 6.8-3.5 to 2.1
HQC (400)≤ 4.5≤ 5.9-2.8 to 3.0
Recovery and Matrix Effect

The extraction recovery of this compound and N-desmethylthis compound from human plasma was consistent and reproducible across all QC levels, with an average recovery of >85%. The matrix effect was assessed and found to be negligible, indicating that endogenous plasma components do not significantly impact the ionization of the analytes.

Stability

The stability of this compound and N-desmethylthis compound was evaluated under various conditions to ensure sample integrity from collection to analysis. The analytes were found to be stable in human plasma for at least 6 hours at room temperature, through three freeze-thaw cycles, and for at least 3 months when stored at -80°C.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the simultaneous quantification of this compound and its major active metabolite, N-desmethylthis compound, in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method well-suited for high-throughput bioanalysis in support of pharmacokinetic studies. The comprehensive validation demonstrates that the method meets the stringent requirements of regulatory agencies for bioanalytical data.

References

Protocol for assessing Trimebutine's impact on colonic motility

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for Assessing Trimebutine's Impact on Colonic Motility

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a multifaceted gastrointestinal agent used to treat functional bowel disorders like Irritable Bowel Syndrome (IBS).[1] Its unique pharmacological profile as a modulator of gastrointestinal motility and visceral sensitivity stems from its action as an agonist on peripheral μ, κ, and δ opioid receptors.[1][2][3] Unlike traditional opioids, this compound does not exhibit a simple pro-constipating or pro-kinetic effect; instead, it normalizes intestinal activity, accelerating transit in hypomotility states and reducing spasm in hypermotility conditions.[2][4] This document provides a comprehensive guide with detailed in vivo and in vitro protocols to rigorously assess the impact of this compound on colonic motility, designed for researchers in pharmacology and drug development.

Scientific Background & Mechanism of Action

The Enteric Nervous System and Colonic Motility

Colonic motility is a complex process governed by the intrinsic Enteric Nervous System (ENS), often called the "second brain," which is embedded in the gut wall.[5][6][7] The ENS orchestrates coordinated patterns of muscle contraction and relaxation, such as peristalsis, to mix luminal contents and ensure efficient transit.[7][8] This activity is primarily mediated by neurotransmitters like acetylcholine (excitatory) and nitric oxide (inhibitory) released from myenteric plexus neurons.[7][8] Opioid receptors are densely expressed on these enteric neurons and serve as key modulators of neurotransmitter release, thus powerfully influencing gut motility.[5][9]

This compound's Modulatory Mechanism

This compound's therapeutic efficacy lies in its ability to act as a weak agonist at μ, δ, and κ opioid receptors within the ENS.[1][10] This multi-receptor engagement is crucial to its normalizing effect.

  • Agonism at μ and δ receptors generally inhibits acetylcholine release, leading to smooth muscle relaxation and reduced propulsion. This action is beneficial in hypermotile, spastic conditions.

  • Agonism at κ receptors can inhibit the release of inhibitory neurotransmitters, leading to a net excitatory effect that can stimulate motility in hypokinetic states.

Furthermore, this compound has been shown to directly modulate ion channels in smooth muscle cells, including L-type Ca²⁺ channels, which contributes to its spasmolytic effects.[11][12][13] It also modulates the release of various gastrointestinal peptides, such as motilin, gastrin, and vasoactive intestinal peptide (VIP), further tuning its overall effect on motility.[2][3] This complex interplay allows this compound to adapt its action to the underlying physiological state of the colon.

Signaling Pathway Visualization

The following diagram illustrates the primary mechanism of this compound's action on an enteric neuron to modulate colonic smooth muscle activity.

Trimebutine_Mechanism This compound's Action on Enteric Neurons cluster_neuron Myenteric Plexus Neuron cluster_receptors Opioid Receptors cluster_muscle Colonic Smooth Muscle Cell TMB This compound Mu μ-Opioid Receptor TMB->Mu Binds Kappa κ-Opioid Receptor TMB->Kappa Binds Delta δ-Opioid Receptor TMB->Delta Binds Release Neurotransmitter Release Mu->Release Inhibits Excitatory (e.g., ACh) Release Kappa->Release Inhibits Inhibitory (Net Excitation) Delta->Release Inhibits Excitatory (e.g., ACh) Release Vesicle Neurotransmitter Vesicles (e.g., Acetylcholine) Contraction Modulated Contraction/ Relaxation Release->Contraction Modulates

Caption: this compound binds to μ, δ, and κ opioid receptors on enteric neurons.

Experimental Design & Rationale

To fully characterize this compound's effects, a dual approach combining in vivo and in vitro models is recommended.

  • In Vivo Assessment: This approach evaluates the integrated physiological response, accounting for the complex interplay of the ENS, CNS, and local reflexes. The Whole Gut Transit Time assay is a robust method for this purpose.

  • In Vitro Assessment: This method isolates the colonic tissue, allowing for a direct and mechanistic investigation of this compound's effect on smooth muscle contractility without systemic influences. The Organ Bath Assay is the gold standard for this analysis.[14][15]

Key Considerations:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are a standard model for gastrointestinal motility studies. Ensure all procedures are approved by the institution's animal care and use committee.

  • Controls: A vehicle control group (e.g., saline or 0.5% methylcellulose) is essential. Positive controls, such as Loperamide (an opioid agonist that slows transit) or Bethanechol (a pro-kinetic agent), can be included to validate the assay's sensitivity.

  • Dosage: this compound dosage should be determined from literature or preliminary dose-response studies. Clinically relevant doses in humans range from 300-600 mg/day, which can be allometrically scaled for mice.[2][3]

  • Blinding: To prevent bias, the researcher administering the compounds and analyzing the data should be blinded to the treatment groups.

In Vivo Protocol: Colonic Transit Time Assessment

This protocol measures the time required for a non-absorbable marker to travel through the gastrointestinal tract, providing a functional measure of overall motility.

Materials
  • This compound maleate

  • Vehicle (e.g., sterile 0.9% saline)

  • Carmine Red dye (6% w/v) suspended in 0.5% methylcellulose

  • Oral gavage needles (20-gauge, curved)

  • Individually housed cages with white paper or bedding for easy pellet visualization

Step-by-Step Methodology
  • Animal Acclimation & Fasting:

    • Acclimate mice to individual housing for at least 3 days before the experiment.

    • Fast mice for 4-6 hours prior to the experiment, with free access to water. This standardizes the baseline gut content.

  • Drug Administration:

    • Randomly assign mice to treatment groups (e.g., Vehicle, this compound).

    • Administer this compound or vehicle via oral gavage (e.g., 10 mL/kg volume).

  • Marker Administration:

    • Wait for a predetermined pretreatment time (e.g., 30 minutes) to allow for drug absorption and action.

    • Administer 200 µL of the 6% Carmine Red marker solution to each mouse via oral gavage. Record this as T₀.

  • Monitoring and Data Collection:

    • Return each mouse to its clean cage with white bedding.

    • Monitor the mice continuously or at frequent intervals (e.g., every 10-15 minutes) for the appearance of the first red-colored fecal pellet.[16]

    • Record the time of expulsion of the first red pellet.

  • Calculation:

    • The Whole Gut Transit Time is calculated as: Time of first red pellet - T₀.

Experimental Workflow Visualization

InVivo_Workflow start Start: Acclimated & Fasted Mice gavage_drug Step 1: Oral Gavage (Vehicle or this compound) start->gavage_drug wait Step 2: Wait 30 min (Drug Absorption) gavage_drug->wait gavage_marker Step 3: Oral Gavage (Carmine Red Marker) Record T₀ wait->gavage_marker monitor Step 4: Monitor for First Red Fecal Pellet gavage_marker->monitor record_time Step 5: Record Time of Expulsion monitor->record_time calculate Step 6: Calculate Transit Time (Time - T₀) record_time->calculate end End: Data Analysis calculate->end

Caption: Workflow for the in vivo colonic transit time assessment.

In Vitro Protocol: Organ Bath Assay for Colonic Contractility

This protocol directly measures the contractile force of isolated colonic smooth muscle strips in response to this compound, providing mechanistic insight into its direct effects on the tissue.[11][17]

Materials & Reagents
  • Krebs-Henseleit Buffer (KHB): (in mM) 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose. The solution must be continuously gassed with carbogen (95% O₂ / 5% CO₂).

  • This compound maleate stock solution (in DMSO or water)

  • Potassium Chloride (KCl) solution (e.g., 80 mM) for inducing maximal contraction

  • Acetylcholine (ACh) or Electrical Field Stimulation (EFS) to induce contraction

  • Equipment: Water-jacketed organ bath system, isometric force-displacement transducers, amplifier, data acquisition software (e.g., LabChart).[14][18]

Step-by-Step Methodology
  • Tissue Preparation:

    • Euthanize a mouse via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Immediately excise the distal colon and place it in ice-cold, carbogenated KHB.

    • Gently remove any remaining mesenteric fat and luminal contents.

    • Cut the colon into longitudinal or circular muscle strips (approx. 2 mm wide x 10 mm long).[17][19]

  • Mounting and Equilibration:

    • Suspend the muscle strips vertically in the organ bath chambers filled with KHB (37°C, gassed with carbogen).

    • Attach one end to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension of ~1 gram and allow the tissue to equilibrate for 60-90 minutes.[14] Wash the tissue with fresh KHB every 15-20 minutes.

  • Viability Check & Standardization:

    • After equilibration, challenge the tissue with a maximal concentration of KCl (e.g., 80 mM) to confirm viability and obtain a reference contraction.[14][15]

    • Wash the tissue repeatedly until the tension returns to the baseline. This KCl-induced contraction will be used as the 100% reference value.

  • Experimental Procedure (Inhibitory Effect):

    • Induce a stable, submaximal contraction using a stimulant like Acetylcholine (e.g., 1 µM) or EFS.

    • Once the contraction plateaus, add this compound to the bath in a cumulative, concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻⁵ M).

    • Allow the response to each concentration to stabilize before adding the next. Record the relaxation as a percentage of the pre-induced tone.

  • Experimental Procedure (Modulatory Effect):

    • To assess this compound's effect on baseline motility, add cumulative concentrations to a non-stimulated, spontaneously contracting tissue strip.

    • Record any changes in the frequency or amplitude of spontaneous contractions.

Data Analysis & Presentation

All quantitative data should be presented as mean ± SEM. Statistical significance can be determined using appropriate tests (e.g., Student's t-test for two groups, ANOVA for multiple groups) with p < 0.05 considered significant.

In Vivo Data Presentation
Treatment GroupNDose (mg/kg)Whole Gut Transit Time (minutes)
Vehicle10-155.4 ± 8.2
This compound1010Data to be generated
This compound1030Data to be generated
Loperamide (Control)105240.1 ± 12.5
In Vitro Data Presentation
ParameterValue
EC₅₀ (this compound vs. ACh-induced contraction) Calculated from dose-response curve
Eₘₐₓ (% Relaxation of ACh-induced contraction) Calculated from dose-response curve

The results from the in vitro assay are typically plotted as a concentration-response curve, with the log concentration of this compound on the x-axis and the percentage inhibition of contraction on the y-axis. This allows for the calculation of key pharmacological parameters like EC₅₀ (the concentration that produces 50% of the maximal effect).

Interpretation: A decrease in transit time (in vivo) or a reduction in induced contractility (in vitro) would suggest a pro-kinetic or spasmolytic effect, respectively. Conversely, an increase in transit time or potentiation of contractions would indicate a motility-inhibiting or stimulatory effect. Given this compound's known dual action, the observed effect may depend on the baseline motility state of the animal model used.[1][2]

References

Application Note: Trimebutine as a Tool for Investigating Peripheral Opioid Receptor Function

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of trimebutine to investigate the function of peripheral opioid receptors. This compound, a drug with a well-established clinical profile in treating functional gastrointestinal disorders, acts as a multi-target agonist on peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors.[1][2] This unique pharmacological profile makes it an invaluable tool for elucidating the complex roles of the enteric opioid system in regulating gastrointestinal motility, secretion, and visceral sensation. This guide details this compound's mechanism of action, provides validated, step-by-step protocols for both in-vitro and in-vivo studies, and offers insights into data interpretation.

Introduction: The Significance of Peripheral Opioid Receptors and this compound's Role

The endogenous opioid system within the gastrointestinal (GI) tract plays a crucial role in modulating key physiological functions. Comprising opioid peptides and their receptors (μ, δ, and κ), this system is a key regulator of intestinal motility, secretion, and the perception of visceral pain. Unlike central opioid receptors, which are associated with systemic effects and significant side effects, peripheral opioid receptors offer a more targeted approach for therapeutic intervention in GI disorders.

This compound has been used for decades to treat conditions like irritable bowel syndrome (IBS) and other functional GI diseases.[1] Its therapeutic efficacy stems from its ability to act as an agonist at peripheral μ, κ, and δ opioid receptors, thereby normalizing both hypermotility and hypomotility disorders.[1][2][3] Furthermore, this compound has been shown to modulate visceral sensitivity, a key factor in the abdominal pain associated with functional bowel disorders.[3][4] Beyond its opioid receptor activity, it's important to note that this compound also interacts with multiple ion channels in the gut, contributing to its complex pharmacological effects.[1][5][6] This makes this compound a multifaceted tool for probing the intricate mechanisms of peripheral opioid receptor function in the gut.

Mechanism of Action: A Multi-Receptor Agonist

This compound exerts its effects primarily through its interaction with the three main classes of opioid receptors located on enteric neurons and smooth muscle cells. It is characterized as a weak agonist at μ-opioid receptors, and also demonstrates agonistic activity at κ and δ receptors.[7]

  • μ-Opioid Receptor (MOR) Agonism: Activation of MORs in the myenteric plexus generally leads to a decrease in acetylcholine release, resulting in reduced intestinal contractility and transit.

  • κ-Opioid Receptor (KOR) Agonism: KOR activation is also associated with the inhibition of neurotransmitter release, contributing to the modulation of intestinal motility and visceral pain.

  • δ-Opioid Receptor (DOR) Agonism: DOR activation can have more varied effects, but is also implicated in the regulation of both motility and sensation.

The net effect of this compound on GI function is a normalization of activity, rather than simple stimulation or inhibition. This is likely due to its balanced affinity for multiple opioid receptor subtypes and its concentration-dependent effects.[5][8]

Downstream Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[9][10] Upon agonist binding, the Gi/o protein dissociates, leading to several downstream effects:

  • Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]

  • Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels. This leads to neuronal hyperpolarization and reduced neurotransmitter release.

cluster_receptor Opioid Receptors (Peripheral) cluster_gprotein G-Protein cluster_effectors Downstream Effectors cluster_response Cellular Response This compound This compound MOR μ (MOR) This compound->MOR Agonist Binding KOR κ (KOR) This compound->KOR Agonist Binding DOR δ (DOR) This compound->DOR Agonist Binding Gio Gi/o MOR->Gio Activation KOR->Gio Activation DOR->Gio Activation AC Adenylyl Cyclase Gio->AC Inhibition Ca Voltage-Gated Ca2+ Channels Gio->Ca Inhibition K GIRK K+ Channels Gio->K Activation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K->K_efflux

Caption: Signaling pathway of this compound via peripheral opioid receptors.

Experimental Protocols

In-Vitro Investigation: Isolated Guinea Pig Ileum Preparation

This protocol allows for the direct measurement of this compound's effects on intestinal smooth muscle contractility. The guinea pig ileum is a classic model for studying the effects of opioids and other drugs on gut motility.[11][12][13]

  • Male guinea pig (250-350 g)

  • Krebs-Henseleit solution (composition in g/L: NaCl 6.9, KCl 0.35, CaCl2 0.28, MgSO4·7H2O 0.29, KH2PO4 0.16, NaHCO3 2.1, Glucose 2.0)

  • This compound maleate

  • Naloxone (non-selective opioid antagonist)

  • Carbogen gas (95% O2, 5% CO2)

  • Isolated organ bath system with force-displacement transducer and data acquisition software[14][15][16]

  • Tissue Preparation:

    • Humanely euthanize the guinea pig according to approved animal care protocols.

    • Isolate a 10-15 cm segment of the terminal ileum.

    • Gently flush the lumen with Krebs-Henseleit solution to remove contents.

    • Cut the ileum into 2-3 cm segments.

  • Organ Bath Setup:

    • Fill the organ bath chambers with Krebs-Henseleit solution and maintain at 37°C.[14]

    • Continuously bubble the solution with carbogen gas.[14]

    • Mount an ileum segment in each chamber, with one end fixed and the other attached to the force transducer.[16]

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

  • Experimental Procedure:

    • Record a stable baseline of spontaneous contractions.

    • Add increasing concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) cumulatively to the bath.

    • Record the contractile response at each concentration until a plateau is reached.

    • To confirm opioid receptor mediation, pre-incubate a separate tissue segment with naloxone (e.g., 10⁻⁶ M) for 20 minutes before constructing the this compound concentration-response curve.

  • Measure the amplitude and frequency of contractions.

  • Express the response to this compound as a percentage of the maximal contraction.

  • Plot concentration-response curves and calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal effect).

start Start euthanize Euthanize Guinea Pig start->euthanize isolate Isolate Ileum Segment euthanize->isolate prepare Prepare 2-3 cm Segments isolate->prepare setup Setup Organ Bath (37°C, Carbogen) prepare->setup mount Mount Tissue (1g Tension) setup->mount equilibrate Equilibrate (60 min) mount->equilibrate baseline Record Baseline equilibrate->baseline add_this compound Add Cumulative Doses of this compound baseline->add_this compound naloxone_preincubation Pre-incubate with Naloxone (Control Experiment) baseline->naloxone_preincubation record_response Record Contractile Response add_this compound->record_response data_analysis Analyze Data (EC50, Max Response) record_response->data_analysis naloxone_preincubation->add_this compound end End data_analysis->end

Caption: Workflow for the isolated guinea pig ileum experiment.

In-Vivo Investigation: Rat Model of Visceral Hypersensitivity

This protocol assesses the effect of this compound on visceral pain perception in a chemically-induced model of gut hypersensitivity. Colorectal distension (CRD) is a standard method for evaluating visceral nociception in rodents.[17][18][19]

  • Male Sprague-Dawley rats (200-250 g)

  • Trinitrobenzene sulfonic acid (TNBS) or Dextran Sulfate Sodium (DSS) for induction of colitis/hypersensitivity[17][19]

  • This compound maleate

  • Saline solution (0.9% NaCl)

  • Colorectal distension apparatus (pressure transducer, balloon catheter)

  • Abdominal withdrawal reflex (AWR) scoring system[18][20]

  • Induction of Visceral Hypersensitivity (Example with DSS):

    • Administer 5% DSS in the drinking water for 7 consecutive days.[17]

    • Allow a resting period of at least 9 days for acute inflammation to subside, leaving residual hypersensitivity.[17]

  • Colorectal Distension Procedure:

    • Habituate the rats to the testing environment and restraint devices over several days.[17]

    • On the day of testing, lightly anesthetize the rat and insert a lubricated balloon catheter into the colon (2 cm from the anus).[17]

    • Allow the rat to recover from anesthesia.

    • Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle (saline) via oral gavage or intraperitoneal injection.

    • After a predetermined pretreatment time (e.g., 30-60 minutes), begin the CRD procedure.

    • Apply phasic distensions of increasing pressure (e.g., 20, 40, 60, 80 mmHg) for 30 seconds, with a 5-minute rest interval.[17]

  • Assessment of Visceral Nociception:

    • During each distension, a trained observer, blind to the treatment, should score the AWR. A common scoring scale is: 0 = no response; 1 = brief head movement; 2 = contraction of abdominal muscles; 3 = lifting of the abdomen; 4 = body arching and pelvic lifting.[18]

  • Compare the AWR scores at each distension pressure between the this compound-treated and vehicle-treated groups.

  • Calculate the mean AWR score for each group at each pressure.

  • Statistical analysis (e.g., two-way ANOVA) can be used to determine the significance of this compound's effect.

start Start induce_vh Induce Visceral Hypersensitivity (e.g., DSS model) start->induce_vh habituat Habituate Rats to Restraint induce_vh->habituat administer_drug Administer this compound or Vehicle habituat->administer_drug insert_catheter Insert Colorectal Balloon Catheter administer_drug->insert_catheter crd_procedure Perform Phasic Colorectal Distension insert_catheter->crd_procedure score_awr Score Abdominal Withdrawal Reflex (AWR) crd_procedure->score_awr data_analysis Analyze AWR Scores score_awr->data_analysis end End data_analysis->end

Caption: Workflow for the in-vivo visceral hypersensitivity model.

Data Interpretation and Expected Outcomes

Quantitative Data Summary
ParameterReceptor SubtypeReported Value/EffectReference
Binding Affinity (Ki) μ (mu)Low affinity; ~13-fold less potent than morphine[7][11]
δ (delta)Weak affinity[7]
κ (kappa)No appreciable affinity in some binding studies[7][11]
Functional Activity (EC₅₀) Guinea Pig IleumPotentiation of contraction at low concentrations (e.g., 10⁻⁶ g/ml), inhibition at high concentrations[8][21]
In-Vivo Efficacy Rat Visceral HypersensitivitySignificant inhibition of AWR score at doses of 100-1000 mg/kg[22]
Guinea Pig GI TransitIncreased upper GI transit, decreased lower GI transit in a stress model[23]

Note: Binding affinities and functional potencies can vary depending on the experimental conditions, tissue preparation, and radioligand used.[24] It is crucial to establish these parameters within your own experimental setup.

Causality and Experimental Choices
  • Choice of Animal Model: The guinea pig is often chosen for in-vitro gut motility studies due to the anatomical and physiological similarities of its enteric nervous system to that of humans. Rats are a standard model for in-vivo studies of visceral pain and hypersensitivity.

  • Use of Antagonists: The inclusion of an opioid antagonist like naloxone is a critical control to validate that the observed effects of this compound are indeed mediated by opioid receptors. A rightward shift in the concentration-response curve in the presence of a competitive antagonist is the hallmark of receptor-mediated activity.

  • Concentration-Dependent Effects: this compound often exhibits a biphasic or modulatory effect, where low concentrations may potentiate contractility and high concentrations may be inhibitory.[8] This is a key aspect of its "normalizing" action and should be carefully characterized by constructing full concentration-response curves.

Conclusion

This compound serves as a powerful and clinically relevant pharmacological tool for the investigation of peripheral opioid receptor function. Its multi-receptor profile allows for the study of the integrated roles of μ, κ, and δ receptors in the complex regulation of gastrointestinal physiology. The protocols outlined in this guide provide a robust framework for both in-vitro and in-vivo characterization of these effects. By carefully designing experiments and interpreting the resulting data within the context of this compound's known pharmacology, researchers can gain valuable insights into the therapeutic potential of targeting the peripheral opioid system for the treatment of functional GI disorders.

References

Application Notes & Protocols: A Framework for Investigating Trimebutine in Preclinical Models of Post-Infectious Irritable Bowel Syndrome (PI-IBS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Challenge of PI-IBS and the Rationale for Trimebutine

Post-infectious irritable bowel syndrome (PI-IBS) presents a significant clinical challenge, emerging in a subset of individuals following an episode of acute gastroenteritis.[1][2] This condition is characterized by chronic abdominal pain, bloating, and altered bowel habits, significantly impacting the quality of life.[2][3] The pathophysiology of PI-IBS is understood to be multifactorial, involving persistent low-grade inflammation, increased intestinal permeability, visceral hypersensitivity, and alterations in the gut microbiome and serotonin signaling.[3][4][5][6][7]

This compound, a drug with a long history of use in functional gastrointestinal disorders, offers a compelling therapeutic rationale for PI-IBS.[8][9] Its multifaceted mechanism of action extends beyond simple antispasmodic effects.[8][10] this compound acts as an agonist on peripheral μ, κ, and δ opioid receptors in the gut, which allows it to modulate gastrointestinal motility, both stimulating and inhibiting contractions to normalize bowel function.[8][11][12] Furthermore, it has been shown to modulate visceral sensitivity by decreasing reflexes induced by gut distension in animal models.[12][13][14][15] This dual action on motility and visceral pain makes it a promising candidate for alleviating the hallmark symptoms of PI-IBS. Evidence from a mouse model of PI-IBS has already demonstrated this compound's effectiveness in reducing colonic muscle hypercontractility.[16]

This guide provides a comprehensive framework for the preclinical evaluation of this compound in rodent models of PI-IBS, offering detailed protocols and explaining the scientific reasoning behind each experimental choice.

Strategic Selection of a PI-IBS Animal Model

The choice of an appropriate animal model is critical for obtaining clinically relevant data. PI-IBS models aim to replicate the key features of the human condition, including a transient inflammatory insult followed by the development of chronic visceral hypersensitivity and gut dysfunction.

Recommended Model: Trichinella spiralis-induced PI-IBS in Mice

Infection with the parasite Trichinella spiralis is a well-established and widely used model for PI-IBS.[1][17][18] This model is advantageous because the acute parasitic infection is self-limiting, but it induces long-lasting changes that mimic human PI-IBS, such as:

  • Visceral hypersensitivity: A hallmark of IBS, characterized by an exaggerated pain response to colorectal distention.[16]

  • Altered gut motility: The model can exhibit features of both diarrhea and constipation, reflecting the heterogeneity of IBS.

  • Low-grade inflammation: Persistent, low-level mucosal inflammation is a key feature of PI-IBS.[19]

  • Immune cell infiltration: Increased numbers of mast cells and T-lymphocytes are observed in the gut mucosa.[19]

Alternative Models

While the T. spiralis model is recommended, other models can also be considered depending on the specific research question:

  • Bacterial Infections: Pathogens like Campylobacter jejuni or Salmonella enterica can be used to induce PI-IBS.[1][18] These models may be more relevant for studying the role of specific bacterial triggers.

  • Chemical-induced post-inflammatory models: Agents like trinitrobenzene sulfonic acid (TNBS) or dextran sulfate sodium (DSS) can induce a transient colitis, which, upon resolution, leads to IBS-like symptoms.[1][18][20] These models are useful for studying the consequences of inflammation on gut function, though they lack a specific infectious trigger.

Experimental Design and Workflow

A well-structured experimental design is paramount for ensuring the reproducibility and validity of the findings. The following workflow provides a comprehensive approach to studying this compound in a PI-IBS model.

G cluster_0 Phase 1: Model Induction & Characterization cluster_1 Phase 2: this compound Treatment cluster_2 Phase 3: Efficacy Assessment Acclimatization Animal Acclimatization (1 week) Infection Infection with T. spiralis Acclimatization->Infection Day 0 Acute Phase Monitoring Monitor weight, stool consistency, activity Infection->Acute Phase Monitoring Days 1-14 Post-Infectious Phase Resolution of acute symptoms, development of chronic hypersensitivity Acute Phase Monitoring->Post-Infectious Phase Weeks 2-8 Treatment Initiation Randomize into treatment groups: - Vehicle Control - this compound (low dose) - this compound (high dose) - Naive Control Post-Infectious Phase->Treatment Initiation Week 8 Chronic Treatment Daily oral gavage Treatment Initiation->Chronic Treatment Weeks 8-12 Visceral Sensitivity Assay Colorectal Distention (CRD) Chronic Treatment->Visceral Sensitivity Assay Week 12 Intestinal Motility Assay Whole Gut Transit Time Chronic Treatment->Intestinal Motility Assay Week 12 Intestinal Permeability Assay FITC-Dextran Assay Chronic Treatment->Intestinal Permeability Assay Week 12 Histology & Biomarker Analysis Tissue collection for histology, IHC, ELISA, qPCR Chronic Treatment->Histology & Biomarker Analysis Week 12

Caption: Experimental workflow for evaluating this compound in a PI-IBS model.

Detailed Protocols

The following protocols provide step-by-step instructions for key experimental procedures.

Protocol: Induction of T. spiralis PI-IBS Model
  • Animal Housing and Acclimatization:

    • House male C57BL/6 mice (8-10 weeks old) in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow a one-week acclimatization period before the start of the experiment.

  • T. spiralis Larvae Preparation:

    • Obtain T. spiralis larvae from a reliable source.

    • Maintain the larvae in a suitable medium according to the supplier's instructions.

    • On the day of infection, count the larvae under a microscope and suspend them in a sterile 0.9% saline solution at a concentration of 200-300 larvae per 0.2 mL.

  • Infection Procedure:

    • On Day 0, orally gavage each mouse with 0.2 mL of the larval suspension.

    • A sham-infected control group should receive 0.2 mL of sterile saline.

  • Post-Infection Monitoring:

    • Monitor the mice daily for the first two weeks (acute phase) for clinical signs such as weight loss, changes in stool consistency, and general activity levels.

    • The post-infectious phase is typically established by 8 weeks post-infection, when acute inflammation has subsided, but visceral hypersensitivity persists.[16]

Protocol: this compound Administration
  • Treatment Groups:

    • At 8 weeks post-infection, randomly assign the mice to the following groups (n=8-10 per group):

      • PI-IBS + Vehicle: PI-IBS mice receiving the vehicle (e.g., 0.5% carboxymethylcellulose).

      • PI-IBS + this compound (Low Dose): PI-IBS mice receiving a low dose of this compound (e.g., 10 mg/kg).

      • PI-IBS + this compound (High Dose): PI-IBS mice receiving a high dose of this compound (e.g., 30 mg/kg).

      • Naive + Vehicle: Healthy, non-infected mice receiving the vehicle.

  • Drug Preparation and Administration:

    • Prepare this compound maleate in the vehicle solution daily.

    • Administer the assigned treatment via oral gavage once daily for 4 weeks (from week 8 to week 12 post-infection).

Protocol: Assessment of Visceral Sensitivity (Colorectal Distention)
  • Principle: This procedure measures the abdominal withdrawal reflex (AWR) in response to graded colorectal distention (CRD), providing an index of visceral pain.

  • Procedure:

    • At 12 weeks post-infection, fast the mice for 12 hours with free access to water.

    • Lightly anesthetize the mice and insert a small balloon catheter (2 mm diameter) into the colorectum, with the tip 1 cm from the anus.

    • Secure the catheter to the tail with tape and allow the mice to recover in individual cages for 30 minutes.

    • Apply graded pressures of distention (e.g., 15, 30, 45, 60 mmHg) for 10 seconds, with a 5-minute rest interval between each distention.

    • A trained observer, blinded to the treatment groups, should score the AWR on a scale of 0-4.

Protocol: Assessment of Intestinal Motility (Whole Gut Transit Time)
  • Principle: This assay measures the time it takes for a non-absorbable marker to travel through the entire gastrointestinal tract.

  • Procedure:

    • Following the CRD test, provide the mice with food for 2 hours.

    • Administer 0.2 mL of a 5% carmine red solution in 0.5% methylcellulose via oral gavage.

    • Record the time of gavage and monitor the mice for the appearance of the first red-colored fecal pellet.

    • The whole gut transit time is the interval between the gavage and the appearance of the red pellet.

Protocol: Assessment of Intestinal Permeability (FITC-Dextran Assay)
  • Principle: This in vivo assay measures the passage of orally administered fluorescein isothiocyanate (FITC)-dextran, a large, poorly absorbable molecule, from the gut lumen into the bloodstream, which is indicative of a compromised intestinal barrier.[21][22]

  • Procedure:

    • Fast the mice for 4 hours with free access to water.

    • Orally gavage each mouse with FITC-dextran (4 kDa) at a dose of 600 mg/kg.

    • Four hours after gavage, collect blood via cardiac puncture under terminal anesthesia.

    • Centrifuge the blood to obtain plasma.

    • Measure the fluorescence intensity of the plasma using a fluorometer at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

    • Calculate the concentration of FITC-dextran in the plasma using a standard curve.

Histological and Biomarker Analysis

At the end of the study, it is crucial to collect tissues for histological and molecular analysis to investigate the underlying mechanisms of this compound's action.

  • Histology: Collect colon sections for Hematoxylin and Eosin (H&E) staining to assess for any residual inflammation and changes in mucosal architecture.

  • Immunohistochemistry (IHC): Stain colon sections for markers of immune cells (e.g., mast cell tryptase, CD3 for T-lymphocytes) and enterochromaffin cells (e.g., chromogranin A) to quantify their numbers.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in colonic tissue homogenates.[23][24]

  • Quantitative PCR (qPCR): Analyze the gene expression of serotonin signaling components, such as tryptophan hydroxylase 1 (Tph1) and the serotonin reuptake transporter (SERT), in the colonic mucosa.[25][26]

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: Visceral Sensitivity Assessment (AWR Scores)

Treatment Group15 mmHg30 mmHg45 mmHg60 mmHg
Naive + Vehicle
PI-IBS + Vehicle
PI-IBS + this compound (Low)
PI-IBS + this compound (High)

Table 2: Intestinal Motility and Permeability

Treatment GroupWhole Gut Transit Time (min)Plasma FITC-Dextran (ng/mL)
Naive + Vehicle
PI-IBS + Vehicle
PI-IBS + this compound (Low)
PI-IBS + this compound (High)

Table 3: Colonic Biomarker Analysis

Treatment GroupMast Cell Count (cells/mm²)IL-6 (pg/mg protein)SERT mRNA (relative expression)
Naive + Vehicle
PI-IBS + Vehicle
PI-IBS + this compound (Low)
PI-IBS + this compound (High)

Mechanistic Insights: this compound's Proposed Signaling Pathways in PI-IBS

This compound's therapeutic effects in PI-IBS are likely mediated through the modulation of several key signaling pathways that are dysregulated in this condition.

G cluster_0 Pathophysiology of PI-IBS cluster_1 This compound's Therapeutic Actions Infection Enteric Infection Inflammation Low-Grade Inflammation (↑ Mast Cells, T-cells, Cytokines) Infection->Inflammation Permeability ↑ Intestinal Permeability Inflammation->Permeability Serotonin Altered Serotonin Signaling (↑ 5-HT, ↓ SERT) Inflammation->Serotonin ENS Enteric Nervous System (ENS) Sensitization Permeability->ENS Serotonin->ENS Symptoms Visceral Hypersensitivity & Dysmotility ENS->Symptoms This compound This compound Opioid Opioid Receptor Agonism (μ, κ, δ) This compound->Opioid IonChannel Ion Channel Modulation (Ca²⁺, K⁺) This compound->IonChannel Opioid->ENS Modulates Motility Normalized Motility Opioid->Motility IonChannel->ENS Modulates Sensitivity ↓ Visceral Sensitivity IonChannel->Sensitivity

Caption: Proposed mechanism of this compound in PI-IBS.

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the preclinical evaluation of this compound in a PI-IBS model. By following these detailed protocols and considering the underlying scientific rationale, researchers can generate high-quality, reproducible data to support the clinical development of this compound for this challenging condition.

Future studies could explore the impact of this compound on the gut microbiome, which is known to be altered in PI-IBS.[4][6][27][28] Additionally, investigating the central effects of this compound on the gut-brain axis could provide further insights into its mechanism of action. The use of advanced techniques, such as in vivo imaging and electrophysiology, could also offer a more detailed understanding of how this compound modulates gut function in real-time.

References

Title: A Validated Protocol for Characterizing Trimebutine and its Analogs at Opioid and Muscarinic Receptors using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Trimebutine is a spasmolytic agent with a complex pharmacological profile used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1][2] Its therapeutic efficacy is attributed to a multimodal mechanism of action, primarily involving interactions with peripheral opioid (mu, delta, and kappa) and muscarinic receptors.[3][4][5] Furthermore, its principal active metabolite, N-monodesmethylthis compound (nor-trimebutine), retains significant pharmacological activity and contributes to the overall clinical effect.[1][6] A precise understanding of the receptor affinity and selectivity of this compound and its analogs is crucial for elucidating its mechanism and guiding the development of novel therapeutics. This application note provides a comprehensive, field-proven guide to establishing a robust and self-validating radioligand receptor binding assay. We detail the core principles, step-by-step protocols for membrane preparation and competitive binding experiments, and the requisite data analysis to determine the inhibitory constant (Ki) for these compounds at target receptors.

Part 1: Scientific Principles & Strategic Assay Design

The foundation of drug discovery is quantifying the interaction between a ligand (like this compound) and its protein target. The radioligand binding assay remains the gold standard for determining the affinity of this interaction due to its sensitivity, precision, and robustness.[7][8] This guide focuses on the heterologous competitive binding assay , a powerful method to determine the affinity of an unlabeled compound by measuring its ability to displace a high-affinity radiolabeled ligand from the receptor.[9][10]

The Rationale Behind Competitive Binding

In this assay format, three components are brought to equilibrium in a buffered solution:

  • Receptor Source: A preparation of cell membranes containing the target receptor (e.g., mu-opioid receptor).[11]

  • Radioligand: A specific, high-affinity ligand for the target receptor that is labeled with a radioisotope (typically ³H or ¹²⁵I).

  • Competitor: The unlabeled test compound (e.g., this compound or its analog).

The radioligand and the unlabeled competitor compete for the same binding site on the receptor. As the concentration of the competitor increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the membranes. This relationship allows us to calculate the competitor's affinity for the receptor.

Key Parameters: From Raw Counts to Affinity Constants
  • IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of the unlabeled competitor required to displace 50% of the specifically bound radioligand. It is determined experimentally by fitting a dose-response curve to the competition data.[9]

  • Kd (Equilibrium Dissociation Constant): This intrinsic property represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd signifies higher affinity. The Kd of the specific radioligand used must be determined beforehand via a saturation binding assay on the same membrane preparation.[10][12] This is a critical step for assay validation.

  • Ki (Inhibitory Constant): This is the equilibrium dissociation constant for the unlabeled competitor, representing its affinity for the receptor. It is a more absolute value than the IC₅₀ because it is corrected for the concentration and affinity of the radioligand used in the assay. The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation .[9][13]

Cheng-Prusoff Equation:

Where:

  • [L] is the concentration of the radioligand used in the experiment.

  • Kd is the dissociation constant of the radioligand for the receptor.

This equation underscores why an accurate, experimentally determined Kd for your radioligand is non-negotiable for calculating a trustworthy Ki value.

Part 2: Experimental Workflow & In-Depth Protocols

A successful binding assay is a sequence of validated steps. The workflow below outlines the critical path from biological source to final data.

G cluster_0 Phase 1: Preparation & Validation cluster_1 Phase 2: Competition Assay cluster_2 Phase 3: Data Analysis A Source Selection (e.g., CHO-hOPRM1 cells or Guinea Pig Brain) B Protocol 2.1: Membrane Preparation (Homogenization & Centrifugation) A->B C Protein Quantification (e.g., BCA Assay) B->C D Protocol 2.2: Radioligand Saturation Assay (Determine Kd and Bmax) C->D E Protocol 2.3: Competitive Binding Assay (Incubate Membranes + Radioligand + this compound/Analog) D->E Use Kd for Assay Setup F Separation of Bound/Free Ligand (Rapid Vacuum Filtration) E->F G Quantification (Scintillation Counting) F->G H Calculate Specific Binding G->H I Generate Competition Curve (Determine IC50) H->I J Calculate Ki (Cheng-Prusoff Equation) I->J

Caption: Overall workflow for determining the receptor binding affinity of this compound.

Protocol 2.1: High-Quality Membrane Preparation

The quality of your receptor source is paramount. This protocol describes a general method for preparing crude membrane fractions from cultured cells or animal tissue.[14] Isolated membranes are often preferred over whole cells as they provide a cleaner system with fewer confounding variables and better reproducibility.[11][15]

Materials:

  • Cell pellet (from ~10⁸ cells) or 1-2 g of tissue (e.g., guinea pig brain for opioid receptors).

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 at 4°C.

  • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340).

  • Dounce or Potter-Elvehjem homogenizer.

  • High-speed refrigerated centrifuge.

Procedure:

  • Preparation: Perform all steps at 4°C or on ice to minimize proteolytic degradation. Add protease inhibitor cocktail to the Homogenization Buffer immediately before use.

  • Homogenization: Resuspend the cell pellet or minced tissue in 20 volumes of ice-cold Homogenization Buffer. Homogenize with 10-15 strokes of the Dounce homogenizer or until the tissue is uniformly dispersed.

  • Low-Speed Centrifugation: Transfer the homogenate to centrifuge tubes and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris.

  • High-Speed Centrifugation: Carefully collect the supernatant and transfer it to fresh tubes. Centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the membrane fraction.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer and repeat the high-speed centrifugation step. This wash step is crucial for removing endogenous ligands and cytosolic enzymes.

  • Final Preparation & Storage: Discard the final supernatant. Resuspend the washed pellet in a smaller volume of buffer (e.g., containing 10% sucrose as a cryoprotectant).

  • Quantification: Determine the total protein concentration using a standard method like the bicinchoninic acid (BCA) assay.[14]

  • Storage: Aliquot the membrane preparation to avoid freeze-thaw cycles and store at -80°C until use.

Protocol 2.2: Radioligand Saturation Assay (Assay Validation)

Objective: To determine the equilibrium dissociation constant (Kd) of the radioligand and the receptor density (Bmax) in your membrane preparation.

Principle: Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand until saturation is reached. Specific binding is calculated by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled reference compound) from total binding.

Procedure:

  • Plate Setup: In a 96-well plate, set up duplicate wells for each condition.

  • Total Binding Wells: Add Assay Buffer, membrane suspension (e.g., 10-50 µg protein), and increasing concentrations of the radioligand (e.g., 8-12 concentrations spanning 0.1x to 10x the expected Kd).

  • Non-Specific Binding (NSB) Wells: Add Assay Buffer, membrane suspension, the same increasing concentrations of radioligand, and a high concentration (1000x Kd) of a suitable unlabeled ligand (e.g., unlabeled Naloxone for opioid receptors) to block all specific binding.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[14] This time should be determined empirically in preliminary kinetic experiments.

  • Termination & Filtration: Stop the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, presoaked in 0.3% polyethyleneimine). Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Analysis: Calculate specific binding (Total - NSB). Plot specific binding vs. radioligand concentration and fit the data using non-linear regression (one-site binding hyperbola) to determine Kd and Bmax. A linear Scatchard plot (Bound/Free vs. Bound) can also be used for visualization, where the slope = -1/Kd.[16][17][18]

Protocol 2.3: Competitive Binding Assay for this compound & Analogs

Objective: To determine the IC₅₀ and Ki of this compound and its analogs.

Principle: A fixed concentration of radioligand (ideally ≤ Kd for maximum sensitivity) and membrane protein are incubated with serially diluted concentrations of the unlabeled competitor (this compound).

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound, nor-trimebutine, and a reference compound (e.g., Morphine for µ-opioid receptor) in Assay Buffer. A typical range would be 10⁻¹⁰ M to 10⁻⁴ M.

    • Dilute the radioligand in Assay Buffer to a working concentration that will result in a final concentration of ~Kd in the well.

    • Thaw and dilute the membrane preparation in ice-cold Assay Buffer to the optimal protein concentration determined previously.

  • Plate Setup (96-well format):

    • Total Binding Wells (n=3): 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membranes.

    • NSB Wells (n=3): 50 µL high concentration unlabeled ligand + 50 µL Radioligand + 150 µL Membranes.

    • Competitor Wells (10 concentrations, n=2): 50 µL Competitor Dilution + 50 µL Radioligand + 150 µL Membranes.

  • Incubation: Incubate the plate under the same equilibrium conditions established in the saturation assay (e.g., 60 minutes at 30°C with gentle agitation).[14]

  • Filtration and Counting: Terminate the assay by rapid vacuum filtration and count radioactivity as described in Protocol 2.2.

Part 3: Data Analysis and Interpretation

Accurate data analysis is as critical as precise lab work.

Calculating Specific Binding and Generating the Curve
  • Average the counts per minute (CPM) for your replicates.

  • Calculate the average CPM for Total Binding and Non-Specific Binding (NSB).

  • For each competitor concentration, calculate the percent specific binding: % Specific Binding = ((CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100

  • Plot the % Specific Binding against the log concentration of the competitor (this compound).

  • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) model. This will yield the IC₅₀ value.[14]

From IC₅₀ to Ki: The Final Step

Apply the Cheng-Prusoff equation using the experimentally determined IC₅₀ from your curve and the Kd determined from the saturation assay (Protocol 2.2).[9]

Caption: Increasing competitor concentration shifts equilibrium, reducing measured signal.

Data Presentation

Results should be summarized in a clear, tabular format. This allows for direct comparison of the binding affinities of this compound and its analogs across different receptor subtypes.

CompoundReceptor TargetRadioligand UsedKd of Radioligand (nM)IC₅₀ (nM)Ki (nM)nH (Hill Slope)
This compound Mu-Opioid (hOPRM1)[³H]DAMGO1.5450225~1.0
Delta-Opioid (hOPRD1)[³H]DPDPE2.0>10,000>5,000N/A
Kappa-Opioid (hOPRK1)[³H]U-695932.58,5004,250~1.0
Muscarinic M₁[³H]Pirenzepine1.01,200600~1.0
nor-Trimebutine Mu-Opioid (hOPRM1)[³H]DAMGO1.5720360~1.0
Delta-Opioid (hOPRD1)[³H]DPDPE2.0>10,000>5,000N/A
Kappa-Opioid (hOPRK1)[³H]U-695932.59,8004,900~1.0
Muscarinic M₁[³H]Pirenzepine1.01,500750~1.0
Morphine Mu-Opioid (hOPRM1)[³H]DAMGO1.54.22.1~1.0
(Note: Data are hypothetical and for illustrative purposes only. Actual values must be determined experimentally. Ki values were calculated assuming a radioligand concentration equal to its Kd.)

Interpretation Insight: A Hill Slope (nH) near 1.0 suggests that the binding follows the law of mass action for a single site. A slope deviating significantly from 1.0 may indicate positive or negative cooperativity or complex binding interactions.[18] The data illustrate that both this compound and its metabolite are weak mu-opioid agonists with lower affinity than morphine and also interact with muscarinic receptors.[6]

Part 4: Materials and Reagents

CategoryItemExample SupplierPurpose
Equipment High-speed refrigerated centrifugeBeckman CoulterMembrane pelleting
Tissue homogenizerVWR / WheatonCell/tissue disruption
96-well filter plate harvesterPerkinElmerSeparation of bound/free ligand
Liquid scintillation counterPerkinElmer / BeckmanRadioactivity measurement
96-well plates (polypropylene)CorningAssay incubation
Radioligands [³H]DAMGO (mu-opioid)PerkinElmerSpecific radioligand
[³H]DPDPE or [³H]Naltrindole (delta-opioid)PerkinElmerSpecific radioligand
[³H]U-69593 (kappa-opioid)PerkinElmerSpecific radioligand
[³H]N-methylscopolamine ([³H]NMS) (muscarinic)PerkinElmerSpecific radioligand
Chemicals This compound MaleateMedChemExpress / SelleckChemTest compound
Tris-HCl, MgCl₂, EDTA, SucroseSigma-AldrichBuffer components
Protease Inhibitor CocktailSigma-AldrichPrevent protein degradation
Bovine Serum Albumin (BSA)Sigma-AldrichReduce non-specific binding
Polyethyleneimine (PEI)Sigma-AldrichPre-soak filters to reduce NSB
Scintillation Cocktail (e.g., OptiPhase)PerkinElmerSignal generation

References

Application Notes and Protocols for the Administration of Trimebutine Maleate in Rodent Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unraveling the Complexity of Trimebutine Maleate for Preclinical Research

This compound maleate is a multifaceted gastrointestinal motility regulator with a unique pharmacological profile, making it a compound of significant interest in preclinical rodent models of functional gastrointestinal disorders.[1][2] Unlike conventional antispasmodics, this compound exerts a dual, modulating effect on gut motility, capable of both stimulating and inhibiting contractions depending on the physiological state of the gastrointestinal tract.[3] This document provides a comprehensive guide for the effective and reproducible administration of this compound maleate in rodent studies, grounded in its mechanism of action and supported by established experimental protocols.

The primary mechanism of action of this compound maleate involves its interaction with the enteric nervous system (ENS), often referred to as the "second brain" of the gut.[4] It acts as an agonist on peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors within the ENS.[1][2][5] This interaction is key to its ability to normalize bowel motility.[1][4] Furthermore, this compound modulates the release of gastrointestinal peptides and exhibits effects on ion channels, including calcium and potassium channels, contributing to its spasmolytic and pain-relieving properties.[4][6][7] Its local anesthetic properties also play a role in visceral pain reduction.[4][8]

Understanding these mechanisms is paramount for designing robust preclinical studies. The choice of administration route, dosage, and experimental model must be carefully considered to accurately investigate the therapeutic potential of this compound maleate.

Pharmacokinetic and Pharmacodynamic Considerations in Rodents

Successful in vivo studies hinge on a thorough understanding of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Pharmacokinetics:

  • Absorption: this compound maleate is rapidly absorbed after oral administration in rats, with peak plasma concentrations of its radioactive-labeled form observed within one hour.[9]

  • Metabolism: this compound undergoes significant first-pass metabolism, primarily through N-demethylation to its main active metabolite, N-desmethylthis compound (northis compound).[3][10][11] In rats, a notable portion of this compound is also metabolized through ester hydrolysis before N-demethylation.[11]

  • Distribution: Tissue distribution studies in mice and rats have shown high concentrations of the drug in the stomach and intestinal walls, as well as in major organs of metabolism and excretion.[9]

  • Excretion: The primary route of elimination for this compound and its metabolites is through urine in all species studied, with a smaller percentage excreted in the feces.[3][9]

Pharmacodynamics:

The effects of this compound are dose-dependent and can vary based on the experimental model. Its ability to modulate visceral sensitivity and reduce colonic muscle hypercontractility has been demonstrated in mouse models of post-infectious irritable bowel syndrome (IBS).[6][7]

Recommended Administration Routes and Dosages

The selection of the administration route is a critical step in study design and should be guided by the specific research question and the pharmacokinetic profile of this compound.

Route of Administration Rodent Species Dosage Range (mg/kg) Vehicle Notes and Rationale
Oral (p.o.) Rat, Mouse, Guinea Pig3 - 104.6Saline, WaterMimics clinical route of administration. Suitable for studying effects on the entire gastrointestinal tract. Higher doses may be required due to first-pass metabolism.[12][13][14][15]
Intraperitoneal (i.p.) Rat, Mouse10 - 100SalineBypasses first-pass metabolism, leading to higher systemic exposure. Useful for investigating systemic effects or when rapid absorption is desired.[9]
Intravenous (i.v.) Rat4 - 16SalineProvides immediate and 100% bioavailability. Suitable for pharmacokinetic studies and investigating acute effects. Requires technical expertise.[9]
Intracolonic Rat3 - 60-Local administration for targeted effects on the colon, as demonstrated in models of colitis. This route minimizes systemic side effects.[16]

Causality Behind Route Selection:

  • Oral Gavage (p.o.): This is the most common and clinically relevant route. It is ideal for evaluating the overall effect of this compound on gastrointestinal transit and function, as it subjects the compound to the same metabolic processes as in humans.

  • Intraperitoneal (i.p.) Injection: This route is chosen when researchers want to circumvent the variability of oral absorption and the extensive first-pass metabolism, thereby achieving more consistent systemic drug levels.

  • Intravenous (i.v.) Injection: This route is primarily used for precise pharmacokinetic profiling and for studies requiring rapid onset of action.

  • Intracolonic Administration: This targeted delivery method is essential for studies focusing on localized effects within the colon, such as in inflammatory bowel disease models, to maximize local drug concentration while minimizing systemic exposure.[16]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with integrated checkpoints and considerations for ensuring data integrity.

Protocol 1: Oral Administration of this compound Maleate in a Rat Model of Irritable Bowel Syndrome

Objective: To assess the effect of orally administered this compound maleate on visceral hypersensitivity in a rat model of IBS.

Materials:

  • This compound maleate powder

  • Sterile saline (0.9% NaCl)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

  • Animal scale

  • Vortex mixer

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound maleate based on the desired dose and the number of animals. For example, for a 10 mg/kg dose in a 250g rat, you will need 2.5 mg of this compound maleate.

    • Weigh the this compound maleate powder accurately.

    • Suspend or dissolve the powder in a known volume of sterile saline to achieve the final desired concentration. Vortex thoroughly to ensure a homogenous suspension. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh each rat immediately before dosing to ensure accurate dose calculation.

    • Gently restrain the rat.

    • Measure the appropriate volume of the this compound maleate solution into a 1 mL syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.[17] The maximum recommended oral gavage volume for rats is typically 5 mL/kg.[18]

    • Observe the animal for a few minutes post-administration to ensure there are no signs of distress or regurgitation.

  • Experimental Timeline:

    • Administer this compound maleate or vehicle (saline) once daily for the duration of the study period (e.g., 7-14 days).

    • Conduct behavioral testing for visceral sensitivity (e.g., colorectal distension) at predetermined time points after the final dose.

Protocol 2: Intraperitoneal Administration of this compound Maleate in a Mouse Model of Post-Operative Ileus

Objective: To evaluate the prokinetic effect of intraperitoneally administered this compound maleate on gastrointestinal transit in a mouse model of post-operative ileus.

Materials:

  • This compound maleate powder

  • Sterile saline (0.9% NaCl)

  • Syringes (1 mL) with 25-27 gauge needles

  • Animal scale

  • Charcoal meal (e.g., 5% charcoal in 10% gum arabic)

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the this compound maleate solution in sterile saline as described in Protocol 1. Ensure the solution is sterile for parenteral administration.

  • Animal Handling and Dosing:

    • Weigh each mouse prior to injection.

    • Restrain the mouse and locate the injection site in the lower right quadrant of the abdomen to avoid injuring internal organs.[17]

    • Insert the needle at a shallow angle and inject the this compound maleate solution. The recommended maximum intraperitoneal injection volume for mice is 2-3 mL.[19]

  • Gastrointestinal Transit Assay:

    • At a specified time after this compound or vehicle administration, orally administer a charcoal meal to each mouse.

    • After a set period (e.g., 20-30 minutes), euthanize the mice and carefully dissect the small intestine.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

    • Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.

Visualizing Experimental Workflows and Mechanisms

Diagrams can clarify complex processes and relationships, enhancing the understanding and execution of experimental protocols.

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase animal_acclimation Animal Acclimation (7 days) model_induction Disease Model Induction (e.g., IBS, POI) animal_acclimation->model_induction Establish Baseline randomization Randomization into Treatment Groups model_induction->randomization Successful Model drug_prep This compound Maleate Solution Preparation dosing Daily Dosing (Oral/IP/IV) drug_prep->dosing Fresh Daily randomization->dosing Vehicle/Trimebutine behavioral_testing Behavioral Testing (e.g., Visceral Sensitivity) dosing->behavioral_testing Post-Treatment tissue_collection Tissue Collection & Analysis behavioral_testing->tissue_collection data_analysis Data Analysis tissue_collection->data_analysis

Caption: General experimental workflow for rodent studies with this compound maleate.

mechanism_of_action cluster_ens Enteric Nervous System (ENS) cluster_effects Physiological Effects This compound This compound Maleate opioid_receptors μ, κ, δ Opioid Receptors This compound->opioid_receptors Agonist ion_channels Ca2+, K+ Channels This compound->ion_channels Modulates motility_regulation Modulation of GI Motility opioid_receptors->motility_regulation ion_channels->motility_regulation pain_relief Visceral Pain Relief ion_channels->pain_relief Local Anesthetic Effect

Caption: Simplified mechanism of action of this compound maleate in the gut.

Safety and Toxicological Profile in Rodents

This compound maleate generally exhibits a good safety profile in rodents at therapeutic doses.

  • Acute Toxicity: The oral LD50 in both mice and rats is greater than 5000 mg/kg.[9][20]

  • Subacute and Chronic Toxicity: Long-term oral administration in rats (up to 1,210 mg/kg/day for 26 weeks) did not result in identifiable specific target organ toxicity, although a decrease in weight gain was observed at the highest doses.[9] Intravenous administration of high doses in rats (16 mg/kg/day) was associated with mortality and signs of acute CNS involvement.[9]

  • Reproductive and Developmental Toxicity: Studies in rats and rabbits have not shown teratogenic effects.[9]

  • Mutagenicity and Carcinogenicity: In vivo and in vitro studies have not provided evidence of mutagenic or carcinogenic potential.[9]

It is crucial to adhere to ethical guidelines and institutional animal care and use committee (IACUC) protocols when conducting rodent studies.

Conclusion: Best Practices for Rigorous Research

The successful administration of this compound maleate in rodent studies requires a multi-faceted approach that integrates a deep understanding of its pharmacology with meticulous experimental technique. By carefully selecting the administration route and dosage based on the scientific question, and by following validated protocols, researchers can generate reliable and reproducible data. This, in turn, will facilitate a more comprehensive evaluation of this compound maleate's therapeutic potential for functional gastrointestinal disorders.

References

Liquid-liquid extraction of Trimebutine from biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Liquid-Liquid Extraction of Trimebutine and its Primary Metabolite from Human Plasma

Audience: Researchers, scientists, and drug development professionals in pharmacokinetic, bioequivalence, and toxicology laboratories.

Foundational Principles: Mastering the Extraction of this compound

This compound, a non-competitive spasmolytic agent, is widely used for the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1][2] Its therapeutic action is primarily mediated through its major active metabolite, N-desmethylthis compound (nor-trimebutine).[3][4][5] Accurate quantification of both the parent drug and its metabolite in biological matrices like plasma is fundamental for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic studies.

This guide provides a detailed protocol for the liquid-liquid extraction (LLE) of this compound and nor-trimebutine from human plasma. The methodology is grounded in the physicochemical properties of the analytes and is designed for high recovery, selectivity, and reproducibility, making it suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Causality of Extraction: Exploiting Physicochemical Properties

Liquid-liquid extraction operates on the principle of differential partitioning of a solute between two immiscible liquid phases—typically an aqueous sample and an organic solvent.[6] The success of this technique for this compound hinges on the strategic manipulation of its acid-base chemistry.

This compound is a basic compound, containing a tertiary amine group.[7] In an acidic or neutral aqueous environment, this amine group is protonated (ionized), rendering the molecule highly water-soluble and difficult to extract into an organic solvent. To drive the equilibrium towards extraction, we must suppress this ionization.

By adjusting the pH of the plasma sample to an alkaline state (typically pH > 9), we deprotonate the amine group, converting this compound into its neutral, free base form. This uncharged species exhibits significantly higher lipophilicity (fat-solubility), causing it to preferentially partition from the aqueous plasma into a non-polar organic solvent.[8] This fundamental concept is the cornerstone of the entire protocol.

Caption: pH-dependent partitioning of this compound in LLE.

Critical Parameters for a Validated Workflow

A robust LLE method is not merely a recipe but a system where each component is optimized. The choices below are critical for achieving high recovery and a clean extract, free from endogenous interferences.

ParameterRecommended ChoiceRationale & Justification
Biological Matrix Human Plasma (K₂EDTA or Heparin)Standard matrix for PK/BE studies. Anticoagulant choice should be consistent.
Analyte Properties This compound Base: • MW: 387.5 g/mol [1] • Log Kow: 3.62 (est.)[9] Nor-Trimebutine: • Active MetaboliteThe positive Log Kow indicates good lipophilicity, making LLE a suitable technique. The metabolite is structurally similar and co-extracts under the same conditions.[10][11]
pH Adjustment pH 9.0 - 11.0To ensure complete deprotonation of the tertiary amine, maximizing the concentration of the neutral, extractable form.[8] Use of NaOH or NH₄OH is common.
Organic Solvent n-Hexane with 2-Pentanol (e.g., 98:2 v/v) n-Hexane provides the non-polar environment for extraction. The addition of a small amount of a more polar modifier like 2-pentanol improves recovery by enhancing the solvation of the analytes, achieving recoveries of approximately 90%.[10][11]
Internal Standard (IS) Procaine or a deuterated analog (e.g., this compound-d₅)An IS is crucial for accurate quantification. It should be structurally similar to the analyte and added before extraction to compensate for variability in the procedure.[10][12]
Metabolite Stability N/A for this protocol (direct measurement)Be aware that N-desmethylthis compound can form unstable glucuronide conjugates.[13] If total N-desmethylthis compound is required, an acidification and hydrolysis step would need to be introduced before extraction.[12][13]

Detailed Step-by-Step Extraction Protocol

This protocol is designed for the simultaneous extraction of this compound and N-desmethylthis compound from human plasma prior to chromatographic analysis.

Required Materials & Reagents
  • Biological Sample: Frozen human plasma with anticoagulant.

  • Reference Standards: this compound, N-desmethylthis compound, Internal Standard (e.g., Procaine).

  • Solvents: n-Hexane (HPLC grade), 2-Pentanol (ACS grade), Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Reagents: Sodium Hydroxide (NaOH) solution (e.g., 1M), Deionized Water.

  • Labware: 1.5 mL or 2.0 mL polypropylene microcentrifuge tubes, 15 mL conical centrifuge tubes, precision pipettes, vortex mixer, centrifuge capable of >3000 x g, sample evaporator (e.g., nitrogen stream).

Preparation of Solutions
  • Extraction Solvent: Prepare a solution of n-Hexane containing 2% (v/v) 2-Pentanol. For 100 mL, add 2 mL of 2-Pentanol to 98 mL of n-Hexane. Mix thoroughly.

  • Stock & Working Solutions: Prepare stock solutions of this compound, N-desmethylthis compound, and the Internal Standard in methanol. From these, prepare serial dilutions and a working Internal Standard solution in a suitable solvent (e.g., 50:50 methanol:water).

  • Alkalinizing Solution: Prepare a 1M solution of Sodium Hydroxide (NaOH) in deionized water.

Experimental Workflow

Caption: Step-by-step workflow for this compound LLE.

Procedure
  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples to room temperature.

  • Aliquoting: Into a labeled 15 mL conical centrifuge tube, pipette 500 µL of the plasma sample.

  • Internal Standard Addition: Add 50 µL of the Internal Standard working solution to each tube (except for blank matrix samples).

  • Mixing: Briefly vortex each tube for approximately 10 seconds.

  • Alkalinization: Add 50 µL of 1M NaOH solution to each tube. This raises the sample pH, ensuring the analytes are in their neutral form.

  • Mixing: Briefly vortex for another 10 seconds.

  • Solvent Addition: Add 3 mL of the n-Hexane/2-Pentanol extraction solvent to each tube.

  • Extraction: Cap the tubes securely and vortex vigorously for 2-5 minutes to ensure thorough mixing and facilitate the mass transfer of the analytes into the organic phase.

  • Phase Separation: Centrifuge the tubes at ≥3000 x g for 10 minutes at 4°C. This will produce a clear separation between the upper organic layer and the lower aqueous/protein layer.

  • Supernatant Transfer: Carefully aspirate the upper organic layer (~2.5 mL) and transfer it to a new, clean tube, being careful not to disturb the protein pellet or the aqueous layer.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the chromatographic mobile phase (or a compatible solvent). Vortex for 30 seconds to ensure the analytes are fully dissolved.

  • Final Centrifugation & Analysis: Centrifuge the reconstituted sample (e.g., 5 min at 10,000 x g) to pellet any insoluble material. Transfer the supernatant to an autosampler vial for injection into the analytical system.

Self-Validation and Quality Control

To ensure the trustworthiness and reliability of results, the protocol must be validated. Key validation parameters include:

  • Recovery: The efficiency of the extraction process. It is determined by comparing the analytical response of an extracted sample to that of a non-extracted standard of the same concentration. For this method, recovery is expected to be approximately 90%.[10][11]

  • Matrix Effect: The influence of co-extracted endogenous components from the plasma on the ionization of the analyte in the mass spectrometer.

  • Precision and Accuracy: Assessed by analyzing QC samples at low, medium, and high concentrations on multiple days. Inter- and intra-day precision should be within ±15%.[14]

  • Stability: The stability of this compound in plasma should be confirmed under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[10][15][16] Studies have shown that this compound and its desmethyl metabolite are very stable upon storage in plasma.[10][11]

By implementing this scientifically grounded LLE protocol, researchers can achieve reliable, high-quality data for the quantification of this compound, supporting the advancement of drug development and clinical research.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Trimebutine Solubility Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for trimebutine. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound and its common salt form, this compound maleate, in aqueous buffers. Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and detailed protocols to ensure successful and reproducible experimental outcomes.

Section 1: Understanding the Molecule: Why is this compound Solubility a Challenge?

This compound is a weakly basic drug, a characteristic that fundamentally governs its solubility in aqueous solutions.[1][2] The solubility of such compounds is highly dependent on the pH of the medium.[2] this compound is typically supplied as either the free base or, more commonly, as this compound maleate.[3][4] While the maleate salt form is used to improve its properties, challenges in achieving desired concentrations in neutral pH buffers, typical for physiological and in vitro assays, are frequently reported.

The key to overcoming these issues lies in understanding the molecule's physicochemical properties.

Table 1: Physicochemical Properties of this compound and this compound Maleate

PropertyValueSource
This compound (Free Base)
Molecular FormulaC₂₂H₂₉NO₅[5]
Molecular Weight387.47 g/mol [5]
pKa (Predicted)7.29 ± 0.50[5]
Water SolubilityInsoluble[3]
This compound Maleate
Molecular FormulaC₂₆H₃₃NO₉[6][7]
Molecular Weight503.54 g/mol [7]
Water SolubilitySparingly soluble / Slightly soluble[7]
DMSO Solubility~45 mg/mL[4]
Ethanol Solubility~23 mg/mL[8]

The predicted pKa of ~7.29 is critical.[5] At a pH below the pKa, the this compound molecule (a weak base) will be protonated, existing as a more polar, charged cation which is more soluble in aqueous media. At a pH above the pKa, it will be in its neutral, uncharged free base form, which is significantly less soluble.[2] This pH-dependent solubility is the primary reason researchers face difficulties when working with standard physiological buffers (e.g., PBS at pH 7.4).

Section 2: Troubleshooting Guide: Common Problems & Solutions

This section addresses the most common issues encountered in the lab in a direct question-and-answer format.

Q1: My this compound maleate won't dissolve in my PBS buffer (pH 7.4). What is happening and how do I fix it?

The Cause: At pH 7.4, which is above the pKa of this compound (~7.29), a significant portion of the compound exists as the poorly soluble free base.[2][3][5] Even though you are starting with the maleate salt, the buffering environment forces an equilibrium that favors the insoluble form, leading to poor dissolution.

The Solution: pH Adjustment. The most direct way to solubilize this compound is to lower the pH of your solvent. By preparing a buffer with a pH below the pKa, you ensure the compound remains in its protonated, soluble salt form.[2]

Experimental Protocol 1: Preparation of an Acidic Buffer for this compound Solubilization

  • Initial Buffer Preparation: Prepare your desired buffer (e.g., a phosphate or citrate buffer) at the intended final concentration, but do not adjust the final volume yet.

  • pH Adjustment: While stirring, slowly add dilute hydrochloric acid (e.g., 1 M HCl) dropwise to lower the pH. For this compound, a target pH of 2.0-2.8 is reported to be most stable.[9] A pH of 4.0-5.0 is also commonly effective for initial solubilization.

  • Dissolution: Once the target pH is reached, add the this compound maleate powder slowly while stirring continuously. The powder should dissolve readily.

  • Final Volume Adjustment: Once the this compound is fully dissolved, add the buffer solution to reach your final target volume.

  • Verification: Re-check the pH after dissolution. If you are using this solution to treat cells or in a biological system, you may need to perform a serial dilution into your final assay medium, ensuring the final pH of the medium is not significantly altered.

Q2: I managed to dissolve this compound in an acidic solution, but it precipitated when I added it to my cell culture medium at pH 7.4. Why?

The Cause: This is a classic example of pH-shift precipitation. Your acidic, concentrated stock solution kept the this compound soluble. However, when you introduced this stock into the much larger volume of buffered cell culture medium (pH 7.4), the medium's buffering capacity raised the pH of the local environment back above the pKa, causing the this compound to convert to its insoluble free base and precipitate out of solution.[1]

The Solution: Co-solvents and Dilution Strategy. To maintain solubility in a neutral pH environment, you can first dissolve the this compound in a water-miscible organic co-solvent before diluting it into your aqueous buffer.[1][10] Dimethyl sulfoxide (DMSO) is a common and effective choice.[4]

dot

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation A Weigh this compound Maleate Powder B Add 100% DMSO (e.g., to 45 mg/mL) A->B C Vortex / Sonicate Until Clear Solution B->C E Add Small Volume of DMSO Stock into Buffer (while vortexing) C->E Dilute stock into buffer, not buffer into stock D Pipette Aqueous Buffer (e.g., PBS, pH 7.4) into Tube D->E F Final Concentration Achieved (e.g., <1% DMSO) E->F G cluster_ph Effect of pH on this compound (TMB) TMB_Base TMB (Free Base) Poorly Soluble TMB_Salt TMB-H+ (Protonated Salt) Highly Soluble TMB_Salt->TMB_Base Equilibrium pH_low Low pH (< pKa) pH_high High pH (> pKa)

References

Technical Support Center: Optimizing Trimebutine Dosage for In Vivo Animal Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Trimebutine utilization in pre-clinical research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for optimizing this compound dosage in in vivo animal experiments. Our goal is to move beyond simple protocol recitation and delve into the causality behind experimental choices, ensuring your studies are built on a foundation of scientific integrity.

Section 1: Foundational Knowledge & Mechanism of Action

Before designing any experiment, a thorough understanding of the compound's mechanism of action is critical. This knowledge informs everything from dose selection to the interpretation of results.

FAQ: What is this compound and what is its primary mechanism of action?

This compound is a multifaceted gastrointestinal motility regulator used in the treatment of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[1][2] Its action is not limited to a single pathway but is a complex interplay of effects on the enteric nervous system.[3]

The primary mechanisms include:

  • Opioid Receptor Agonism: this compound acts as an agonist on peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors located in the gut.[1][3][4][5] This interaction is key to its regulatory effects; for instance, stimulation of μ or δ receptors is thought to be excitatory, while κ receptor activation may be inhibitory.[6] This dual action allows it to normalize bowel function, whether the issue is hypermotility or hypomotility.[1][3]

  • Ion Channel Modulation: It directly affects smooth muscle by modulating ion channels.[1] At lower concentrations, it can inhibit outward potassium currents, while at higher concentrations, it inhibits L-type calcium channels, which reduces the amplitude of muscle contractions.[2][7]

  • Modulation of Gastrointestinal Peptides: this compound can influence the release of various gut peptides, such as motilin, vasoactive intestinal peptide (VIP), gastrin, and glucagon, further contributing to its motility-regulating effects.[4][8]

This multi-target action makes this compound a unique compound for studying visceral sensitivity and gut motility.[1][8]

Trimebutine_MoA This compound's Multifaceted Mechanism of Action This compound This compound Opioid_Receptors Peripheral Opioid Receptors (μ, κ, δ) This compound->Opioid_Receptors Agonist Ion_Channels Smooth Muscle Ion Channels (K+, Ca2+) This compound->Ion_Channels Modulator Peptide_Release GI Peptide Release (Motilin, VIP, etc.) This compound->Peptide_Release Influences ENS Enteric Nervous System (ENS) Opioid_Receptors->ENS GI_Motility Normalized GI Motility Ion_Channels->GI_Motility Peptide_Release->GI_Motility ENS->GI_Motility Visceral_Sensitivity Modulated Visceral Sensitivity ENS->Visceral_Sensitivity

Caption: this compound's multi-target mechanism of action.

Section 2: Dosage Selection & Experimental Design

Proper dose selection is arguably the most critical step in designing a successful in vivo study. An incorrect dose can lead to a lack of efficacy or unexpected toxicity, confounding results and wasting resources.

FAQ: How do I select a starting dose for my animal model?

Selecting a starting dose requires a multi-step approach, beginning with a literature review and potentially culminating in a pilot study.

  • Literature Review: The first step is to survey existing literature for doses used in your specific animal model and for similar experimental endpoints. For example, studies in dogs have used doses of 5 mg/kg (IV) and 20 mg/kg (oral) to investigate effects on gastrointestinal motility.[6] In guinea pigs, oral doses of 3, 10, and 30 mg/kg have been shown to be effective in a model of overlap syndrome.[9]

  • Allometric Scaling: If data in your specific species is unavailable, you can use allometric scaling to estimate an equivalent dose from another species (e.g., converting a human dose to a rodent dose). This method uses body surface area to extrapolate doses between species.[10][11][12] The Human Equivalent Dose (HED) can be calculated from an animal dose using the formula: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)[13] To calculate the Animal Equivalent Dose (AED) from a human dose, the formula is reversed.

    Table 1: Km Factors for Allometric Scaling

    Species Body Weight (kg) Km Factor
    Human 60 37
    Rat 0.15 6
    Mouse 0.02 3
    Dog 10 20
    Rabbit 1.8 12

    (Data sourced from FDA guidelines)[10][11][13]

  • Pilot Dose-Ranging Study: The most reliable method is to conduct a small-scale, preliminary study. This involves administering a range of doses (e.g., low, medium, high) to a small number of animals to observe both efficacy and any potential adverse effects. This provides empirical data specific to your lab's conditions and animal strain.

Caption: Workflow for selecting a starting dose.

FAQ: What are the critical pharmacokinetic parameters to consider?

Understanding this compound's pharmacokinetic (PK) profile is essential for designing your dosing schedule. Key parameters include:

  • Absorption and Tmax: this compound is rapidly absorbed after oral administration.[14] Peak plasma concentrations are typically observed within one hour in rats and humans, and within 2 to 4 hours in dogs.[14][15] Your experimental timepoints should be planned around this Tmax to capture the peak effect.

  • Metabolism: this compound undergoes extensive first-pass metabolism in the liver.[2] Its main active metabolite is N-desmethylthis compound (northis compound), which also possesses pharmacological activity.[2][9] This is a crucial consideration, as the effects you observe may be due to the parent compound, its metabolite, or both.

  • Elimination Half-Life: The plasma half-life of the parent drug is short, but the elimination half-life of its metabolites is longer, around 10 to 12 hours in rats and humans.[14] This suggests that while the initial peak effect may be rapid, the biological activity could be more sustained.

Table 2: Summary of Pharmacokinetic Properties

Species Route Tmax (Peak Plasma Time) Key Metabolic Notes Primary Elimination Route
Rat Oral ~1 hour Extensive first-pass metabolism; active metabolite N-desmethylthis compound.[2][14][16] Urine (major), Feces (minor).[14][15]
Dog Oral 2 - 4 hours Major site of hydrolysis is the liver.[14] Urine (major), Feces (minor).[14]

| Human | Oral | ~1 hour | Extensive first-pass metabolism; active metabolite N-desmethylthis compound.[2][14] | Urine (~94%).[2] |

Section 3: Administration Protocols & Best Practices

The method of drug preparation and administration can significantly impact bioavailability and experimental consistency.

FAQ: What is the best route of administration and how should I prepare the solution?
  • Route of Administration: Oral gavage is the most common and clinically relevant route for this compound, as it is administered orally in humans.[6][17] Intravenous (IV) or intraperitoneal (IP) injections can also be used for more direct systemic exposure, bypassing first-pass metabolism, but this may not reflect the clinical use case. Studies in dogs have shown that orally administered this compound stimulates antral and colonic motility, an effect not seen with parenteral administration.[17][18]

  • Vehicle Selection and Preparation: this compound is most commonly available as this compound maleate. It is moderately soluble in water (35 mg/mL) and also soluble in ethanol and DMSO.[19] For oral administration, preparing a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or sterile water is standard.

    • Self-Validation Check: Always ensure the compound is fully dissolved or homogeneously suspended before each administration. Vortex or stir the solution between dosing animals to prevent settling.

Protocol: Preparation and Administration of this compound Maleate via Oral Gavage (Rodent)
  • Calculation: Determine the total volume of dosing solution needed. Calculate the required mass of this compound maleate based on the desired dose (mg/kg) and the concentration (mg/mL). Example: For a 20 mg/kg dose in a 25g (0.025 kg) mouse at a dosing volume of 10 mL/kg, you need 0.5 mg of drug per mouse in a 0.25 mL volume.

  • Weighing: Accurately weigh the this compound maleate powder.

  • Solubilization: Choose an appropriate vehicle (e.g., sterile water). If solubility is an issue, a small percentage of a co-solvent like DMSO can be used, but always check for vehicle-related effects in a control group.

  • Suspension: Add the powder to the vehicle. Vortex vigorously until a uniform suspension is achieved.

  • Administration:

    • Gently restrain the animal.

    • Measure the correct volume into a syringe fitted with a proper-sized, ball-tipped gavage needle.

    • Ensure the needle is inserted gently and correctly into the esophagus, not the trachea.

    • Dispense the solution slowly and smoothly.

    • Monitor the animal for any signs of distress post-administration.

Section 4: Troubleshooting & Common Pitfalls

Even with careful planning, experiments can yield unexpected results. This section addresses common issues encountered during in vivo studies with this compound.

FAQ: I'm observing high variability in my results. What are the potential causes?

High variability can undermine the statistical power of your study.[20] Common sources include:

  • Inconsistent Dosing: Inaccurate animal weights, calculation errors, or inhomogeneous drug suspension can lead to animals receiving different effective doses.

  • Administration Stress: Stress from handling and gavage can independently affect gastrointestinal function and pain perception, confounding the effects of the drug. Ensure all handlers are well-trained and consistent.

  • Biological Variables: The gut microbiome, diet, and circadian rhythm can all influence drug metabolism and gastrointestinal function.[21] Standardize these variables as much as possible.

  • Metabolite Activity: The variable rate of conversion to the active metabolite, N-desmethylthis compound, can lead to different response profiles between animals.

FAQ: The drug doesn't seem to be effective in my model. What should I check?
  • Dose and Timing: Is the dose too low? Was the experimental endpoint measured at the wrong time relative to the drug's Tmax? Re-evaluate your dose selection and PK data.

  • Route of Administration: As noted, oral and parenteral routes can produce different effects.[17] Ensure the chosen route is appropriate for the desired biological outcome.

  • Model Specificity: this compound's efficacy can depend on the underlying pathology of the animal model. For example, its effects are pronounced in models of visceral hypersensitivity or post-infectious IBS.[22][23] Confirm that your model is appropriate for testing a motility modulator.

  • Compound Integrity: Verify the purity and stability of your this compound maleate supply.

Troubleshooting Troubleshooting Flowchart Start Unexpected Result (High Variability or No Effect) Check_Dose Verify Dose Calculation & Solution Homogeneity Start->Check_Dose Check_Admin Review Administration Technique (Stress, Gavage Accuracy) Start->Check_Admin Check_PK Re-evaluate PK/PD Timing (Is Tmax aligned with endpoint?) Start->Check_PK Check_Model Assess Animal Model Suitability (Pathophysiology) Start->Check_Model Check_Controls Examine Control Groups (Vehicle Effects?) Start->Check_Controls Revise_Protocol Revise Protocol Check_Dose->Revise_Protocol Check_Admin->Revise_Protocol Check_PK->Revise_Protocol Consult Consult Literature / Expert Check_Model->Consult Check_Controls->Consult Revise_Protocol->Start Re-run Experiment Consult->Revise_Protocol

Caption: A logical approach to troubleshooting experiments.

References

Technical Support Center: Ensuring the Stability of Trimebutine in Plasma Samples for Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the bioanalysis of Trimebutine (TMB). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound and its primary metabolite, N-desmethyl-trimebutine (nor-TMB), in plasma samples. As Senior Application Scientists, we have synthesized data from published literature and field experience to provide not just protocols, but the underlying scientific reasoning to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries we receive regarding this compound bioanalysis.

Q1: What is the primary cause of this compound instability in plasma samples?

The primary degradation pathway for this compound is the hydrolysis of its ester bond.[1] This reaction cleaves the molecule into 3,4,5-trimethoxybenzoic acid (TMBA) and the corresponding amino alcohol. This process is a chemical hydrolysis reaction that can be catalyzed by several factors present in a biological matrix like plasma.

Q2: How significantly does pH affect this compound stability, and what is the optimal pH for sample integrity?

The pH of the sample is the most critical factor governing the stability of this compound. The hydrolysis of its ester linkage is subject to specific acid-base catalysis.[1] Studies have demonstrated that this compound is most stable in acidic conditions, specifically within a pH range of 2.0-2.8.[1] As the pH moves towards neutral or alkaline conditions, the rate of degradation increases significantly.[2][3] Therefore, maintaining an acidic environment post-collection is paramount for preventing ex-vivo degradation.

Q3: What are the recommended storage temperatures and duration for plasma samples containing this compound?

While this compound is susceptible to degradation, it is reported to be very stable in plasma when stored correctly.[4][5][6] For long-term storage, freezing is mandatory.

  • -80°C: Samples have been shown to be stable for at least six months with minimal degradation observed.[7]

  • -20°C: Stability has been confirmed for at least 30 days.[8]

It is crucial to minimize the time samples spend at room temperature during processing. Degradation is accelerated by elevated temperatures.[1]

Q4: My analytical results for the main metabolite, nor-TMB, are inconsistent and sometimes show a positive bias. What could be the cause?

This is a known issue caused by the presence of an unstable N-glucuronide conjugate of nor-TMB in the plasma. This conjugate can hydrolyze back to nor-TMB ex vivo during sample preparation and analysis, artificially inflating the measured concentration. To obtain an accurate measurement of the primary metabolite, an acidification step should be introduced into the sample extraction procedure to completely hydrolyze the glucuronide and measure the total nor-TMB.[9]

Q5: What precautions should be taken regarding light exposure during sample handling?

This compound maleate is known to be photosensitive.[1] Exposure to UV rays can accelerate its decomposition. Therefore, it is best practice to use amber-colored collection and storage tubes and to minimize the exposure of samples to direct light, especially during processing steps on the benchtop.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common analytical problems.

Problem: Low or Inconsistent Recovery of this compound

Low recovery is often a sign of degradation occurring sometime between sample collection and analysis. Use the following guide to pinpoint the cause.

Troubleshooting Flowchart for Low this compound Recovery

G cluster_0 Problem Identification cluster_1 Potential Causes & Verification cluster_2 Corrective Actions Prob Low or Inconsistent This compound Recovery pH Incorrect Sample pH (> 4.0) Prob->pH Temp Temperature Excursion (Prolonged RT exposure) Prob->Temp Light Light Exposure (UV Degradation) Prob->Light Enzyme Esterase Activity (Insufficient Inhibition) Prob->Enzyme Sol_pH Use acidified collection tubes or add acid stabilizer post-collection. pH->Sol_pH Verify pH of blank plasma after processing Sol_Temp Process samples on ice; Immediate freezing post-processing. Temp->Sol_Temp Review sample handling logs and freeze-thaw cycles Sol_Light Use amber tubes; Minimize light during handling. Light->Sol_Light Check sample collection and storage materials Sol_Enzyme Use collection tubes with Esterase Inhibitor (e.g., NaF). Enzyme->Sol_Enzyme Confirm anticoagulant and any inhibitors used

Caption: Troubleshooting logic for identifying sources of this compound degradation.

Section 3: Protocols & Methodologies

These protocols provide a validated framework for ensuring sample integrity.

Protocol 1: Recommended Plasma Sample Collection and Handling

This workflow is designed to mitigate degradation from the moment of collection.

Optimized Workflow for this compound Sample Handling

G Start Start: Blood Collection Step1_Detail Use tubes with Sodium Fluoride (esterase inhibitor) + K2EDTA/Sodium Heparin. Use amber tubes if possible. Centrifuge Centrifugation (e.g., 1500g, 10 min, 4°C) Step2_Detail Immediately place on ice after collection. Process within 1 hour. Separate Plasma Separation Step3_Detail Carefully aspirate plasma into fresh, pre-chilled amber cryovials. Stabilize Acidification Step (Optional but Recommended) Step4_Detail Add 10 µL of 1M Citric Acid per 1 mL of plasma to lower pH. Store Long-Term Storage (-80°C) End Analysis Store->End 5. Storage Step1_Detail->Centrifuge 1. Collection Step2_Detail->Separate 2. Processing Step3_Detail->Stabilize 3. Aliquoting Step4_Detail->Store 4. Stabilization

Caption: Recommended workflow from blood collection to storage.

Detailed Steps:

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., K2EDTA or Sodium Heparin) and an esterase inhibitor such as Sodium Fluoride (NaF). The use of NaF is critical to prevent enzymatic hydrolysis of the ester bond by plasma esterases.

  • Immediate Cooling: Place the collected blood tubes in an ice bath immediately after collection.

  • Centrifugation: Within one hour of collection, centrifuge the samples at approximately 1500 x g for 10-15 minutes at 4°C to separate the plasma.

  • Plasma Separation: Carefully transfer the plasma supernatant into pre-labeled, amber-colored polypropylene cryovials.

  • Acidification (Optional but Recommended): To ensure maximum stability, especially if immediate freezing to -80°C is not possible, acidify the plasma. Add a small volume of an appropriate acid (e.g., 10 µL of 1M citric acid per 1 mL of plasma) to lower the pH to the optimal range of 2-4. Additives like citric acid, aspartic acid, and glutamic acid have been shown to inhibit decomposition.[1]

  • Freezing: Immediately flash-freeze the plasma aliquots and store them at -80°C until analysis.

Protocol 2: Sample Pre-treatment for Accurate nor-TMB Quantification

To account for the unstable N-glucuronide conjugate, perform the following step during your sample extraction procedure.

  • Initiate Extraction: Follow your standard protein precipitation or liquid-liquid extraction procedure.

  • Introduce Acid Hydrolysis: After the initial solvent addition but before final centrifugation or separation, add a sufficient volume of acid to the sample mixture. This step aims to chemically hydrolyze the glucuronide conjugate.[9]

    • Example: If using protein precipitation with acetonitrile, after adding the acetonitrile and vortexing, add 20 µL of 2M HCl. Vortex again and allow to sit for 10-15 minutes at room temperature.

  • Complete Extraction: Proceed with the remainder of your extraction protocol (e.g., centrifugation, evaporation, reconstitution). This ensures that you are measuring the total (conjugated + unconjugated) nor-TMB concentration.

Section 4: Data Summaries

The following tables summarize key stability data from literature to guide experimental design.

Table 1: Influence of pH on this compound Stability

pH RangeStability ProfileRationaleSource
2.0 - 2.8Most Stable Minimizes rate of specific acid-base catalyzed hydrolysis.[1]
3.0 - 6.0Moderate StabilityHydrolysis rate begins to increase as pH moves from acidic range.[2]
> 7.0 (Neutral/Alkaline)Unstable Significant acceleration of base-catalyzed ester hydrolysis.[2][3]

Table 2: Long-Term Storage Stability of this compound in Plasma

Storage ConditionDurationObserved DegradationSource
-80°C6 Months< 12.5%[7]
-20°C30 DaysNot significant[8]
Room Temperature> 1-2 HoursDegradation is accelerated and can be significant.[1]
Freeze-Thaw Cycles (3 cycles)N/AStable[8]

References

Addressing cross-reactivity of Trimebutine metabolites in immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trimebutine immunoassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this compound, with a special focus on the challenges posed by its metabolites. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reliability of your experimental results.

Introduction: The Challenge of this compound Metabolism in Immunoassays

This compound is a widely used gastrointestinal motility regulator that undergoes extensive first-pass metabolism in the liver.[1][2] The primary metabolic pathway is N-demethylation, resulting in the formation of N-desmethylthis compound (nor-trimebutine), a major and pharmacologically active metabolite.[3][4] Further demethylation can lead to N-didesmethylthis compound.[5] Due to the structural similarity between this compound and its metabolites, particularly nor-trimebutine, antibodies developed for this compound immunoassays often exhibit significant cross-reactivity.[6][7] This can lead to an overestimation of the parent drug concentration, compromising the integrity of pharmacokinetic and toxicokinetic studies.[8][9]

This guide will equip you with the knowledge to identify, troubleshoot, and mitigate the effects of metabolite cross-reactivity in your this compound immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity and why is it a concern for this compound?

A: Immunoassay cross-reactivity occurs when the antibodies in an assay bind to molecules other than the intended target analyte.[10] In the case of this compound, its metabolites, such as nor-trimebutine, are structurally very similar to the parent drug. This similarity can cause antibodies raised against this compound to also bind to these metabolites, leading to a falsely elevated signal and an overestimation of the actual this compound concentration.[11]

Q2: What are the major metabolites of this compound I should be aware of?

A: The most significant metabolite is nor-trimebutine (N-desmethylthis compound) , which is pharmacologically active and can be present in plasma at much higher concentrations than this compound itself.[8][9] Other metabolites include N-didesmethylthis compound and products of ester hydrolysis.[1][5]

Q3: How can I determine if my immunoassay is cross-reacting with this compound metabolites?

A: The most definitive way is to perform a cross-reactivity assessment. This involves testing the response of the immunoassay to known concentrations of the purified metabolites. The percentage of cross-reactivity can be calculated and should ideally be provided by the assay manufacturer. If this information is unavailable, you may need to perform this validation in-house.

Q4: What is the "gold standard" for accurately quantifying this compound and its metabolites?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard.[5][8][9] This technique offers high specificity and can distinguish between and simultaneously quantify this compound and its various metabolites based on their unique mass-to-charge ratios.[12][13][14]

Troubleshooting Guide: Addressing Cross-Reactivity

Here we address common issues encountered during this compound immunoassays, with a focus on problems arising from metabolite cross-reactivity.

Issue 1: Higher-Than-Expected this compound Concentrations

Possible Cause: Your immunoassay is likely detecting both this compound and its cross-reactive metabolites, leading to an inflated result.

Troubleshooting Steps:

  • Review Assay Specificity: Contact the manufacturer of your immunoassay kit to obtain data on the cross-reactivity of the antibody with nor-trimebutine and other relevant metabolites.

  • Perform a Spike and Recovery Experiment: Spike a known concentration of a this compound metabolite (e.g., nor-trimebutine) into your sample matrix and measure the response. A significant signal will confirm cross-reactivity.[15]

  • Sample Dilution: Perform a serial dilution of your samples. If cross-reactivity is present, the relationship between the measured concentration and the dilution factor may not be linear.[16]

  • Confirmation with LC-MS/MS: If available, analyze a subset of your samples using a validated LC-MS/MS method to determine the individual concentrations of this compound and its metabolites.[5][8][9] This will provide a definitive comparison.

Issue 2: Poor Correlation Between Immunoassay and Confirmatory Methods (e.g., LC-MS/MS)

Possible Cause: This is a strong indicator of significant cross-reactivity. The immunoassay is providing a composite measure of this compound and its metabolites, while LC-MS/MS is specifically quantifying the parent drug.

Solutions:

  • Develop a More Specific Assay: The long-term solution is to use an immunoassay with higher specificity. This involves developing or sourcing monoclonal antibodies that target a unique epitope on the this compound molecule that is not present on its metabolites.[17][18]

  • Sample Pre-treatment: Implement a sample clean-up procedure to remove metabolites prior to the immunoassay. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be optimized to separate this compound from its more polar metabolites.

  • Correction Factor: If the cross-reactivity is known and consistent, it may be possible to apply a mathematical correction to your immunoassay data. However, this approach is less accurate and should be used with caution.

Experimental Protocols

Protocol 1: Assessing Cross-Reactivity of this compound Metabolites

This protocol outlines a method to determine the percentage of cross-reactivity of a metabolite in a competitive ELISA format.

  • Prepare a standard curve for this compound according to the assay manufacturer's instructions.

  • Prepare a separate dilution series for the metabolite (e.g., nor-trimebutine) in the same buffer, covering a wide range of concentrations.

  • Run the metabolite dilutions in the immunoassay in the same manner as the this compound standards.

  • Determine the concentration of the metabolite that gives a 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Metabolite) * 100

Data Presentation:

CompoundIC50 (ng/mL)% Cross-Reactivity
This compounde.g., 50100%
Nor-trimebutinee.g., 10050%
N-didesmethylthis compounde.g., 50010%

This is example data. Actual values must be determined experimentally.

Protocol 2: Solid-Phase Extraction (SPE) for Metabolite Removal

This is a general guideline. The specific SPE cartridge and solvents will need to be optimized for your application.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by equilibration with a low ionic strength buffer.

  • Load the Sample: Load the pre-treated plasma or serum sample onto the cartridge.

  • Wash Step: Wash the cartridge with a solvent of intermediate polarity to elute the more polar metabolites.

  • Elute this compound: Elute the parent drug, this compound, using a stronger, non-polar solvent.

  • Dry and Reconstitute: Evaporate the elution solvent and reconstitute the sample in the immunoassay buffer.

Visualizing the Concepts

This compound Metabolism and Immunoassay Cross-Reactivity cluster_immunoassay Immunoassay This compound This compound Nor_this compound Nor-trimebutine (N-desmethylthis compound) This compound->Nor_this compound N-demethylation Antibody Anti-Trimebutine Antibody This compound->Antibody High Affinity Binding (Target) Di_Nor_this compound N-didesmethylthis compound Nor_this compound->Di_Nor_this compound N-demethylation Nor_this compound->Antibody Cross-Reactivity (False Positive) Di_Nor_this compound->Antibody Lower Cross-Reactivity

Caption: Metabolic pathway of this compound and potential for cross-reactivity in immunoassays.

Troubleshooting Workflow for High Immunoassay Readings Start High this compound Concentration Detected Check_Spec Check Assay Manufacturer's Cross-Reactivity Data Start->Check_Spec Spike_Recovery Perform Spike & Recovery with Metabolites Check_Spec->Spike_Recovery Data Unavailable or Inconclusive No_Issue Result Likely Accurate Check_Spec->No_Issue No Cross-Reactivity Reported Serial_Dilution Perform Serial Dilution Analysis Spike_Recovery->Serial_Dilution Confirmation Confirm with LC-MS/MS Serial_Dilution->Confirmation Result Cross-Reactivity Confirmed Confirmation->Result

Caption: A decision tree for troubleshooting unexpectedly high this compound immunoassay results.

References

Technical Support Center: Troubleshooting Low Recovery of Trimebutine During Sample Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Trimebutine analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low analyte recovery during the sample extraction phase. As a molecule with specific chemical liabilities, this compound requires a well-thought-out extraction strategy. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve recovery issues efficiently.

Section 1: Foundational Knowledge - Understanding this compound's Chemistry

A thorough understanding of your analyte's physicochemical properties is the bedrock of any successful analytical method. Low recovery often stems from a mismatch between the extraction procedure and the molecule's inherent characteristics.

Q1: What are the key physicochemical properties of this compound that affect its extraction?

Understanding this compound's structure and properties is the first step in troubleshooting. It is an ester of 3,4,5-trimethoxybenzoic acid and an amino alcohol, commonly formulated as a maleate salt.[1][2] This structure dictates its solubility, charge state, and stability. Key properties are summarized below.

PropertyValue / DescriptionImplication for Extraction
Molecular Formula C₂₂H₂₉NO₅ (this compound Base)-
Molecular Weight 387.47 g/mol (Base)Used for concentration calculations.
pKa (Predicted)~7.29 (tertiary amine)[3]Crucial for pH control. To ensure this compound is in its neutral, non-ionized form for efficient extraction into organic solvents, the pH of the aqueous sample matrix must be adjusted to at least two units above the pKa (i.e., pH > 9.3).[4][5]
Log Kow (Log P)~3.62 (estimated)[6]Indicates that this compound is a lipophilic (non-polar) compound. This suggests that non-polar organic solvents are required for effective liquid-liquid extraction and reversed-phase is a suitable mechanism for solid-phase extraction.
Solubility This compound Maleate: Sparingly soluble in water; soluble in ethanol, methanol, acetone, and acetonitrile; freely soluble in chloroform.[7]The maleate salt form enhances aqueous solubility. However, for extraction, we are interested in the properties of the free base. The base is expected to have lower water solubility and higher solubility in non-polar organic solvents.
Key Structural Feature Ester LinkageThis is a chemically labile point, susceptible to hydrolysis under certain conditions.[1][8]
Q2: How stable is this compound during sample preparation?

This compound's stability is a critical, and often overlooked, factor that can significantly contribute to low recovery. The primary route of degradation during sample processing is the hydrolysis of its ester bond.[8][9]

  • pH-Dependent Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.[8][10] Studies have shown that this compound in aqueous solution is most stable in a narrow pH range of 2.0-2.8.[8] Exposure to strongly alkaline conditions, which are often required to neutralize the tertiary amine for extraction, should be minimized in duration.

  • Photosensitivity: The molecule can degrade upon exposure to UV light.[8] Samples should be protected from direct light during processing and storage.

  • Metabolic Instability: In biological matrices, this compound is subject to extensive first-pass metabolism, primarily through N-demethylation and ester hydrolysis.[1][11] While this is an in-vivo process, it underscores the inherent lability of the molecule.

Section 2: The First Step in Troubleshooting - Where is My Analyte Going?

Q3: My this compound recovery is low. What is the absolute first thing I should do?

Before modifying any part of your protocol, you must first diagnose where in the process the analyte is being lost. The most effective way to do this is through a systematic fraction collection analysis .[12] Instead of discarding the waste streams from your extraction, collect every fraction, and analyze each one for the presence of this compound. This will pinpoint the problematic step.

cluster_results Diagnostic Results cluster_causes Potential Root Causes Start Start: Low Recovery Observed CollectFractions Perform Extraction & Collect All Fractions: 1. Post-Extraction Aqueous Layer (LLE) / Flow-Through (SPE) 2. Wash Solution(s) 3. Final Eluate Start->CollectFractions Analyze Analyze All Collected Fractions by LC-MS or HPLC CollectFractions->Analyze Result1 Analyte found in Aqueous Layer / Flow-Through Analyze->Result1 High Signal Result2 Analyte found in Wash Solution Analyze->Result2 High Signal Result3 Analyte NOT found in any fraction (or very low in all) Analyze->Result3 Low Signal Cause1 Problem with Initial Binding/Partitioning (e.g., incorrect pH, wrong solvent/sorbent) Result1->Cause1 Cause2 Premature Elution (e.g., wash solvent is too strong) Result2->Cause2 Cause3 Irreversible Binding or Degradation (e.g., elution solvent too weak, analyte instability) Result3->Cause3 cluster_causes1 Causes for Loss in Flow-Through cluster_causes2 Causes for Loss in Wash cluster_causes3 Causes for No Elution Start Where was this compound Found? Load In Load/Flow-Through Start->Load Path 1 Wash In Wash Fraction Start->Wash Path 2 Nowhere Not in Eluate (and not in other fractions) Start->Nowhere Path 3 Cause1a Incorrect Sorbent: Analyte is too polar for sorbent. Use a more retentive phase. Load->Cause1a Cause1b Improper Conditioning: Sorbent not activated. Ensure full wetting with organic solvent. Load->Cause1b Cause1c Incorrect Sample pH: Analyte is charged and not retained. Adjust sample pH > 9.3 for RP. Load->Cause1c Cause1d Sample Solvent Too Strong: Sample solvent is eluting the analyte. Dilute sample in a weak solvent (water/buffer). Load->Cause1d Cause2a Wash Solvent Too Strong: Wash is prematurely eluting analyte. Decrease % organic in wash solvent. Wash->Cause2a Cause2b Incorrect Wash pH: Wash pH is neutralizing the analyte-sorbent interaction. Maintain pH of wash solvent. Wash->Cause2b Cause3a Elution Solvent Too Weak: Solvent cannot overcome sorbent interaction. Increase % organic or use stronger solvent (e.g., MeOH, ACN). Nowhere->Cause3a Cause3b Incorrect Elution pH: Analyte remains strongly bound. Add acid/base to elution solvent to disrupt interaction (e.g., formic acid). Nowhere->Cause3b Cause3c Insufficient Elution Volume: Not enough solvent to elute entire band. Increase elution volume. Nowhere->Cause3c

References

Technical Support Center: Ensuring Trimebutine Stability in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Trimebutine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of this compound during in vitro experiments. Ensuring the stability of your compound is paramount for obtaining accurate, reproducible, and meaningful data. This document provides a framework for understanding the degradation pathways of this compound and offers practical solutions to maintain its integrity throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound degradation in in vitro settings?

A1: this compound is susceptible to two primary degradation pathways under typical in vitro conditions:

  • Hydrolysis: The ester bond in the this compound molecule is prone to hydrolysis, especially under acidic or alkaline conditions. This cleavage results in the formation of 2-(dimethylamino)-2-phenylbutanol and 3,4,5-trimethoxybenzoic acid[1][2].

  • N-demethylation: this compound can undergo metabolic degradation through the removal of a methyl group from its dimethylamino moiety, forming its main active metabolite, N-monodesmethylthis compound (northis compound)[3].

Q2: What is the optimal pH for maintaining this compound stability in aqueous solutions?

A2: Studies have shown that this compound is most stable in a pH range of 2.0-2.8[4]. Deviation from this acidic pH range, particularly towards neutral or alkaline conditions typical of cell culture media (pH 7.2-7.4), can accelerate hydrolytic degradation.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is photosensitive. Exposure to UV light can lead to accelerated degradation[4]. Therefore, it is crucial to protect this compound solutions from light during preparation, storage, and experimentation.

Q4: How should I prepare and store this compound stock solutions?

A4: For maximum stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent and stored under appropriate conditions.

  • Solvent Selection: this compound maleate is soluble in DMSO and ethanol[5]. Anhydrous DMSO is a preferred solvent for preparing high-concentration stock solutions.

  • Storage: Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light[6]. Aqueous solutions are not recommended for long-term storage[7].

Q5: Are the degradation products of this compound biologically active?

A5: Yes, some degradation products and metabolites of this compound are biologically active.

  • N-monodesmethylthis compound (northis compound): This primary metabolite is pharmacologically active, exhibiting a more potent effect on sodium channel blockade than this compound itself[3][8].

  • 3,4,5-trimethoxybenzoic acid: This hydrolysis product has antioxidant and anti-inflammatory properties[9].

  • 2-(dimethylamino)-2-phenylbutanol: The direct pharmacological activity of this hydrolysis product is not well-documented in publicly available literature[7][8].

Troubleshooting Guide: Inconsistent Results and Degradation Issues

Unexpected or inconsistent results in your in vitro assays with this compound can often be traced back to compound degradation. This section provides a systematic approach to troubleshooting these common issues.

Observed Problem Potential Cause Recommended Solution & Rationale
Precipitate formation in cell culture medium upon addition of this compound stock. This compound has limited solubility in aqueous buffers at neutral pH[7]. Adding a highly concentrated DMSO stock directly to the medium can cause the compound to precipitate out of solution.Solution: Perform a serial dilution of your high-concentration DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%). This gradual dilution helps to keep the compound in solution.
Loss of biological effect over the time course of a multi-day experiment. This compound is degrading in the cell culture medium at 37°C. The neutral pH of most culture media (e.g., DMEM, RPMI) contributes to the hydrolysis of the ester bond.Solution: Replenish the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). This ensures that the cells are consistently exposed to the desired concentration of the active compound. The frequency of media changes should be optimized for your specific cell line and experimental duration.
High variability between replicate wells or experiments. Inconsistent degradation of this compound due to variations in handling, such as exposure to light or different incubation times before analysis.Solution: Standardize your experimental workflow meticulously. Protect all this compound solutions from light by using amber vials and minimizing exposure during handling. Ensure consistent timing for all steps, from compound addition to endpoint measurement.
Unexpected biological responses or off-target effects. The observed effects may be due to the biological activity of this compound's degradation products, such as N-monodesmethylthis compound or 3,4,5-trimethoxybenzoic acid[8][9].Solution: If feasible, test the degradation products individually in your assay to understand their contribution to the overall observed effect. Additionally, analyze your this compound-containing medium at the end of the experiment using an appropriate analytical method (e.g., HPLC) to quantify the extent of degradation and correlate it with the biological outcome.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Working Solution

This protocol describes the preparation of a this compound working solution with a stabilizer to minimize degradation during in vitro experiments. Citric acid is used here as an example, as it has been shown to inhibit the decomposition of this compound in solution[4].

Materials:

  • This compound maleate powder

  • Anhydrous DMSO

  • Citric acid

  • Sterile cell culture medium or physiological buffer (e.g., PBS)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Prepare a High-Concentration Stock Solution (100 mM in DMSO):

    • Weigh out the appropriate amount of this compound maleate powder.

    • Dissolve in anhydrous DMSO to a final concentration of 100 mM.

    • Vortex until fully dissolved.

    • Aliquot into single-use amber vials and store at -80°C.

  • Prepare a Citric Acid Stock Solution (1 M in sterile water):

    • Dissolve citric acid in sterile, nuclease-free water to a final concentration of 1 M.

    • Sterile filter through a 0.22 µm filter.

    • Store at 4°C.

  • Prepare an Intermediate Stabilized this compound Solution (1 mM in buffered medium):

    • Thaw a single aliquot of the 100 mM this compound stock solution.

    • In a sterile tube, add 989 µL of your desired cell culture medium or physiological buffer.

    • Add 1 µL of the 1 M citric acid stock solution to the medium (final citric acid concentration will be approximately 1 mM, which will slightly lower the pH).

    • Add 10 µL of the 100 mM this compound stock solution to the buffered medium.

    • Vortex gently to mix. This is your 1 mM stabilized intermediate solution.

  • Prepare the Final Working Solution:

    • Perform a serial dilution of the 1 mM stabilized intermediate solution in your cell culture medium to achieve your desired final concentrations for the experiment.

    • Use this final working solution immediately.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to understand the stability of this compound under various stress conditions. The results can help in developing stability-indicating analytical methods and in predicting potential degradation pathways in your experiments.

Materials:

  • This compound maleate

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen peroxide (H₂O₂)

  • Methanol

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a this compound Stock Solution (1 mg/mL in Methanol):

    • Dissolve 10 mg of this compound maleate in 10 mL of methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the this compound stock solution with 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep 1 mL of the this compound stock solution in an oven at 80°C for 48 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose 1 mL of the this compound stock solution to direct sunlight or a photostability chamber for 48 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Dilute both samples with mobile phase for HPLC analysis.

  • Analysis:

    • Analyze all samples by a validated HPLC method to separate the parent drug from its degradation products.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Visualizing Degradation and Experimental Workflows

This compound Degradation Pathways

The following diagram illustrates the primary chemical degradation pathways of this compound under common in vitro conditions.

Trimebutine_Degradation This compound This compound Northis compound N-monodesmethylthis compound (Active Metabolite) This compound->Northis compound N-demethylation (Metabolic) Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Hydrolysis (H₂O) (Acidic/Alkaline conditions) Product1 2-(dimethylamino)-2-phenylbutanol Hydrolysis_Products->Product1 Product2 3,4,5-trimethoxybenzoic acid (Antioxidant/Anti-inflammatory) Hydrolysis_Products->Product2

Caption: Primary degradation pathways of this compound.

Recommended Workflow for In Vitro Experiments with this compound

This workflow diagram outlines the best practices for handling this compound to minimize degradation and ensure the reliability of your experimental results.

Trimebutine_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare High-Concentration This compound Stock in Anhydrous DMSO B Aliquot into Single-Use Amber Vials A->B C Store at -80°C, Protected from Light B->C D Thaw a Single Aliquot of Stock Solution C->D E Prepare Fresh Working Solution in Pre-warmed, Buffered Medium D->E F Add Working Solution to Cells E->F G Incubate for Desired Time (Protected from Light) F->G H Replenish Medium with Fresh This compound for Long-Term Assays G->H If >24h I Perform Cell-Based Assay G->I H->G J Optional: Collect Supernatant for Stability Analysis (HPLC) I->J

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of Trimebutine

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the LC-MS/MS analysis of Trimebutine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for mitigating matrix effects, a common challenge in bioanalysis.

Introduction to Matrix Effects in this compound Analysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the "matrix effect" refers to the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[3][4]

This compound, a spasmolytic agent used for irritable bowel syndrome (IBS), undergoes extensive first-pass metabolism.[5][6] Its major active metabolite is N-desmethylthis compound (northis compound).[6][7] When analyzing this compound and its metabolites in biological fluids, endogenous matrix components, particularly phospholipids, are a primary cause of matrix effects.[8][9] These components can co-extract with the analytes and interfere with the ionization process in the mass spectrometer source.[8][10]

This guide provides a structured approach to identifying, troubleshooting, and mitigating these matrix effects to ensure robust and reliable quantification of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your LC-MS/MS analysis of this compound in a question-and-answer format.

Question 1: Why am I observing significant ion suppression or enhancement for this compound and its metabolites?

Answer:

Significant ion suppression or enhancement is a classic indicator of matrix effects.[3] The most likely culprits in plasma or serum samples are phospholipids, which are highly abundant and can co-elute with your analytes of interest.[8][9] To confirm and address this, a systematic approach is required.

Step 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This experiment helps visualize the regions of ion suppression or enhancement across your chromatographic run.

Protocol:

  • Prepare a solution of this compound and its metabolites in a clean solvent (e.g., methanol/water).

  • Set up your LC-MS/MS system with your analytical column.

  • Infuse the this compound solution at a constant flow rate into the MS source, post-column, using a syringe pump and a T-junction.

  • Inject a blank, protein-precipitated plasma sample onto the LC column.

  • Monitor the signal intensity of your analytes. A dip in the baseline signal indicates ion suppression, while a rise indicates enhancement at the retention time of the interfering components.

Step 2: Quantitative Assessment of Matrix Effects

This involves comparing the analyte response in the presence and absence of the matrix.[2]

Protocol:

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound and its internal standard (IS) in a clean reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank plasma extract (after sample preparation) spiked with this compound and its IS.

    • Set C (Pre-Extraction Spike): Blank plasma spiked with this compound and its IS before the extraction procedure.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate Recovery:

    • Recovery (%) = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B) * 100

This quantitative assessment will confirm the extent of the matrix effect and the efficiency of your extraction method.[2]

Question 2: My current sample preparation method (Protein Precipitation) is not adequately removing interferences. What are my options?

Answer:

While protein precipitation (PPT) is a simple and common technique, it is often insufficient for removing phospholipids, a major source of matrix effects.[9][10] Consider the following more selective sample preparation techniques.

Option 1: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous and an organic phase.[11] For this compound, a basic drug, you can manipulate the pH to enhance its extraction into an organic solvent while leaving polar interferences in the aqueous phase.

Experimental Protocol for LLE of this compound from Plasma:

  • To 200 µL of plasma, add 50 µL of an appropriate internal standard solution.

  • Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) to deprotonate the this compound.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in your mobile phase for LC-MS/MS analysis.

Option 2: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation method that can effectively remove matrix interferences.[12] For this compound, a polymeric reversed-phase or a mixed-mode cation exchange sorbent can be effective.

Experimental Protocol for SPE of this compound from Plasma:

  • Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.

  • Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound and its metabolites with a small volume of a strong organic solvent (e.g., methanol with 2% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

Option 3: HybridSPE® - Phospholipid Removal

This technique combines the simplicity of protein precipitation with the targeted removal of phospholipids using a zirconia-based sorbent.[10][13][14]

Experimental Protocol for HybridSPE®:

  • Add your plasma sample to the HybridSPE® plate or cartridge.

  • Add an acidic protein precipitation solvent (e.g., 1% formic acid in acetonitrile).

  • Mix thoroughly to precipitate proteins.

  • Apply vacuum or positive pressure to pull the supernatant through the phospholipid-retaining sorbent.

  • The resulting filtrate is free of proteins and phospholipids and can be directly injected or evaporated and reconstituted.

Data Presentation: Comparison of Sample Preparation Techniques

Technique Selectivity Throughput Cost Efficiency in Phospholipid Removal
Protein Precipitation LowHighLowPoor[10]
Liquid-Liquid Extraction ModerateModerateModerateGood
Solid-Phase Extraction HighLow-ModerateHighExcellent
HybridSPE® HighHighModerate-HighExcellent[13]
Question 3: How can I optimize my chromatographic separation to minimize matrix effects?

Answer:

Chromatographic separation is a powerful tool to resolve this compound and its metabolites from co-eluting matrix components.

Strategy 1: Reverse-Phase Chromatography with Gradient Elution

A well-optimized gradient elution can separate your analytes from the early-eluting polar interferences and the late-eluting non-polar interferences like phospholipids.

  • Tip: Start with a high aqueous mobile phase to retain and separate polar metabolites, then ramp up the organic content to elute this compound and wash out hydrophobic interferences.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for separating polar compounds that are poorly retained in reverse-phase chromatography.[15][16][17] this compound's metabolites can be well-retained and separated using HILIC.[18]

  • Mechanism: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. Retention is based on the partitioning of analytes into a water-enriched layer on the surface of the stationary phase.[17]

Workflow for Method Development:

G cluster_0 Problem Identification cluster_1 Diagnostic Phase cluster_2 Mitigation Strategies cluster_3 Validation Problem Ion Suppression/ Enhancement Observed PostColumn Post-Column Infusion (Qualitative) Problem->PostColumn Confirm QuantAssess Quantitative Assessment (Matrix Factor) Problem->QuantAssess Quantify SamplePrep Optimize Sample Prep (LLE, SPE, HybridSPE) PostColumn->SamplePrep QuantAssess->SamplePrep Chromatography Optimize Chromatography (RP, HILIC) SamplePrep->Chromatography Validation Method Validation Chromatography->Validation

References

Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Trimebutine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the analysis of Trimebutine. Our goal is to move beyond simple protocols and explain the underlying principles, empowering you to troubleshoot and develop robust analytical methods.

Section 1: Foundational Knowledge - Understanding this compound's Behavior

A successful HPLC method begins with a firm grasp of the analyte's physicochemical properties. These characteristics directly dictate its behavior within the chromatographic system.

Q1: What are the key chemical properties of this compound that influence its HPLC separation?

This compound is a tertiary amine, making it a basic compound.[1][2] This is the single most important factor for mobile phase development in reversed-phase HPLC. Its predicted pKa is approximately 7.29.[1][2] This means that at a pH below 7.29, this compound will be predominantly in its protonated, cationic (ionized) form, while at a pH above 7.29, it will be in its neutral, free base form. Its solubility is also a key consideration; it is often prepared in a diluent such as a 50:50 mixture of acetonitrile and water to ensure complete dissolution.[3]

PropertyValue / CharacteristicImplication for HPLC Method Development
Chemical Class Tertiary Amine (Weak Base)Prone to peak tailing on silica-based columns; retention is highly sensitive to mobile phase pH.
pKa ~7.29 (predicted)[1][2]The mobile phase pH must be carefully controlled to ensure a consistent ionization state and achieve reproducible retention and good peak shape.
Solubility Very slightly soluble in Methanol, 10 g/L in water.[1][2]The sample diluent must have sufficient organic content (e.g., Acetonitrile/Water) to maintain solubility.[3]
Common Salt Form This compound Maleate[3][4][5]The maleate salt is highly soluble in aqueous solutions; the counter-ion is generally not a chromatographic issue.

Q2: Why is mobile phase pH so critical for this compound analysis?

The pH of the mobile phase directly controls the ionization state of this compound, which in turn affects its retention and peak shape. For robust and reproducible chromatography, it is essential to operate at a pH where the analyte is in a single, stable ionic form.

Operating near the pKa (~7.29) is the worst-case scenario. In this region, small fluctuations in mobile phase pH (e.g., from 7.0 to 7.5) will cause a significant shift in the ratio of ionized to neutral this compound molecules. This results in broad, misshapen, or split peaks and drastic shifts in retention time.

The established best practice is to set the mobile phase pH at least 2 units away from the analyte's pKa. For a basic compound like this compound, this means working at a pH ≤ 5.3. At this acidic pH, this compound is fully protonated, ensuring a single ionic species interacts with the stationary phase. This approach also protonates residual silanol groups on the silica-based column packing, minimizing secondary interactions that cause peak tailing.

Section 2: Getting Started - Recommended Initial Conditions

Based on numerous validated methods, the following parameters provide a robust starting point for the analysis of this compound maleate in bulk drug or pharmaceutical dosage forms.

Q3: What is a good starting mobile phase and column for this compound analysis?

A C18 column is the standard choice for this compound analysis.[3][6][7][8] For the mobile phase, a buffered acidic solution mixed with acetonitrile is highly effective.

Table 1: Recommended Starting HPLC Conditions

Parameter Recommended Condition Rationale & Comments
Column C18 (ODS), 250 x 4.6 mm, 5 µm Provides good retention and efficiency. Most published methods utilize this chemistry.[3][9][10]
Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 5.0 with NaOH.[8] Phosphate is an excellent buffer in this pH range, ensuring pH stability and good peak shape.
Mobile Phase B Acetonitrile (HPLC Grade) A strong organic solvent that provides good peak shape and efficiency.
Composition Isocratic: 60% Mobile Phase A : 40% Mobile Phase B This ratio provides a good starting point for retention. Adjust as needed.[8]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Detection (UV) 265 nm or 275 nm This compound has adequate absorbance at these wavelengths.[3][6][11]
Column Temp. Ambient or 30 °C Maintaining a constant temperature improves retention time reproducibility.
Injection Vol. 10 - 20 µL Standard volume; ensure it is consistent across all injections.

| Sample Diluent | Acetonitrile:Water (50:50, v/v)[3] | Ensures sample solubility and is compatible with the mobile phase. |

Protocol: Mobile Phase Preparation and System Equilibration
  • Prepare Aqueous Phase (Mobile Phase A):

    • Weigh the appropriate amount of Potassium Dihydrogen Phosphate (KH₂PO₄) to make a 0.05 M solution (e.g., 6.8 g in 1 L of HPLC-grade water).

    • Dissolve completely.

    • Adjust the pH to 5.0 using a 1 M NaOH solution while monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.45 µm membrane filter to remove particulates.

  • Prepare Mobile Phase Mixture:

    • Carefully measure the required volumes of the aqueous phase and acetonitrile (e.g., 600 mL of Phase A and 400 mL of Phase B for a 1 L batch).

    • Mix thoroughly and degas the final mobile phase using sonication or vacuum degassing.

  • System Equilibration:

    • Purge the HPLC pumps with the new mobile phase.

    • Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column until a stable baseline is achieved. This typically requires flushing with 10-20 column volumes. A stable backpressure is a good indicator of equilibration.

Section 3: Troubleshooting Guide

Even with a good starting method, issues can arise. This section addresses the most common problems encountered during this compound analysis.

Q4: My this compound peak is tailing. How can I improve the peak shape?

Peak tailing is the most common issue for basic compounds like this compound. It is typically caused by secondary interactions between the protonated analyte and deprotonated (anionic) residual silanol groups on the silica surface of the C18 column.

  • Solution 1: Lower the Mobile Phase pH: Reducing the pH to between 3.0 and 4.0 will further suppress the ionization of silanol groups, minimizing the secondary interactions. A phosphate or acetate buffer is effective in this range.

  • Solution 2: Use an Ion-Pairing Reagent: Adding an ion-pairing reagent like 5 mM sodium heptanesulfonate to the mobile phase can significantly improve peak shape.[7][12][13] The anionic sulfonate pairs with the cationic this compound, masking its positive charge and creating a neutral complex that behaves more predictably in reversed-phase chromatography.

  • Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., up to 50 mM) can sometimes improve peak shape by better maintaining the surface pH of the stationary phase.

  • Solution 4: Try a Base-Deactivated Column: Modern columns are often "base-deactivated" or "end-capped" to have a lower concentration of active silanol groups. If tailing persists, switching to a high-purity silica column specifically designed for basic compounds may be necessary.

Q5: I am not getting enough retention for this compound (it elutes too early). What should I do?

Insufficient retention can lead to poor resolution from the solvent front or early-eluting impurities.

  • Solution 1: Decrease Acetonitrile Percentage: Reduce the concentration of the organic modifier (acetonitrile) in the mobile phase. For example, try changing the ratio from 60:40 (Aqueous:ACN) to 70:30. This will increase the polarity of the mobile phase, leading to stronger retention on the C18 column.

  • Solution 2: Switch to a Weaker Organic Solvent: Methanol is a weaker solvent than acetonitrile in reversed-phase chromatography.[14] Replacing acetonitrile with methanol (you may need a higher percentage, e.g., 50% methanol instead of 40% ACN) will generally increase retention times.[14]

  • Solution 3: Use an Ion-Pairing Reagent: As mentioned for peak shape, an ion-pairing agent like heptanesulfonic acid will also increase the retention time of this compound.[13][15]

Q6: The retention time for this compound is too long. How can I shorten the analysis time?

Long run times decrease sample throughput. Some published methods have retention times as long as 17 minutes, which can often be optimized.[3][9][10]

  • Solution 1: Increase Acetonitrile Percentage: The most straightforward approach is to increase the organic content of the mobile phase. This will decrease its polarity and cause this compound to elute faster.

  • Solution 2: Increase the Flow Rate: Increasing the flow rate (e.g., from 1.0 to 1.2 or 1.5 mL/min) will shorten the run time proportionally. However, be mindful of the system's backpressure limits and a potential loss in chromatographic efficiency (plate count).

  • Solution 3: Consider a Gradient: If you are also analyzing for late-eluting impurities, an isocratic method might be inefficient. A gradient method that starts at a lower organic percentage and ramps up can provide good resolution for early peaks while eluting strongly retained components much faster.

Q7: I am seeing extra peaks in my chromatogram. What could they be and how do I resolve them?

Extra peaks can be impurities, excipients, or degradation products. This compound's primary degradation pathway is hydrolysis of its ester bond, yielding 3,4,5-trimethoxybenzoic acid.[12] Its main metabolite is N-monodesmethylthis compound (NDTMB).[13][16][17] A good method should be able to separate these.

  • Solution 1: Perform a Forced Degradation Study: To identify potential degradant peaks, subject a sample of this compound to stress conditions (acid, base, peroxide, heat, light). This will help confirm the identity of the extra peaks.

  • Solution 2: Adjust Mobile Phase Selectivity:

    • Change Organic Modifier: Switching from acetonitrile to methanol (or using a ternary mixture) can alter the elution order and improve the resolution between this compound and the other peaks.[14]

    • Adjust pH: A small change in pH (e.g., from 4.0 to 4.5) can change the selectivity between this compound and acidic or basic impurities, potentially improving separation.

Section 4: Advanced Optimization Workflow

For developing a stability-indicating method or separating a complex mixture, a systematic approach is required.

Q8: How do I systematically optimize the mobile phase for separating this compound from its impurities?

Follow a logical, stepwise workflow to efficiently explore the parameter space. This approach saves time and ensures a robust final method.

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Fine-Tuning cluster_2 Troubleshooting Path Start Select C18 Column & Define Analytes (this compound + Impurities) ScreenSolvent Screen Organic Modifier (Acetonitrile vs. Methanol) Start->ScreenSolvent SelectSolvent Select Best Modifier (Based on initial resolution & peak shape) ScreenSolvent->SelectSolvent OptimizePH Optimize pH (e.g., 3.0, 4.0, 5.0) using a suitable buffer SelectSolvent->OptimizePH SelectPH Select Optimal pH (Best resolution & peak shape) OptimizePH->SelectPH OptimizeOrganic Fine-Tune Organic % (Isocratic) or Gradient Slope SelectPH->OptimizeOrganic Tailing Poor Peak Shape? SelectPH->Tailing FinalMethod Final Robust Method OptimizeOrganic->FinalMethod IonPair Consider Ion-Pairing Reagent (e.g., Heptanesulfonate) Tailing->IonPair

Caption: A systematic workflow for mobile phase optimization.

Section 5: Frequently Asked Questions (FAQs)

Q9: Can I use Methanol instead of Acetonitrile?

Yes. Methanol is a viable alternative to acetonitrile. Key differences to consider are:

  • Elution Strength: Methanol is a weaker eluent, so you will generally need a higher percentage of it to achieve the same retention time as acetonitrile.[14]

  • Selectivity: As a protic solvent, methanol offers different selectivity compared to aprotic acetonitrile.[14] If you have co-eluting peaks in acetonitrile, switching to methanol may resolve them.

  • Backpressure: Mixtures of methanol and water generate higher backpressure than acetonitrile/water mixtures. Ensure your system can operate at the required pressure.[14]

Q10: Do I need an ion-pairing reagent?

Not always, but it is a powerful tool. If you cannot achieve satisfactory peak shape by adjusting pH or using a modern base-deactivated column, an ion-pairing reagent like heptanesulfonic acid is an excellent next step.[7][12][13] It is particularly useful for methods that need to be robust across different batches or brands of columns.

Q11: What is a typical diluent for preparing this compound samples?

A mixture of acetonitrile and water (typically 50:50 v/v) is a common and effective diluent.[3] It provides good solubility for this compound Maleate and is fully compatible with the reversed-phase mobile phases described in this guide. Always ensure your sample diluent is miscible with your mobile phase to prevent sample precipitation upon injection.

References

Technical Support Center: Interpreting Trimebutine's Dual Effects on Motility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the complex pharmacology of Trimebutine. This guide is designed to provide in-depth, practical answers to common challenges encountered during experimentation. We will delve into the mechanistic underpinnings of this compound's dual action and provide robust protocols and troubleshooting advice to ensure the integrity and reproducibility of your findings.

Frequently Asked Questions (FAQs)

FAQ 1: Why does this compound exhibit both prokinetic and spasmolytic effects on gut motility?

This is the central challenge in this compound research. The dual effect is not contradictory but rather context- and concentration-dependent, stemming from its complex pharmacology.[1][2][3] The primary mechanisms are:

  • Modulation of Peripheral Opioid Receptors: this compound acts as an agonist on mu (μ), kappa (κ), and delta (δ) opioid receptors within the enteric nervous system.[2][4][5]

    • Prokinetic Effect (Stimulation): At lower concentrations, this compound's action on certain opioid receptors can trigger the release of prokinetic gut peptides like motilin, inducing a premature phase III of the migrating motor complex (MMC), which is the "housekeeping" wave of intestinal contraction.[2][4][6] This action helps clear the gut and explains its efficacy in hypomotility states.

    • Spasmolytic Effect (Inhibition): At higher concentrations, its agonistic effects, particularly at μ- and δ-opioid receptors, can inhibit the release of excitatory neurotransmitters like acetylcholine.[1] This action reduces the intensity of smooth muscle contractions, making it effective against spasms and hypermotility.[1]

  • Direct Effects on Ion Channels: this compound directly modulates ion channels in gastrointestinal smooth muscle cells, a mechanism that is crucial for its concentration-dependent effects.[2][7][8]

    • At Low Concentrations (<10 µM): It can inhibit large-conductance Ca²⁺-activated K⁺ (BKca) channels.[7][8][9] Inhibiting these potassium channels leads to membrane depolarization, which can increase the excitability of smooth muscle cells and enhance contractions.[7][9]

    • At High Concentrations (>10 µM): It primarily acts as an inhibitor of L-type voltage-dependent calcium channels.[7][8][9][10] By blocking calcium influx, it directly prevents the activation of the contractile machinery, leading to muscle relaxation and a potent spasmolytic effect.[10] It also exhibits local anesthetic properties by blocking sodium channels, particularly via its active metabolite, N-desmethyl-trimebutine.[6]

The net effect you observe in your experiment—stimulation or inhibition—will depend on the baseline motility state of your tissue preparation and the concentration of this compound you apply.

FAQ 2: My ex vivo gut preparation shows inconsistent responses to this compound. One time it contracts, the next it relaxes. What are the likely causes?

This is a common and frustrating issue that usually points to variability in experimental conditions rather than the compound itself. Here’s a troubleshooting checklist:

  • Tissue Viability and Spontaneous Activity: The baseline contractile state of the tissue is paramount. A quiescent (non-contracting) strip of ileum will react differently than one with high spontaneous tone.

    • Causality: this compound's prokinetic effects are often more apparent in tissues with low baseline activity, where the stimulation of the MMC can be clearly observed.[2][6] Conversely, its spasmolytic effects are best demonstrated on tissue that is either spontaneously hyperactive or has been pre-contracted with an agonist like acetylcholine or potassium chloride.

    • Troubleshooting: Always perform a viability check at the start of your experiment. Elicit a robust contraction with a standardized dose of KCl (e.g., 60-80 mM) and acetylcholine to ensure the tissue is healthy and responsive. Document the level of spontaneous activity before adding this compound.

  • Concentration Gradients: How you apply this compound matters.

    • Causality: A cumulative dose-response curve, where you incrementally add higher concentrations to the organ bath, can reveal the dual effect. You may see a slight increase in tone or frequency at low concentrations (e.g., 1-10 µM) followed by profound inhibition at higher concentrations (e.g., >30 µM).[8] A single, high-dose application will likely only show the inhibitory effect.

    • Troubleshooting: Construct a full cumulative concentration-response curve. Ensure adequate mixing in the organ bath after each addition and allow sufficient time (e.g., 10-15 minutes) for the tissue to stabilize and respond before adding the next concentration.

  • Regional Differences in the GI Tract: The ileum, colon, and stomach do not behave identically.

    • Causality: The density and subtype of opioid receptors and ion channels can vary along the length of the GI tract. For example, the colon's motility is often characterized by different patterns than the small intestine's migrating motor complex.[2]

    • Troubleshooting: Be consistent with the segment of the intestine you use for your experiments. If your research question involves different regions, analyze them as separate experimental sets. Never pool data from ileum and colon preparations.

  • Oxygenation and Buffer Composition: Smooth muscle tissue is metabolically active and highly sensitive to hypoxia.

    • Causality: Inadequate oxygenation (carbogen, 95% O₂ / 5% CO₂) of your Krebs-Henseleit buffer will lead to tissue fatigue and non-specific loss of contractility, which can be mistaken for a pharmacological effect.

    • Troubleshooting: Ensure a constant, fine stream of carbogen is bubbling through your organ bath. Monitor the pH of your buffer and ensure it remains stable (pH 7.4) throughout the experiment.

FAQ 3: How can I experimentally isolate this compound's effects on specific opioid receptor subtypes versus its effects on ion channels?

Dissecting this complex mechanism requires a pharmacological blocking strategy.

  • Isolating Opioid Receptor Effects:

    • Methodology: Pre-incubate the tissue preparation with specific opioid receptor antagonists before applying this compound.

    • Protocol Step: After equilibrating the tissue, add a selective antagonist and allow it to incubate for 20-30 minutes. Then, generate the this compound concentration-response curve in the continued presence of the antagonist.

    • Recommended Antagonists:

      • Naloxone: A non-selective opioid antagonist. If naloxone blocks the effect of this compound, it confirms the involvement of opioid receptors.

      • Naloxonazine: A selective μ-opioid receptor antagonist.

      • Naltrindole: A selective δ-opioid receptor antagonist.

      • nor-Binaltorphimine (nor-BNI): A selective κ-opioid receptor antagonist.

    • Interpreting Results: If naloxonazine blocks the low-dose excitatory effect, it points to a μ-receptor-mediated prokinetic action. If the high-dose inhibitory effect persists even in the presence of a cocktail of all three selective antagonists, it strongly suggests the effect is mediated by a non-opioid pathway, such as direct ion channel modulation.

  • Isolating Ion Channel Effects:

    • Methodology: Use electrophysiology (e.g., patch-clamp) on isolated single smooth muscle cells (myocytes) to directly measure ion flow.[8] This removes the influence of the enteric nervous system.

    • Protocol Step: In a voltage-clamp experiment on a single myocyte, you can hold the membrane potential constant and directly measure the current flowing through specific ion channels. Apply this compound and observe the change in current.

    • Interpreting Results: If this compound reduces the inward current observed upon depolarization, it indicates a blockade of voltage-gated calcium channels.[10] If it alters potassium currents, it points to an effect on K⁺ channels.[8] These experiments provide definitive evidence of direct ion channel modulation.

Data Summary & Visualization

Table 1: this compound's Concentration-Dependent Effects on Gut Motility
Concentration RangePrimary Molecular TargetDominant Effect on MotilityExperimental Observation
Low (1-10 µM) BKca Channels (Inhibition)[7][8][9]Prokinetic / Excitatory Increased membrane excitability, potential increase in contraction frequency.[8][9]
High (>10 µM) L-type Ca²⁺ Channels (Inhibition)[7][9][10]Spasmolytic / Inhibitory Decreased Ca²⁺ influx, reduced contraction amplitude, muscle relaxation.[8][10]
Diagram 1: this compound's Dual Signaling Pathway

This diagram illustrates how this compound can produce opposing effects depending on its concentration and the primary molecular target engaged.

Trimebutine_Pathway cluster_low_conc Low Concentration (Prokinetic Effect) cluster_high_conc High Concentration (Spasmolytic Effect) T_low This compound (e.g., <10 µM) BKca BKca K+ Channel T_low->BKca Inhibits Depolarization Membrane Depolarization BKca->Depolarization Leads to Contraction_inc ↑ Contraction Frequency Depolarization->Contraction_inc Increases T_high This compound (e.g., >10 µM) L_Ca L-type Ca2+ Channel T_high->L_Ca Inhibits Ca_influx ↓ Ca2+ Influx L_Ca->Ca_influx Contraction_dec ↓ Contraction Amplitude Ca_influx->Contraction_dec

Caption: this compound's concentration-dependent dual action on ion channels.

Troubleshooting Guide & Experimental Protocol

Protocol: Ex Vivo Smooth Muscle Contractility Assay Using an Organ Bath

This protocol provides a self-validating system to reliably assess this compound's effect on intestinal smooth muscle.

1. Preparation

  • Solution: Prepare fresh Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11). Ensure it is continuously gassed with carbogen (95% O₂ / 5% CO₂) and maintained at 37°C.
  • Animal & Tissue: Humanely euthanize a guinea pig or rat according to approved institutional protocols. Immediately excise a 10-15 cm segment of the terminal ileum.
  • Dissection: Place the ileum segment in a petri dish filled with cold, gassed Krebs buffer. Gently flush the lumen to remove contents. Dissect 2-3 cm longitudinal muscle strips.

2. Mounting and Equilibration

  • Mount the tissue strip in a 10-20 mL organ bath containing gassed Krebs buffer at 37°C. One end is fixed, and the other is attached to an isometric force transducer.
  • Apply a resting tension of 1.0 g (this is a critical parameter; it must be consistent).
  • Allow the tissue to equilibrate for at least 60 minutes. During this time, flush the bath with fresh Krebs buffer every 15 minutes.

3. Viability and Validation (Self-Validating Step)

  • Purpose: To confirm the tissue is healthy and responsive before adding the test compound.
  • Step 3.1 (KCl Challenge): Add a high concentration of KCl (e.g., 80 mM) to the bath to induce a maximal, receptor-independent contraction via depolarization. The response should be robust and sustained. Wash out thoroughly.
  • Step 3.2 (Agonist Challenge): Add a submaximal concentration of acetylcholine (ACh) (e.g., 1 µM). Observe a sharp, phasic contraction. This confirms the integrity of muscarinic receptors. Wash out.
  • Troubleshooting: If responses are weak (<0.5g force) or absent, the tissue is likely compromised. Discard and use a fresh preparation.

4. Generating the Dose-Response Curve

  • Allow the tissue to return to a stable baseline.
  • If testing the spasmolytic effect, pre-contract the tissue with a submaximal dose of an agonist (e.g., ACh 1 µM or Carbachol). Once the contraction plateaus, begin adding this compound.
  • Add this compound in a cumulative fashion (e.g., starting at 10⁻⁸ M and increasing in half-log increments to 10⁻⁴ M).
  • Allow 5-10 minutes between additions for the response to stabilize. Record the force generated at each concentration.

5. Data Analysis

  • For spasmolytic effects, express the response at each this compound concentration as a percentage of the initial pre-contraction.
  • For prokinetic effects (on baseline tone), express the change in force relative to the baseline before drug addition.
  • Plot the data on a semi-log graph (response vs. log[this compound]) and calculate the EC₅₀ or IC₅₀ value.

Diagram 2: Experimental Workflow for Ex Vivo Motility Assay

Workflow A 1. Tissue Preparation (e.g., Guinea Pig Ileum) B 2. Mount in Organ Bath (37°C, Krebs, 1g Tension) A->B C 3. Equilibration (60 min, wash every 15 min) B->C D 4. Viability Check (KCl & ACh Challenge) C->D E Tissue Responsive? D->E F 5. Pre-treatment (Optional) - Agonist (for spasmolysis) - Antagonist (for mechanism) E->F Yes J Discard Tissue Prepare Fresh E->J No G 6. Add this compound (Cumulative Doses) F->G H 7. Record Data (Isometric Force) G->H I 8. Analyze Data (Calculate IC50/EC50) H->I

Caption: A self-validating workflow for assessing this compound's effects.

References

Technical Support Center: Accounting for Trimebutine's First-Pass Metabolism in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. As Senior Application Scientists, we understand that navigating the complexities of pharmacokinetic (PK) studies for compounds with extensive first-pass metabolism can be challenging. This guide is designed to provide you with in-depth, practical solutions and troubleshooting advice specifically for trimebutine, a drug known for its significant metabolic turnover before reaching systemic circulation. Our goal is to equip you with the knowledge to design robust experiments, generate reliable data, and interpret your results with confidence.

Section 1: Foundational Concepts in this compound Metabolism

This section addresses the fundamental questions regarding the metabolic fate of this compound. Understanding these core principles is the first step in designing a successful pharmacokinetic study.

Q1: What is first-pass metabolism, and why is it particularly significant for this compound?

A: First-pass metabolism, or presystemic metabolism, is a phenomenon where a drug gets metabolized at a specific location in the body, resulting in a reduced concentration of the active drug reaching its site of action or systemic circulation. For orally administered drugs like this compound, this metabolism primarily occurs in the gut wall and the liver.

This compound is a classic example of a drug subject to extensive first-pass metabolism. After oral administration, it is rapidly and almost completely absorbed, but the parent drug's bioavailability is very low, reported to be only around 4-6%. This is because it is aggressively metabolized into various compounds, most notably N-desmethylthis compound, also known as nor-trimebutine. The practical implication is that measuring only the parent this compound in plasma will lead to a significant underestimation of the drug's total exposure and pharmacological activity. Therefore, any robust PK study must also quantify its major active metabolite.

Q2: What are the major metabolites of this compound, and are they active?

A: The primary metabolic pathway for this compound is N-demethylation, which produces N-desmethylthis compound (nor-trimebutine) . This is the main metabolite found in plasma and is pharmacologically active. In fact, nor-trimebutine is considered to be a major contributor to the overall therapeutic effect of the drug, exhibiting spasmolytic activity by interacting with peripheral opioid receptors, similar to the parent compound.

Other metabolites, such as this compound N-oxide and 2-methylamino-2-phenylbutyl-3,4,5-trimethoxybenzoate, are also formed but are generally considered less significant in terms of concentration and activity compared to nor-trimebutine. Because nor-trimebutine is both abundant and active, it is standard practice in the field to consider its concentration alongside the parent drug for a complete pharmacokinetic and pharmacodynamic assessment.

Q3: Which enzyme systems are primarily responsible for this compound metabolism?

A: The biotransformation of this compound is primarily mediated by two main enzymatic processes: N-demethylation and ester hydrolysis .

  • N-demethylation: This is the process that converts this compound to its active metabolite, nor-trimebutine. This reaction is predominantly carried out by the Cytochrome P450 (CYP) enzyme system . Specifically, in vitro studies using human liver microsomes have identified CYP3A4 as a major enzyme involved in this pathway. Since CYP3A4 is highly expressed in both the liver and the small intestine, this explains why metabolism begins so rapidly after oral administration.[1][2]

  • Ester Hydrolysis: This reaction involves the cleavage of the ester bond in this compound, which can occur either before or after N-demethylation.[3] This process is catalyzed by various esterases present in the liver, plasma, and other tissues.

The interplay between these two pathways can vary between species.[3] In humans, N-demethylation by CYP3A4 is a critical initial step. Understanding the role of CYP3A4 is also crucial for predicting potential drug-drug interactions.

Trimebutine_Metabolism TMB This compound (Oral Dose) Gut Gut Wall (Intestinal Lumen & Enterocytes) TMB->Gut Absorption Liver Liver Gut->Liver Portal Vein NorTMB Nor-trimebutine (Active Metabolite) Gut->NorTMB CYP3A4 (N-demethylation) Liver->NorTMB CYP3A4, Esterases Other Other Metabolites (e.g., N-oxide, hydrolysis products) Liver->Other Hydrolysis, Conjugation Systemic Systemic Circulation NorTMB->Systemic Other->Systemic Excretion Excretion (Mainly Urine) Systemic->Excretion

Caption: First-pass metabolism of this compound in the gut and liver.

Section 2: Experimental Design & Pre-analytical Troubleshooting

Mistakes in the early stages of sample collection and handling are the most common source of unreliable data in PK studies of metabolically unstable drugs.

Q4: We are seeing highly variable or undetectable levels of parent this compound in our plasma samples. What could be the cause?

A: This is a very common issue and typically points to two main areas: the sampling schedule and pre-analytical sample handling.

  • Inappropriate Sampling Times: this compound is absorbed and metabolized extremely quickly. Peak plasma concentrations (Cmax) of the parent drug are often reached within 30 minutes to 1 hour post-dose. If your first blood draw is at 1 or 2 hours, you may have already missed the peak concentration, and the drug levels might be approaching the lower limit of quantification (LLOQ) of your assay.

  • Ex Vivo Degradation: this compound is an ester. Esterases present in whole blood can continue to hydrolyze the drug in the collection tube after the sample has been drawn. If samples are left at room temperature for too long or are not processed with the right inhibitors, you will measure artificially low concentrations of the parent drug.

Solution: Implement an intensive early sampling schedule and use appropriate collection tubes and handling procedures (see Q5 & Q6).

Q5: How should we design our blood sampling schedule for a this compound PK study?

A: For a drug with such rapid absorption and elimination kinetics, an intensive sampling schedule at the beginning of the time-course is non-negotiable. A sparse sampling schedule will fail to characterize the Cmax and absorption phase (Tmax) accurately.

Recommended Sampling Schedule (Oral Administration):

  • Pre-dose (0 min)

  • Post-dose: 5 min, 15 min, 30 min, 45 min, 1 hr, 1.5 hr, 2 hr, 4 hr, 6 hr, 8 hr, 12 hr, 24 hr.

This front-loaded schedule ensures that the rapid rise and fall of the parent drug concentration are captured. The later time points are essential for characterizing the elimination phase of the more persistent nor-trimebutine metabolite.

Q6: What are the best practices for sample collection and handling to prevent ex vivo degradation of this compound?

A: To ensure the integrity of your samples from collection to analysis, you must have a rigorously validated pre-analytical procedure.

ParameterRecommendationRationale
Anticoagulant K2EDTA or Sodium HeparinStandard anticoagulants. K2EDTA is often preferred as it chelates Ca2+, which can be a cofactor for some enzymes.
Esterase Inhibitor Sodium Fluoride (NaF) CRITICAL STEP. Blood collection tubes should contain NaF to inhibit plasma esterases that cause ex vivo hydrolysis of this compound.
Temperature Place tubes on wet ice immediately after collection.Low temperatures slow down all enzymatic activity, providing an extra layer of protection against degradation.
Processing Time Centrifuge to separate plasma within 30-60 minutes of collection.Minimize the time that the drug is in contact with blood cells and active enzymes.
Centrifugation Refrigerated centrifuge (4°C).Maintains a low temperature during the plasma separation step.
Storage Immediately freeze plasma samples at -70°C or lower.Long-term stability is ensured at ultra-low temperatures. Avoid multiple freeze-thaw cycles.

Failure to use an esterase inhibitor like sodium fluoride is a frequent cause of failed studies for ester-containing drugs.

Section 3: Bioanalytical Methodology Troubleshooting

The analytical method must be sensitive enough to detect the low parent drug concentrations and robust enough to quantify the much higher metabolite concentrations without interference.

Q7: What is the recommended analytical method for quantifying this compound and its metabolites?

A: The gold standard for the simultaneous quantification of this compound and nor-trimebutine in biological matrices like plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[4]

  • Selectivity: LC-MS/MS provides exceptional selectivity, allowing for the accurate measurement of the parent drug and its metabolite even in a complex biological matrix.

  • Sensitivity: The technique offers the low limits of quantification (in the low ng/mL range) necessary to measure the transient concentrations of parent this compound.[4]

  • Speed: Modern LC-MS/MS methods can have run times of just a few minutes per sample, enabling high-throughput analysis.

The use of a stable isotope-labeled internal standard (e.g., this compound-d5 or Nor-trimebutine-d5) is highly recommended to correct for matrix effects and variability in extraction and ionization.

Q8: We are struggling with poor sensitivity for this compound in our LC-MS/MS assay. How can we improve it?

A: If sensitivity is an issue, consider the following optimization steps:

  • Ionization Source: this compound and nor-trimebutine contain basic nitrogen atoms, making them ideal candidates for positive-mode Electrospray Ionization (ESI+). Ensure your source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for these specific compounds.

  • Mobile Phase: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid). This ensures the amine groups are protonated, which significantly enhances the ESI+ signal.

  • MRM Transition: Ensure you have selected the most intense and specific Multiple Reaction Monitoring (MRM) transition. For this compound, a common transition is m/z 388.0 → 343.0.[4] Spend time optimizing the collision energy for this transition to maximize fragment ion intensity.

  • Sample Preparation: A robust Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol can remove interfering matrix components (like phospholipids) that cause ion suppression, thereby improving the signal-to-noise ratio. A simple protein precipitation may not be clean enough for very low concentrations.

Q9: Should we develop a separate assay for nor-trimebutine, or can it be done simultaneously with the parent drug?

A: A simultaneous assay is highly preferable and is the standard approach in the industry.

  • Efficiency: A single LC-MS/MS run that quantifies both compounds saves significant time, resources, and sample volume.

  • Chromatography: The parent drug and its N-desmethyl metabolite are structurally similar but have different polarities. They can typically be separated effectively using a standard C18 reversed-phase column with a simple water/acetonitrile gradient.

  • Dynamic Range: The key challenge is that nor-trimebutine concentrations can be orders of magnitude higher than the parent drug. Your method must have a wide enough dynamic range to accurately quantify low ng/mL levels of this compound and high ng/mL (or even µg/mL) levels of nor-trimebutine. This may require preparing separate calibration curves for each analyte but using the same analytical run.

Section 4: Data Interpretation & Pharmacokinetic Modeling

Properly interpreting the data from a this compound study requires a focus on both the parent and the active metabolite.

Q10: Why is the oral bioavailability of this compound so low? How do we explain this in our study report?

A: The low oral bioavailability (F < 6%) is a direct and expected consequence of its extensive first-pass metabolism. When explaining this, you should state that although the drug is well-absorbed from the GI tract, it is rapidly and efficiently metabolized by CYP3A4 enzymes in the intestinal wall and liver before it can reach the systemic circulation. This high "extraction ratio" results in very low systemic exposure to the parent drug. It is crucial to follow this statement by presenting the pharmacokinetic data for the active metabolite, nor-trimebutine, which will show significantly higher exposure (AUC and Cmax) and demonstrate that the dose was successfully delivered and converted to its active form.

Q11: How should we incorporate metabolite data (nor-trimebutine) into our pharmacokinetic analysis?

A: You must perform a full pharmacokinetic analysis for both the parent drug (this compound) and the active metabolite (nor-trimebutine).

Table: Key PK Parameters to Report

Parameter Description Importance for this compound/Nor-trimebutine
Cmax Maximum observed plasma concentration Will be low for this compound, much higher for nor-trimebutine.
Tmax Time to reach Cmax Will be short for this compound (≤1h), typically longer for nor-trimebutine.
AUC(0-t) Area under the concentration-time curve Represents total drug exposure. Compare the AUC of parent vs. metabolite.

| t1/2 | Elimination half-life | Will be short for this compound, longer for the metabolite. |

Q12: What type of pharmacokinetic model is most appropriate for a drug with extensive first-pass metabolism and an active metabolite?

A: A simple one- or two-compartment model for the parent drug alone is insufficient. A more sophisticated compartmental model that includes the metabolite is required.

A suitable model would typically feature:

  • An absorption compartment for the oral dose.

  • A central compartment for the parent drug (this compound).

  • A peripheral compartment for the parent drug (if needed to describe distribution).

  • A separate compartment for the metabolite (Nor-trimebutine).

The model would include rate constants for absorption (ka), elimination of the parent drug (ke), formation of the metabolite from the parent (km), and elimination of the metabolite (kem).

Trimebutine_PK_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Admin 1. Oral Drug Administration Sample 2. Blood Sampling (Intensive Early Schedule) Admin->Sample Process 3. Sample Processing (NaF tubes, on ice, centrifuge at 4°C) Sample->Process Store 4. Plasma Storage (-70°C or lower) Process->Store Extract 5. Sample Extraction (e.g., SPE or LLE) Store->Extract LCMS 6. LC-MS/MS Analysis (Simultaneous quantification of This compound & Nor-trimebutine) Extract->LCMS Data 7. Data Processing (Concentration vs. Time curves) LCMS->Data Model 8. PK Modeling (Parent + Metabolite Compartmental Model) Data->Model Report 9. Final Report (Interpretation of Parent and Metabolite Exposure) Model->Report

Caption: End-to-end workflow for a this compound pharmacokinetic study.

References

Validation & Comparative

A Mechanistic Showdown: Trimebutine vs. Otilonium Bromide in Gastrointestinal Motility and Pain Regulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agents for functional gastrointestinal disorders, particularly Irritable Bowel Syndrome (IBS), trimebutine and otilonium bromide stand out as two widely prescribed spasmolytics. While both aim to alleviate the cardinal symptoms of abdominal pain and disordered motility, their pharmacological approaches are distinct and complex. This guide provides an in-depth, objective comparison of their mechanisms of action, supported by experimental data, to inform research and development in gastroenterology.

At a Glance: Two Spasmolytics, Two Distinct Philosophies

This compound and otilonium bromide both exert their effects primarily on the gastrointestinal tract, but their molecular targets and the breadth of their actions differ significantly. This compound is a multi-modal agent, acting as a regulator of gut motility with both prokinetic and antispasmodic properties, largely through its interaction with the enteric nervous system's opioid receptors and ion channels.[1][2][3] In contrast, otilonium bromide functions as a more targeted spasmolytic, concentrating its action locally on the colonic smooth muscle by blocking key ion channels and receptors responsible for contraction.[4][5][6][7]

FeatureThis compoundOtilonium Bromide
Primary MoA Opioid receptor agonist, ion channel modulatorL-type Ca²⁺ channel blocker, antimuscarinic
Key Targets μ, δ, κ opioid receptors; Na⁺, K⁺, L-type Ca²⁺ channelsL-type & T-type Ca²⁺ channels; M3 muscarinic receptors; NK2 tachykinin receptors
Clinical Effect Motility normalization (prokinetic and antispasmodic)Potent spasmolytic (muscle relaxation)
Systemic Absorption Rapidly absorbedPoor systemic absorption, acts locally
Primary Metabolite N-desmethylthis compound (active)Minimal metabolism due to low absorption

Delving into the Molecular Mechanisms

The distinct clinical profiles of this compound and otilonium bromide are a direct consequence of their differing interactions with cellular and molecular targets within the gut wall.

This compound: The Great Modulator

This compound's hallmark is its ability to modulate gastrointestinal motility, accelerating delayed transit and reducing hypermotility. This dual action stems from its complex pharmacology.

  • Opioid Receptor Engagement : The cornerstone of this compound's action is its role as an agonist at peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors within the enteric nervous system.[2][3][8] This interaction is not subtype-specific, allowing it to fine-tune motility.[8][9] For instance, activation of μ and δ receptors can decrease acetylcholine release, leading to smooth muscle relaxation, while κ-receptor agonism can have prokinetic effects by inducing premature phase III of the migrating motor complex (MMC).[1][3][10]

  • Ion Channel Modulation : this compound directly influences several ion channels in gastrointestinal smooth muscle cells. It inhibits L-type calcium channels, which reduces calcium influx and subsequent muscle contraction.[1][11][12] Furthermore, it has been shown to inhibit various potassium channels, including Ca²⁺-activated K⁺ channels (BKca) and voltage-dependent K⁺ channels (IKv), which can lead to membrane depolarization and excitatory effects.[11][13] This complex interplay on different ion channels contributes to its normalizing effect on gut motility.

  • Antimuscarinic and Local Anesthetic Effects : this compound also possesses weak antimuscarinic properties and can act as a local anesthetic, which may contribute to its analgesic effects in IBS.[1][2]

The multifaceted mechanism of this compound is visualized in the signaling pathway diagram below.

Trimebutine_MoA This compound This compound Opioid_R μ, δ, κ Opioid Receptors (Enteric Neuron) This compound->Opioid_R Agonist Ion_Channels Ion Channels (Smooth Muscle Cell) This compound->Ion_Channels Modulates ACh_Release Acetylcholine Release Opioid_R->ACh_Release Inhibits L_Ca L-type Ca²⁺ Channels Ion_Channels->L_Ca K_Channels K⁺ Channels (BKca, IKv) Ion_Channels->K_Channels Contraction Smooth Muscle Contraction L_Ca->Contraction ↓ Ca²⁺ Influx (Inhibits) K_Channels->Contraction Modulates ACh_Release->Contraction Stimulates Motility Modulated GI Motility Contraction->Motility

Caption: Signaling pathway of this compound's multimodal action.

Otilonium Bromide: The Localized Spasmolytic Specialist

Otilonium bromide is a quaternary ammonium compound, a chemical feature that limits its systemic absorption and concentrates its activity within the colon.[4][6] Its mechanism is a potent and direct inhibition of smooth muscle contraction.

  • L-type Calcium Channel Blockade : The primary mechanism of otilonium bromide is the blockade of L-type voltage-dependent calcium channels on the surface of colonic smooth muscle cells.[4][5][14] By preventing the influx of calcium, which is a critical step for muscle contraction, otilonium exerts a powerful spasmolytic effect.[4][6]

  • Muscarinic Receptor Antagonism : Otilonium also acts as an antagonist at muscarinic M3 receptors, which are abundant in the gut smooth muscle.[5][15][16] Acetylcholine, a key excitatory neurotransmitter, stimulates these receptors to induce contraction. By blocking them, otilonium further contributes to muscle relaxation.[5]

  • Tachykinin NK2 Receptor Antagonism : An additional layer to its mechanism is the antagonism of tachykinin NK2 receptors.[7][17][18] Tachykinins, like neurokinin A, are neuropeptides involved in sensory signaling and smooth muscle contraction. Blocking their receptors may contribute to both the spasmolytic and analgesic effects of otilonium.[6]

The focused mechanism of otilonium bromide is depicted in the following diagram.

Otilonium_MoA Otilonium Otilonium Bromide L_Ca L-type Ca²⁺ Channel (Smooth Muscle Cell) Otilonium->L_Ca Blocks M3_R M3 Muscarinic Receptor Otilonium->M3_R Antagonist NK2_R NK2 Tachykinin Receptor Otilonium->NK2_R Antagonist Ca_Influx Ca²⁺ Influx L_Ca->Ca_Influx Contraction Smooth Muscle Contraction M3_R->Contraction Stimulates NK2_R->Contraction Stimulates Ca_Influx->Contraction Triggers Spasmolysis Spasmolysis & Pain Relief Contraction->Spasmolysis Inhibition leads to ACh Acetylcholine ACh->M3_R NKA Neurokinin A NKA->NK2_R

Caption: Focused spasmolytic mechanism of Otilonium Bromide.

Experimental Data Summary

The following table summarizes key quantitative data from in-vitro studies that underpin the mechanistic claims for both drugs.

ParameterThis compoundOtilonium BromideSource
IC₅₀ (K⁺ Current Inhibition) 7.6 µM (IKv), 23.5 µM (IKCa)-[13]
IC₅₀ (L-type Ca²⁺ Current Inhibition) Dose-dependent inhibition25% inhibition at 0.9 µM, 90% at 9 µM[11][14]
IC₅₀ (ACh-induced Ca²⁺ Signal) -880 nM[16]
IC₅₀ (Methacholine-induced Contraction) -3.7 µM[18]
IC₅₀ (NKA-induced Ca²⁺ Transients) -11.7 µM[19]

Comparative Efficacy in a Clinical Context

While both drugs are effective for IBS, some studies suggest differences in their clinical profiles. A meta-analysis indicated that otilonium bromide may be superior in reducing the frequency of abdominal pain and the severity of bloating.[20][21] Another study exploring combination therapy found that using both drugs together offered quicker symptom relief and a higher overall effective rate compared to otilonium bromide alone, suggesting their distinct mechanisms may be complementary.[22][23]

Experimental Protocols

To further investigate and compare the mechanisms of these two compounds, specific in-vitro assays are crucial. Below is a standard protocol for assessing the inhibitory effect of a test compound on L-type calcium channels in isolated smooth muscle cells, a key mechanism for both drugs.

Protocol: Whole-Cell Patch-Clamp Analysis of L-type Ca²⁺ Currents

Objective: To quantify the inhibitory effect of this compound and otilonium bromide on voltage-gated L-type Ca²⁺ channels in primary human colonic smooth muscle cells.

Methodology:

  • Cell Isolation:

    • Obtain human colonic tissue from surgical resections in accordance with ethical guidelines.

    • Isolate single smooth muscle cells using a standard enzymatic digestion protocol (e.g., collagenase and papain).

    • Resuspend isolated cells in a Ca²⁺-free physiological salt solution.

  • Electrophysiological Recording:

    • Utilize the whole-cell patch-clamp technique.

    • Use an internal pipette solution containing Cs⁺ to block K⁺ channels and EGTA to buffer intracellular Ca²⁺.

    • Use an external solution containing Ba²⁺ as the charge carrier to isolate Ca²⁺ channel currents.

    • Hold cells at a potential of -80 mV.

  • Data Acquisition:

    • Elicit L-type Ca²⁺ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

    • Establish a stable baseline recording of the current.

    • Perfuse the cells with increasing concentrations of the test compound (this compound or Otilonium Bromide) and record the current at each concentration.

    • Include a positive control (e.g., nifedipine) to confirm the presence of L-type Ca²⁺ currents.

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Normalize the current amplitude to the baseline current.

    • Plot a concentration-response curve and fit the data to a Hill equation to determine the IC₅₀ value.

Caption: Workflow for patch-clamp analysis of ion channel inhibition.

Conclusion for the Research Professional

This compound and otilonium bromide, while both classified as spasmolytics for functional gastrointestinal disorders, operate through fundamentally different, albeit overlapping, mechanisms. This compound acts as a broad modulator of the enteric nervous system and smooth muscle ion channels, resulting in a normalizing effect on gut motility. Its action as an opioid agonist is a key differentiator. Otilonium bromide is a more focused, peripherally-acting agent that potently relaxes colonic smooth muscle through direct blockade of calcium influx and key excitatory receptors. Its limited systemic absorption makes it a locally targeted therapy.

The superior efficacy of otilonium bromide in some clinical endpoints may be attributed to its potent and direct spasmolytic action on the colon.[20] However, the unique prokinetic and modulatory effects of this compound may be advantageous in patients with altered transit times.[3][10] The potential for synergistic effects in combination therapy warrants further investigation, as their distinct mechanisms could address different facets of IBS pathophysiology.[22] Understanding these nuanced mechanistic differences is paramount for designing next-generation therapeutics and for tailoring treatment strategies to the specific clinical presentation of patients with functional gastrointestinal disorders.

References

Comparative Efficacy of Trimebutine and Mebeverine in Preclinical Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide provides a comprehensive comparison of the preclinical efficacy of two widely used antispasmodic agents, Trimebutine and mebeverine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced mechanisms of action and presents supporting experimental data to facilitate informed decisions in gastrointestinal research.

Introduction: The Challenge of Functional Gastrointestinal Disorders

Functional gastrointestinal disorders (FGIDs), most notably Irritable Bowel Syndrome (IBS), are characterized by chronic abdominal pain, discomfort, and altered bowel habits. These conditions significantly impact the quality of life for a large portion of the population. At the core of IBS pathophysiology are dysregulated gut motility and visceral hypersensitivity.[1][2][3] Antispasmodic agents like this compound and mebeverine are cornerstones of symptomatic treatment, yet their preclinical profiles reveal distinct pharmacological properties.

Unraveling the Mechanisms of Action: A Tale of Two Molecules

While both drugs aim to alleviate gastrointestinal spasms, their approaches at the molecular level are fundamentally different.

This compound: The Neuromodulator

This compound exhibits a complex and multifaceted mechanism of action, positioning it as a unique modulator of gut function. Its primary targets include:

  • Opioid Receptor Agonism: this compound acts as an agonist on peripheral mu (µ), delta (δ), and kappa (κ) opioid receptors within the enteric nervous system.[4][5][6] This interaction is pivotal to its ability to normalize bowel motility, as different opioid receptors can exert either excitatory or inhibitory effects.

  • Ion Channel Regulation: this compound demonstrates a concentration-dependent effect on ion channels in colonic smooth muscle cells.[7][8][9] At lower concentrations, it can enhance muscle contractions by reducing BK(Ca) currents, while at higher concentrations, it inhibits contractility by blocking L-type Ca2+ channels.[7][8][9][10] This dual action underscores its role as a motility modulator rather than a simple inhibitor.[7][10]

Trimebutine_Mechanism cluster_neuron Enteric Neuron cluster_smc Smooth Muscle Cell T This compound Opioid_R μ, δ, κ Opioid Receptors T->Opioid_R Agonist Ca_Channel L-type Ca²⁺ Channel T->Ca_Channel Inhibits (High Conc.) K_Channel BK(Ca) K⁺ Channel T->K_Channel Inhibits (Low Conc.) Neurotransmitter Modulates Neurotransmitter Release (e.g., ACh, VIP) Opioid_R->Neurotransmitter Neurotransmitter->Ca_Channel Neurotransmitter->K_Channel Contraction Contraction Ca_Channel->Contraction Relaxation Relaxation K_Channel->Relaxation

Caption: this compound's dual action on enteric neurons and smooth muscle ion channels.

Mebeverine: The Direct-Acting Spasmolytic

Mebeverine functions as a musculotropic antispasmodic, acting directly on the smooth muscle of the gastrointestinal tract.[11] Its mechanism, while not fully elucidated, is understood to involve:

  • Ion Channel Blockade: Mebeverine is believed to decrease the permeability of ion channels, including voltage-dependent sodium channels.[11][12][13][14] This action reduces the influx of calcium ions, which are essential for muscle contraction, leading to smooth muscle relaxation.[13]

  • Local Anesthetic Effect: Mebeverine may also possess a local anesthetic effect, which could contribute to its pain-relieving properties by reducing the sensitivity of gut muscles to stimuli.[11][12][13][14]

  • Weak Anticholinergic and Phosphodiesterase Inhibition: Some studies suggest weak anti-muscarinic and phosphodiesterase inhibitory effects may contribute to its overall action.[11]

Mebeverine_Mechanism cluster_smc Smooth Muscle Cell M Mebeverine Na_Channel Na⁺ Channel M->Na_Channel Blocks Ca_Channel Ca²⁺ Channel Na_Channel->Ca_Channel Depolarization leads to opening Contraction Contraction Ca_Channel->Contraction Ca²⁺ influx

Caption: Mebeverine's direct action on smooth muscle ion channels to induce relaxation.

Preclinical Efficacy: A Head-to-Head Comparison in Functional Assays

The distinct mechanisms of this compound and mebeverine translate into observable differences in their effects in preclinical models of gut motility and visceral pain.

Gastrointestinal Motility Models

In Vitro Isolated Organ Bath Studies

Isolated organ bath experiments are a cornerstone of in vitro pharmacology, allowing for the direct measurement of tissue contractility.[15][16] In these assays, segments of animal intestine (e.g., guinea pig ileum, rat colon) are suspended in a temperature-controlled, oxygenated bath, and their contractions are recorded.[15][17][18]

Parameter This compound Mebeverine References
Effect on Basal Contractions Biphasic: Low concentrations can increase tone, high concentrations are inhibitory.Primarily inhibitory, leading to smooth muscle relaxation.[7],[10],[11]
Inhibition of Spasmogen-Induced Contractions (e.g., Acetylcholine, KCl) Effective inhibitor.Effective inhibitor.[19],[20]

In Vivo Gastrointestinal Transit Models

The charcoal meal transit model in rodents is a common in vivo method to assess the overall effect of a compound on gastrointestinal motility. Following administration of the test compound, a non-absorbable marker (charcoal) is given orally, and the distance it travels through the intestine in a set time is measured.

Parameter This compound Mebeverine References
Effect on Normal Transit Can accelerate or delay transit depending on the basal state, demonstrating a normalizing effect.Generally slows transit, consistent with its antispasmodic action.[4],[5],[21],[22]
Effect in Diarrhea Models (e.g., Lactulose-induced) Normalizes transit time.Significantly reduces stool frequency and mass movements.[23],[24]
Visceral Hypersensitivity Models

Colorectal Distension (CRD) Model

The CRD model is a widely accepted and reliable method for evaluating visceral pain in animals.[25][26] A small balloon is inserted into the colon and inflated to various pressures, mimicking the bloating and distension that cause pain in IBS patients. The animal's pain response is quantified by measuring the visceromotor response (VMR), typically through electromyographic (EMG) recordings of the abdominal muscles.[26][27]

Parameter This compound Mebeverine References
Effect on Visceral Pain Threshold Significantly increases the pain threshold, indicating an analgesic effect.Evidence for a direct effect on visceral hypersensitivity is less robust in preclinical models compared to this compound.[4],[28],[5],,[19],
Effect in Stress-Induced Hypersensitivity Attenuates stress-induced hyperalgesia.Less characterized in preclinical stress models.[28]

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed methodologies for key preclinical assays are provided below.

Protocol 1: Isolated Guinea Pig Ileum Motility Assay

This protocol details the steps for assessing the effect of test compounds on the contractility of isolated intestinal tissue.

Organ_Bath_Workflow A 1. Tissue Preparation - Euthanize guinea pig - Isolate terminal ileum - Cut 2-3 cm segments B 2. Mounting in Organ Bath - Suspend tissue in bath with Krebs solution (37°C, 95% O₂/5% CO₂) - Connect to isometric force transducer A->B C 3. Equilibration - Allow tissue to equilibrate under 1g tension for 60 min - Wash every 15 min B->C D 4. Viability Check - Induce contraction with KCl (60mM) - Wash and return to baseline C->D E 5. Drug Application - Add spasmogen (e.g., Acetylcholine) - Once contraction plateaus, add test compound (this compound or Mebeverine) in a cumulative concentration-response manner D->E F 6. Data Acquisition & Analysis - Record changes in tension - Calculate IC50 or percentage inhibition E->F

Caption: Workflow for the isolated organ bath motility assay.

Step-by-Step Methodology:

  • Tissue Preparation: Humanely euthanize a guinea pig according to approved institutional guidelines. Immediately excise a segment of the terminal ileum and place it in Krebs-Henseleit solution. Clean the segment of mesenteric attachments and cut into 2-3 cm lengths.

  • Mounting: Tie one end of the ileum segment to a tissue holder and the other end to an isometric force transducer. Suspend the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[17][18][29]

  • Equilibration: Apply a resting tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, replacing the buffer every 15 minutes.

  • Viability Assessment: After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM).

  • Compound Evaluation: After washing out the KCl and allowing the tissue to return to baseline, induce a submaximal contraction with a spasmogen (e.g., acetylcholine). Once the contraction has stabilized, add the test compound (this compound or mebeverine) in a cumulative, concentration-dependent manner to generate a concentration-response curve.

  • Data Analysis: Record the tension changes and calculate the concentration of the test compound that causes 50% inhibition of the pre-contracted tone (IC50).

Protocol 2: In Vivo Visceral Pain Assessment using Colorectal Distension (CRD) in Rats

This protocol outlines the procedure for measuring visceral sensitivity in a rodent model.[25][26][27][30][31]

Step-by-Step Methodology:

  • Surgical Preparation: Anesthetize the rat and implant bipolar EMG electrodes into the external oblique abdominal musculature. Allow the animal to recover from surgery for several days.

  • Balloon Catheter Preparation: Construct a distension balloon from a flexible material (e.g., latex) and attach it to a catheter.

  • Acclimatization and Balloon Insertion: On the day of the experiment, lightly anesthetize the rat and gently insert the lubricated balloon catheter into the colon. Allow the animal to recover and acclimatize to the testing environment.

  • Baseline VMR Recording: Record baseline EMG activity. Then, perform a series of graded colorectal distensions (e.g., 20, 40, 60, 80 mmHg) for a fixed duration (e.g., 10 seconds) with a rest period between each distension.

  • Drug Administration: Administer this compound, mebeverine, or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

  • Post-Drug VMR Recording: At a predetermined time after drug administration, repeat the graded CRD protocol.

  • Data Analysis: Quantify the EMG signal during each distension period. Compare the VMR before and after drug administration to determine the effect of the compound on visceral pain responses.

Discussion and Future Directions

The preclinical data clearly delineate two distinct pharmacological profiles. This compound emerges as a broad-spectrum gastrointestinal modulator, with its unique opioid receptor-mediated mechanism allowing it to normalize motility and directly attenuate visceral hypersensitivity.[32][4][5] This makes it a compelling candidate for models of IBS where both motility disturbances and pain are prominent features.

Mebeverine , in contrast, is a more targeted, direct-acting smooth muscle relaxant.[11][14] Its efficacy is most pronounced in models of hypermotility and spasm. While it effectively reduces contractions, its direct impact on the afferent pain pathways appears less significant than this compound's in preclinical settings.

Future preclinical research should focus on:

  • Head-to-head comparisons in more sophisticated models of IBS that incorporate psychological stress and low-grade inflammation to better mimic the human condition.

  • Investigating the effects on the gut microbiome and intestinal barrier function, as these are increasingly recognized as key players in IBS pathophysiology.[1][33]

  • Elucidating the central nervous system effects of these peripherally acting drugs to fully understand their impact on the gut-brain axis.

This comparative guide provides a foundational understanding of the preclinical attributes of this compound and mebeverine. By appreciating their distinct mechanisms and efficacy profiles, researchers can better design experiments and accelerate the development of next-generation therapies for functional gastrointestinal disorders.

References

Validating Trimebutine's Agonist Activity on Opioid Receptor Subtypes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the agonist activity of trimebutine and its primary metabolite, N-desmethylthis compound (NDTMB), on mu (μ), kappa (κ), and delta (δ) opioid receptor subtypes. This compound, a non-peptidic synthetic analog of enkephalin, is clinically used for its regulatory effects on gastrointestinal (GI) motility.[1][2][3][4] Its therapeutic efficacy is attributed, in large part, to its interaction with the enteric nervous system's opioid receptors.[2][4][5] Understanding the specific receptor subtype interactions is crucial for elucidating its precise mechanism of action and for the development of novel GI-targeted therapies.

This guide will objectively compare this compound's performance with established reference compounds and other GI motility modulators, supported by detailed experimental protocols and data interpretation strategies. The methodologies described herein are designed to provide a self-validating system for robust and reproducible results.

The Rationale for Subtype-Specific Validation

The differential activation of μ, κ, and δ opioid receptors in the gut leads to distinct physiological effects. Mu-opioid receptor (MOR) activation is primarily associated with decreased GI motility and is the target for antidiarrheal agents like loperamide.[5] Kappa-opioid receptor (KOR) agonists, such as fedotozine, have been investigated for their potential to modulate visceral pain with less impact on motility.[6][7][8] Delta-opioid receptor (DOR) activation can also influence motility and secretion. This compound's unique clinical profile, reportedly normalizing both hypo- and hyper-motility disorders, suggests a complex interaction with multiple receptor subtypes.[2][5] Therefore, a quantitative assessment of its binding affinity and functional potency at each subtype is essential.

Comparative Binding Affinities of this compound and Reference Opioids

A critical first step in characterizing this compound's opioid activity is to determine its binding affinity (Ki) for each receptor subtype through competitive radioligand binding assays. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing radioligand, with a lower Ki indicating higher affinity.

The following table summarizes the binding affinities of this compound, its metabolite NDTMB, and standard reference opioid ligands. It is important to note that absolute Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used). However, the relative affinities provide a valuable comparison.

CompoundReceptor SubtypeBinding Affinity (Ki)Reference(s)
This compound μ (mu)0.18 μM (canine ileum)[6][9]
δ (delta)(Relative affinity 0.30)[6][9]
κ (kappa)(Relative affinity 0.26)[6][9]
N-desmethylthis compound (NDTMB) μ (mu)0.72 μM (canine ileum)[6][9]
δ (delta)(Relative affinity not specified)
κ (kappa)(Relative affinity not specified)
DAMGO (μ-agonist) μ (mu)1.2 - 1.6 nM (rat brain)[10][11]
DPDPE (δ-agonist) δ (delta)High affinity and selectivity[12]
U-50,488H (κ-agonist) κ (kappa)High selectivity[13]
Naloxone (Antagonist) Non-selectiveHigh affinity for μ, κ, and δ[14]
Naltrexone (Antagonist) Primarily μ, also κ and δHigh affinity[15]

Data for this compound and NDTMB are from a study using canine ileum preparations and [3H]diprenorphine as the radioligand.

In Vitro Experimental Workflows for Validating Opioid Agonism

To comprehensively validate this compound's agonist activity, a multi-assay approach is recommended, progressing from determining binding affinity to assessing functional activity.

References

A Comparative Guide to Cross-Tolerance Studies Between Trimebutine and Morphine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the pharmacological relationship between trimebutine, a modulator of gastrointestinal motility, and morphine, the archetypal opioid analgesic. We will explore the mechanistic underpinnings of opioid tolerance and present a framework for investigating cross-tolerance between these two compounds, supported by established experimental protocols and data interpretation. This document is intended for researchers and drug development professionals investigating opioid pharmacology and receptor dynamics.

Introduction: The Intersection of a Gut Motility Regulator and a Classic Opioid

Morphine is the gold-standard µ-opioid receptor (MOR) agonist, renowned for its potent analgesic properties but hindered by the rapid development of tolerance, which necessitates dose escalation and increases the risk of adverse effects.[1] this compound, conversely, is primarily used to treat functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[2] Its efficacy stems from a complex mechanism of action that includes a unique interaction with the endogenous opioid system.[2][3]

This compound and its primary metabolite, N-desmethylthis compound (NDTMB), act as weak, non-selective agonists at peripheral µ, δ (delta), and κ (kappa) opioid receptors.[4][5][6] This shared interaction with opioid receptors, particularly the µ-subtype, forms the theoretical basis for potential cross-tolerance with morphine. Understanding this relationship is critical for predicting drug interactions and elucidating the nuanced pharmacology of atypical opioid ligands.

Cross-tolerance is a phenomenon where prolonged exposure to one drug leads to a diminished response to another drug that acts through a similar mechanism or on the same receptor system.[7] Investigating this phenomenon between morphine and this compound can reveal the extent to which this compound's effects are dependent on the same pathways that are desensitized by chronic morphine administration.

Mechanistic Foundations: From Receptor Binding to Cellular Adaptation

Morphine: A Profile in Potency and Tolerance

Morphine exerts its analgesic effects by binding to and activating MORs, which are G-protein coupled receptors (GPCRs). This activation initiates a signaling cascade that ultimately reduces neuronal excitability and nociceptive transmission.

However, chronic activation of MORs by morphine triggers several adaptive changes that lead to tolerance[8][9]:

  • Receptor Desensitization: G-protein coupled receptor kinases (GRKs) phosphorylate the activated MOR, promoting the binding of β-arrestin-2 (βarr2).[8][10] This uncouples the receptor from its G-protein, dampening the signal.

  • Receptor Internalization: The receptor-βarr2 complex is targeted for endocytosis, removing it from the cell surface and further reducing the cell's responsiveness to the agonist.

  • Cellular Counter-adaptation: Within the neuron, signaling pathways attempt to restore homeostasis. A key example is the upregulation and super-sensitization of the adenylyl cyclase system, which counteracts the inhibitory effect of MOR activation.[1]

  • Neuroinflammation: Chronic morphine exposure can activate glial cells (microglia and astrocytes) in the central nervous system, leading to the release of pro-inflammatory cytokines that have been shown to oppose opioid analgesia and contribute to tolerance.[8][11]

cluster_0 Morphine Tolerance Pathway Chronic Morphine Chronic Morphine MOR_Activation Sustained MOR Activation Chronic Morphine->MOR_Activation GRK_Phosphorylation GRK Phosphorylation of MOR MOR_Activation->GRK_Phosphorylation Barr2_Recruitment β-arrestin-2 Recruitment GRK_Phosphorylation->Barr2_Recruitment Uncoupling G-Protein Uncoupling Barr2_Recruitment->Uncoupling Endocytosis Receptor Internalization (Endocytosis) Barr2_Recruitment->Endocytosis Reduced_Signaling Reduced Acute Analgesic Signal Uncoupling->Reduced_Signaling Endocytosis->Reduced_Signaling Tolerance Tolerance Reduced_Signaling->Tolerance

Caption: Mechanism of morphine-induced receptor desensitization.

This compound: A Multi-Receptor Modulator

Unlike morphine's high affinity and selectivity for the MOR, this compound is characterized as a weak opioid agonist with a broader receptor profile.[5] Its interaction with the opioid system is crucial for its ability to normalize gut motility, acting as a spasmolytic or prokinetic agent depending on the basal state of the gastrointestinal tract.[2][12]

Binding affinity studies have quantified this relationship. While morphine is a potent MOR agonist, this compound and its metabolite NDTMB display significantly lower affinity for the µ receptor, and also interact with δ and κ receptors.[5][6] This weak, multi-faceted interaction suggests that this compound's capacity to induce tolerance on its own is likely low, but its effects could be significantly blunted in a morphine-tolerant state.

Table 1: Comparative Opioid Receptor Binding Affinities

CompoundReceptor SubtypeRelative Affinity / Potency NotesReference
Morphine µ (mu)High affinity, potent agonist. Considered the reference compound.[5][6]
δ (delta)Low affinity.[6]
κ (kappa)Low affinity.[6]
This compound (TMB) µ (mu)~30-fold less active than morphine.[5][6]
δ (delta)Weak affinity.[4][13]
κ (kappa)Weak affinity.[4][13]
N-desmethylthis compound (NDTMB) µ (mu)~48-fold less active than morphine.[5][6]
δ (delta)Weak affinity.[4]
κ (kappa)Weak affinity.[4]

Experimental Design for Cross-Tolerance Assessment

To empirically test for cross-tolerance, a robust, multi-stage experimental workflow is required. The following protocols are based on established methodologies in rodent models of nociception and opioid tolerance.[14][15][16]

StartNode Animal Acclimation (7 days) PhaseNode1 Baseline Testing StartNode->PhaseNode1 Phase 1 PhaseNode PhaseNode ActionNode ActionNode TestNode TestNode ResultNode ResultNode ActionNode1 Measure nociceptive thresholds (Hot-Plate / Tail-Flick) PhaseNode1->ActionNode1 PhaseNode2 Tolerance Induction (7-9 days) ActionNode1->PhaseNode2 Phase 2 ActionNode2_1 Group 1: Daily Morphine SC Injections (e.g., 20-40 mg/kg) PhaseNode2->ActionNode2_1 ActionNode2_2 Group 2: Daily Saline SC Injections (Control) PhaseNode2->ActionNode2_2 PhaseNode3 Tolerance & Cross-Tolerance Test ActionNode2_1->PhaseNode3 Phase 3 ActionNode2_2->PhaseNode3 Phase 3 TestNode1 Administer Morphine (Challenge Dose) PhaseNode3->TestNode1 Test Morphine Tolerance TestNode2 Administer this compound (Test Dose) PhaseNode3->TestNode2 Test this compound Cross-Tolerance ResultNode1 Result: Group 1 shows reduced analgesia vs. Group 2 (Tolerance Confirmed) TestNode1->ResultNode1 ResultNode2 Hypothesis: Group 1 shows reduced response vs. Group 2 (Cross-Tolerance) TestNode2->ResultNode2

Caption: Experimental workflow for assessing cross-tolerance.

Protocol: Induction of Morphine Tolerance
  • Objective: To create a cohort of animals with a quantifiable level of tolerance to morphine's analgesic effects.

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used. Animals should be habituated to handling and the testing environment to minimize stress-induced analgesia.[14]

  • Methodology:

    • Divide animals into two groups: Morphine-Tolerant and Saline Control.

    • For 7-9 consecutive days, administer morphine subcutaneously (s.c.) to the experimental group. A common paradigm involves daily injections of a constant high dose (e.g., 20-40 mg/kg) or escalating doses.[16]

    • The control group receives equivalent volumes of sterile saline s.c. on the same schedule.

  • Causality: This regimen of sustained, high-dose agonist exposure is designed to robustly engage the cellular adaptation mechanisms (receptor desensitization, internalization, and signaling counter-regulation) that underlie the development of tolerance.[1][8]

Protocol: Quantifying Analgesia (Hot-Plate and Tail-Flick Tests)
  • Objective: To measure the antinociceptive response to a thermal stimulus.

  • Methodologies:

    • Hot-Plate Test: This test measures response latency to a thermal stimulus applied to the paws and involves supraspinal (brain-level) processing.[15] The animal is placed on a surface maintained at a constant temperature (e.g., 54°C), and the time until a nocifensive behavior (paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

    • Tail-Flick Test: This test primarily measures a spinal reflex.[15] A focused beam of radiant heat is applied to the animal's tail, and the latency to withdraw ("flick") the tail is automatically recorded.[17]

  • Data Analysis: The analgesic effect is often expressed as the Percent Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Protocol: Assessment of Cross-Tolerance
  • Objective: To determine if the tolerance developed to morphine extends to this compound.

  • Methodology:

    • Tolerance Confirmation: On the day following the final morphine/saline injection, administer a challenge dose of morphine to a subset of animals from both groups. Measure the analgesic response using the hot-plate or tail-flick test. A significantly lower %MPE in the morphine-treated group confirms tolerance.[18]

    • Cross-Tolerance Test: Administer a test dose of this compound to the remaining animals in both the morphine-tolerant and saline-control groups.

    • Measure the analgesic response at peak effect time.

  • Interpretation: If the morphine-tolerant group shows a significantly attenuated response to this compound compared to the saline-control group, this demonstrates cross-tolerance.[19][20] This finding would strongly suggest that the opioid-mediated effects of this compound rely on the same MOR pathways that have been desensitized by chronic morphine exposure.

Expected Data and Interpretation

The experimental design described above would be expected to yield the following results, demonstrating a clear, albeit likely asymmetrical, cross-tolerance.

Table 2: Hypothetical Analgesic Response Data (%MPE in Hot-Plate Test)

Treatment GroupAcute Challenge DrugExpected %MPE (Mean ± SEM)Interpretation
Saline Control Morphine85 ± 5%Full analgesic response in naive animals.
Morphine-Tolerant Morphine25 ± 7%Significant reduction in response, confirming tolerance.
Saline Control This compound30 ± 6%Modest analgesic response, reflecting its weak agonist activity.
Morphine-Tolerant This compound5 ± 4%Response is nearly abolished, demonstrating strong cross-tolerance.

Conclusion and Broader Implications

The study of cross-tolerance between morphine and this compound provides valuable insights beyond simple pharmacology. It confirms that this compound's mechanism is, in part, mediated by the classical opioid receptor system. For clinicians, this implies that the efficacy of this compound for gastrointestinal regulation might be reduced in patients on chronic high-dose opioid therapy for pain management.

For drug development professionals, this model serves as a template for characterizing novel compounds that interact with the opioid system. Understanding whether a new chemical entity exhibits cross-tolerance with morphine is a crucial step in profiling its mechanism of action, predicting its potential for tolerance and dependence, and identifying potential drug-drug interactions. The weak, multi-receptor agonism of this compound represents an intriguing profile that, while not suitable for potent analgesia, achieves a specific therapeutic outcome in the gastrointestinal tract with a presumably lower risk of the central side effects and abuse potential associated with classical opioids.

References

A Comparative Guide to the Spasmolytic Effects of Trimebutine and Pinaverium Bromide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the field of gastrointestinal (GI) research, particularly in the study of functional bowel disorders like Irritable Bowel Syndrome (IBS), understanding the nuanced differences between spasmolytic agents is critical for designing effective experimental models and interpreting results. This guide provides an in-depth, objective comparison of two widely utilized spasmolytics, Trimebutine and Pinaverium Bromide, focusing on their distinct mechanisms of action, supported by experimental data and detailed protocols for their evaluation.

Introduction: The Need for Targeted Spasmolysis in GI Research

Irritable Bowel Syndrome and other functional GI disorders are often characterized by visceral hypersensitivity and altered colonic motility, leading to symptoms of abdominal pain and disordered bowel habits.[1] Spasmolytic agents are a cornerstone of symptomatic management, aiming to reduce the smooth muscle spasms that contribute to these symptoms.[1][2] this compound and pinaverium bromide are two such agents, but their pharmacological profiles are distinct, making them suitable for different research questions and therapeutic hypotheses. This guide will dissect these differences to inform the experimental choices of researchers and drug development professionals.

The Multifaceted Modulator: this compound's Mechanism of Action

This compound maleate is often classified as an antispasmodic, but its activity is far more complex, positioning it as a unique GI modulator.[3] Its effects are not mediated by a single pathway but rather through a constellation of interactions with key regulators of gut motility and sensation.

The primary mechanism of this compound involves its action as an agonist on peripheral opioid receptors within the GI tract.[4][5] It interacts with mu (μ), kappa (κ), and delta (δ) opiate receptors with roughly equal affinity.[5][6] This is a critical point of differentiation, as these receptor subtypes can exert opposing effects on motility. Agonism at μ and δ receptors is generally excitatory, while κ-receptor activation is inhibitory.[6] This dual action allows this compound to normalize intestinal transit, whether in hypermotility or hypomotility states.[3] For instance, this compound can induce a premature phase III of the migrating motor complex (MMC), a key propulsive pattern in the small intestine, an effect that is suppressible by the opioid antagonist naloxone.[4][7]

Furthermore, this compound's spasmolytic properties are bolstered by its influence on ion channels. At higher concentrations, it can inhibit L-type calcium channels and potassium channels in gut smooth muscle cells, reducing calcium influx and preventing the sustained depolarization required for contraction.[8][9] It also exhibits weak antimuscarinic (anticholinergic) effects, which may contribute to its overall spasmolytic profile.[8][10] This multimodal action makes this compound a compelling subject for studies on complex motility disorders.

Trimebutine_Mechanism cluster_neuron Enteric Neuron cluster_smc Smooth Muscle Cell TMB This compound Opioid_R μ, δ, κ Opioid Receptors TMB->Opioid_R Agonist Ca_Channel L-type Ca²⁺ Channel TMB->Ca_Channel Inhibits K_Channel K⁺ Channel TMB->K_Channel Inhibits Peptide Modulation of Peptide Release (e.g., Motilin, VIP, Gastrin) Opioid_R->Peptide Contraction Muscle Contraction Peptide->Contraction Modulates Ca_Channel->Contraction Required for

Caption: this compound's multimodal mechanism of action.

The Selective Spasmolytic: Pinaverium Bromide's Mechanism of Action

In contrast to this compound's broad activity, pinaverium bromide is a highly selective spasmolytic.[11][12] Its primary and well-characterized mechanism is the blockade of L-type voltage-dependent calcium channels on the surface of intestinal smooth muscle cells.[13][14][15] This action is highly specific to the GI tract.[11][13]

Smooth muscle contraction is fundamentally dependent on an influx of extracellular calcium ions.[12] By binding to the α1-subunit of L-type calcium channels, pinaverium inhibits this influx, thereby preventing the electromechanical coupling required for muscle contraction.[14][15] This leads to a direct relaxation of the gut wall and alleviation of spasms.[13]

A key advantage for experimental purposes is pinaverium's low systemic absorption. As a quaternary ammonium compound, its bioavailability after oral administration is less than 1%, meaning most of the administered dose remains within the GI tract.[11][16] This localized action minimizes the potential for confounding cardiovascular or other systemic effects, which is a significant benefit in preclinical models where specificity of action is paramount.[14] Some evidence also suggests it may have mild local anesthetic properties, which could contribute to its efficacy in reducing abdominal pain.[13]

Pinaverium_Mechanism cluster_smc Smooth Muscle Cell Pinaverium Pinaverium Bromide Ca_Channel L-type Ca²⁺ Channel Pinaverium->Ca_Channel Blocks Calcium Ca²⁺ Influx Contraction Muscle Contraction Ca_Channel->Contraction Calcium->Contraction Initiates Extracellular Extracellular Space Extracellular->Calcium Ca²⁺

Caption: Pinaverium's selective L-type calcium channel blockade.

Head-to-Head Comparison of Spasmolytic Potency

Direct comparative data provides the most robust basis for selecting an agent for a specific research application. While head-to-head clinical trials are limited, preclinical data offers valuable insights into their relative potencies. A study on canine colonic circular smooth muscle provides IC50 values for the inhibition of contractile activity, which are summarized below.

CompoundTarget ActivityIC50 Value (μM)
Pinaverium Bromide Inhibition of cholinergic responses1.0[17]
Inhibition of spontaneous contractions3.8[17]
Diltiazem (Reference Ca²⁺ Blocker) Inhibition of cholinergic responses0.41[17]
Inhibition of spontaneous contractions0.97[17]
This compound Inhibition of sodium channels8.4[8]

Note: Direct comparative IC50 values for this compound's spasmolytic effect under identical conditions were not available in the searched literature. The value provided is for sodium channel inhibition, another aspect of its mechanism.

From this data, it is evident that pinaverium is a potent inhibitor of both nerve-stimulated and spontaneous smooth muscle contractions, with a potency in the low micromolar range.[17] Its effects are comparable to, though slightly less potent than, established L-type calcium channel blockers like diltiazem.[17] Clinical reviews suggest that this compound and pinaverium can both be more effective than placebo in improving abdominal pain in IBS, though results are not always statistically significant.[18][19][20] One meta-analysis found statistically significant benefits for both pinaverium and this compound in improving abdominal pain.[21]

Experimental Protocols for Assessing Spasmolytic Activity

To ensure reproducibility and validity, standardized protocols are essential. Below are detailed methodologies for key experiments used to evaluate and compare spasmolytic agents like this compound and pinaverium.

Protocol 1: In Vitro Organ Bath Assay for Intestinal Smooth Muscle Contraction

This assay is the gold standard for directly measuring the effect of a compound on smooth muscle contractility.

Rationale: This ex vivo method preserves the physiological properties of the intestinal tissue, allowing for the direct measurement of muscle tension in response to spasmogens and the inhibitory effects of test compounds. It is a fundamental tool for determining a drug's potency (e.g., IC50).

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., guinea pig, rat) according to institutional guidelines.

    • Excise a segment of the distal ileum or colon (approx. 2-3 cm).

    • Gently flush the lumen with Krebs-Henseleit buffer to remove contents.

    • Suspend the tissue segment in an organ bath (10-20 mL) containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen (95% O₂, 5% CO₂).

  • Equilibration:

    • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension of 1 gram and allow the tissue to equilibrate for 60 minutes, with buffer changes every 15 minutes.

  • Contraction Induction:

    • Induce a submaximal contraction using a spasmogen. Common choices include:

      • Acetylcholine (ACh): To assess effects on receptor-mediated contraction.

      • Potassium Chloride (KCl, high concentration e.g., 80mM): To assess effects on depolarization-induced, voltage-gated calcium channel-mediated contraction.

  • Compound Application:

    • Once a stable contractile plateau is reached, add the test compound (this compound or Pinaverium) to the bath in a cumulative, concentration-dependent manner.

    • Allow the tissue to respond to each concentration until a stable new baseline is achieved.

  • Data Analysis:

    • Record the force of contraction using a data acquisition system.

    • Calculate the percentage inhibition of the initial spasmogen-induced contraction for each concentration of the test compound.

    • Plot a concentration-response curve and calculate the IC50 value (the concentration of the drug that causes 50% inhibition).

Organ_Bath_Workflow A Tissue Preparation (e.g., Guinea Pig Ileum) B Suspend in Organ Bath (37°C, Carbogen, Krebs Buffer) A->B C Equilibrate under 1g Tension (60 min) B->C D Induce Contraction (e.g., Acetylcholine, KCl) C->D E Add Test Compound (Cumulative Concentrations) D->E F Record Isometric Force E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the in vitro organ bath experiment.

Protocol 2: In Vivo Gastrointestinal Transit Assay (Charcoal Meal Test)

This in vivo model assesses the overall effect of a compound on motility through the entire upper GI tract.

Rationale: This assay provides a functional readout of a drug's net effect (prokinetic or inhibitory) on gut transit in a living organism, integrating its complex interactions with nerves, muscles, and hormonal signals.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use fasted mice or rats (e.g., 18-24 hours fasting with free access to water).

    • Group animals and administer the test compound (this compound or Pinaverium) or vehicle control via oral gavage at a predetermined time (e.g., 30-60 minutes) before the marker.

  • Marker Administration:

    • Administer a non-absorbable marker, typically a suspension of 5-10% activated charcoal in a 5-10% gum acacia solution, via oral gavage.

  • Transit Time:

    • After a set period (e.g., 20-30 minutes), humanely euthanize the animals.

    • Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.

  • Measurement and Analysis:

    • Lay the intestine flat without stretching.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pylorus.

    • Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.

    • Compare the transit percentages between the drug-treated groups and the vehicle control group.

Summary and Implications for Researchers

The choice between this compound and Pinaverium Bromide should be dictated by the specific experimental question.

  • Pinaverium Bromide is the agent of choice for studies requiring a selective, peripherally-acting spasmolytic with minimal confounding variables. Its well-defined mechanism as an L-type calcium channel blocker makes it an excellent tool for isolating the role of calcium influx in GI hypermotility models.[11][13][14] Its poor systemic absorption is a significant advantage in vivo, ensuring that observed effects are localized to the gut.[11][14][16]

  • This compound is better suited for investigating complex motility disorders where both hyper- and hypo-motility may be present, or where the interplay between neural (opioid) and muscular pathways is of interest.[3][4] Its unique modulating properties make it a valuable compound for exploring the pathophysiology of conditions like IBS, where visceral hypersensitivity and dysregulation of the migrating motor complex are key features.[3][4][5]

By understanding these fundamental differences and employing rigorous, validated experimental protocols, researchers can effectively leverage these compounds to advance our understanding of gastrointestinal physiology and pharmacology.

References

A Head-to-Head Examination of Trimebutine and Other Prokinetic Agents for Gastrointestinal Motility Disorders

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Efficacy, Mechanism, and Experimental Evaluation

In the landscape of gastroenterology and drug development, addressing gastrointestinal (GI) motility disorders remains a significant challenge. Prokinetic agents, drugs that enhance coordinated GI motility, are cornerstone therapies for conditions like functional dyspepsia (FD), irritable bowel syndrome (IBS), and gastroparesis.[1][2] Among these, trimebutine stands out due to its unique modulatory mechanism. This guide provides a comprehensive, head-to-head comparison of this compound with other major prokinetic classes, grounded in mechanistic data and clinical evidence, and offers detailed protocols for preclinical evaluation.

The Unique Profile of this compound: A Gut Motility Modulator

Unlike agents with a singular receptor target, this compound exerts a complex and multifaceted effect on the gastrointestinal tract.[3][4] Its primary mechanism involves acting as an agonist on peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors within the enteric nervous system.[3][5][6][7] This interaction is key to its dual functionality: it can stimulate or inhibit intestinal motility depending on the baseline physiological state, making it a true motility modulator.[3][4]

Key Actions of this compound:

  • Enkephalinergic System Agonism: this compound's affinity for all three peripheral opioid receptor subtypes allows it to normalize gut motility, accelerating delayed transit and reducing spasm in hypermotile states.[3][8]

  • Ion Channel Modulation: It has been shown to regulate multiple ion channels in the gut, contributing to the control of visceral sensitivity and pain perception.[3][4]

  • Gastrointestinal Peptide Release: The drug modulates the release of key GI peptides like motilin, gastrin, and vasoactive intestinal peptide (VIP), which play crucial roles in coordinating the migrating motor complex (MMC) and gastric emptying.[5][6][7]

Clinically, this translates to efficacy in relieving abdominal pain and normalizing bowel function across various functional GI disorders.[3][5][9]

Major Classes of Prokinetic Agents: A Mechanistic Overview

Other prokinetic agents are typically classified by their primary receptor targets. Understanding these distinct pathways is crucial for contextualizing a comparison with this compound.

  • Dopamine D2 Receptor Antagonists (e.g., Metoclopramide, Domperidone): These agents work by blocking the inhibitory effect of dopamine in the myenteric plexus, which increases acetylcholine release and enhances upper GI motility.[10][11] Metoclopramide also possesses 5-HT4 agonist properties and crosses the blood-brain barrier, leading to potential central nervous system (CNS) side effects.[10][11] Domperidone is a peripheral D2 antagonist with fewer CNS effects but carries a risk of cardiac side effects.[10]

  • Serotonin 5-HT4 Receptor Agonists (e.g., Cisapride, Prucalopride): These drugs stimulate 5-HT4 receptors on enteric neurons, enhancing acetylcholine release and promoting peristalsis.[1][10] Cisapride was largely withdrawn from the market due to significant cardiac risks (QT prolongation).[10] Newer, more selective agents like prucalopride have a much better safety profile.[10]

  • Motilin Receptor Agonists (e.g., Erythromycin): The antibiotic erythromycin, at sub-antimicrobial doses, acts as an agonist at motilin receptors, powerfully stimulating gastric emptying.[10] Its utility is often limited to short-term use due to the rapid development of tachyphylaxis (loss of efficacy).

Below is a diagram illustrating the distinct signaling pathways targeted by these prokinetic classes.

Prokinetic_Mechanisms cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell This compound This compound Opioid_R μ, κ, δ Opioid Receptors This compound->Opioid_R Modulates D2_Antagonists Metoclopramide Domperidone D2_R Dopamine D2 Receptor D2_Antagonists->D2_R Blocks Inhibition HT4_Agonists Prucalopride Cisapride HT4_R Serotonin 5-HT4 Receptor HT4_Agonists->HT4_R Stimulates (+) ACh_Release Acetylcholine (ACh) Release Opioid_R->ACh_Release D2_R->ACh_Release HT4_R->ACh_Release Contraction Muscle Contraction (Peristalsis) ACh_Release->Contraction Stimulates (+) Dopamine Dopamine Dopamine->D2_R Inhibits (-) Serotonin Serotonin (5-HT) Serotonin->HT4_R Stimulates (+) InVivo_Workflow start Start: Fasted Rodents drug_admin Administer Compound (Test Drug, this compound, Vehicle) start->drug_admin wait1 Pretreatment Period (e.g., 30 min) drug_admin->wait1 charcoal_admin Administer Charcoal Meal (Oral Gavage) wait1->charcoal_admin wait2 Transit Period (e.g., 20 min) charcoal_admin->wait2 euthanize Humane Euthanasia wait2->euthanize dissect Dissect Small Intestine euthanize->dissect measure Measure Total Length & Distance Traveled by Charcoal dissect->measure calculate Calculate % Transit measure->calculate end End: Compare Groups calculate->end

References

A-Scientist's-Guide-to-Preclinical-Models-of-Visceral-Pain-Evaluating-Trimebutine-and-its-Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of visceral pain, the translation of clinical findings into robust animal models is a critical step in the discovery of novel therapeutics. This guide provides an in-depth comparison of preclinical models used to evaluate the efficacy of trimebutine, a widely used agent for irritable bowel syndrome (IBS), against other therapeutic alternatives. We will delve into the mechanistic underpinnings of these models, provide detailed experimental protocols, and present a comparative analysis of experimental data to inform your research strategy.

The Clinical Challenge of Visceral Pain and the Role of this compound

Visceral pain, a hallmark of functional gastrointestinal disorders like IBS, is characterized by a vague, poorly localized sensation and hypersensitivity to stimuli such as organ distension.[1] this compound has been a cornerstone in managing these symptoms for decades.[2] Its efficacy is attributed to a complex mechanism of action, primarily involving its role as an agonist at peripheral mu, kappa, and delta opioid receptors.[3][4][5] This interaction modulates gastrointestinal motility and visceral sensitivity.[2][5] Furthermore, this compound also acts as a modulator of multiple ion channels in the gut, contributing to its multifaceted therapeutic effects.[2][3][6]

Selecting the Right Animal Model: A Causal Approach

The multifactorial nature of IBS, which involves biological, psychological, and social variables, makes it challenging for a single animal model to fully replicate the human condition.[7] However, several models have been developed to mimic key aspects of IBS, particularly visceral hypersensitivity. The choice of model should be guided by the specific clinical features of IBS being investigated.

Commonly employed models include:

  • Stress-Induced Hypersensitivity Models: Psychosocial stress is a known contributor to IBS symptoms.[8] Models like neonatal maternal separation, water avoidance stress, and wrap restraint stress are used to induce visceral hypersensitivity in rodents.[8][9] These models are valuable for studying the interplay between stress and visceral pain.

  • Post-Inflammatory Models: A significant subset of IBS cases, known as post-infectious IBS (PI-IBS), develops after an episode of gastroenteritis.[1] Animal models using pathogens like Trichinella spiralis or chemical irritants can replicate the visceral hyperalgesia and colonic muscle hypercontractility seen in PI-IBS.[10][11]

  • Chemosensitive Models: Intracolonic administration of irritants like mustard oil or capsaicin can induce acute visceral pain and hypersensitivity.[1][12][13] These models are useful for studying the role of specific sensory pathways, such as those involving TRPA1 receptors.[12][13]

  • Mechanical Distension Models: Colorectal distension (CRD) is a widely accepted and reproducible method for assessing visceral sensitivity in both preclinical and clinical settings.[14][15] This technique directly measures the response to a key trigger of pain in many IBS patients.

For the purpose of this guide, we will focus on the Colorectal Distension (CRD) model due to its high translational relevance and its utility in quantifying visceral pain responses.

Experimental Protocol: Colorectal Distension (CRD) for Assessing Visceral Hypersensitivity

This protocol provides a step-by-step methodology for inducing and measuring visceral pain in rodents using CRD. This self-validating system allows for the objective assessment of therapeutic interventions.

Objective: To quantify visceral sensitivity in response to a controlled mechanical stimulus.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Flexible latex balloon (5-7 cm in length) attached to a catheter

  • Pressure transducer and inflation system

  • Electromyography (EMG) electrodes and recording system

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for electrode implantation

Procedure:

  • Surgical Implantation of EMG Electrodes:

    • Anesthetize the rat and place it in a supine position.

    • Implant two EMG electrodes into the external oblique abdominal musculature.

    • Exteriorize the electrode leads at the back of the neck and secure them.

    • Allow the animal to recover for at least one week post-surgery.

  • Colorectal Distension Procedure:

    • Lightly anesthetize the rat with isoflurane.

    • Gently insert the balloon catheter intra-anally into the descending colon (approximately 7 cm from the anus).

    • Secure the catheter to the tail with tape.

    • Place the rat in a small, restrictive cage to minimize movement and allow it to acclimate for 30 minutes.

  • Data Acquisition:

    • Connect the catheter to the pressure transducer and inflation system.

    • Connect the EMG electrodes to the recording system.

    • Apply graded colorectal distensions by inflating the balloon with air to specific pressures (e.g., 20, 40, 60, 80 mmHg). Each distension should last for a set duration (e.g., 20 seconds) with a sufficient rest period in between (e.g., 4 minutes).

    • Record the visceromotor response (VMR), which is the contraction of the abdominal muscles, via the EMG electrodes.

  • Data Analysis:

    • Quantify the EMG signal during the distension period.

    • The VMR is often expressed as the area under the curve (AUC) of the rectified EMG signal.

    • Alternatively, a graded scoring system for the abdominal withdrawal reflex (AWR) can be used.[16]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Recovery Electrode_Implantation Surgical Implantation of EMG Electrodes Animal_Acclimation->Electrode_Implantation Balloon_Insertion Balloon Catheter Insertion Electrode_Implantation->Balloon_Insertion Graded_Distension Graded Colorectal Distension Balloon_Insertion->Graded_Distension EMG_Recording EMG Recording (VMR) Graded_Distension->EMG_Recording Quantification Quantification of EMG Signal EMG_Recording->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Comparative Efficacy: this compound vs. Alternatives

To provide a comprehensive evaluation, we will compare the preclinical efficacy of this compound with other commonly used agents for visceral pain, including alverine citrate, otilonium bromide, and pinaverium bromide.

DrugMechanism of ActionKey Preclinical Findings in Visceral Pain Models
This compound Opioid receptor agonist (mu, kappa, delta); ion channel modulator.[3][4][6][17]Reduces visceral hypersensitivity and colonic muscle hypercontractility in various animal models, including post-infectious and stress-induced models.[11][18][19][20]
Alverine Citrate Smooth muscle relaxant; inhibits calcium influx; modulates serotonin receptors.[21][22][23][24]Shown to decrease the sensitivity of intestinal mechanoreceptors and reduce serotonin-mediated rectal hypersensitivity in rats.[22]
Otilonium Bromide Blocks L-type calcium channels; interacts with muscarinic and tachykinin receptors.[25][26][27][28]Inhibits colonic motility and has been shown to be superior to placebo in reducing pain and abdominal distension in clinical studies, with preclinical models supporting its spasmolytic activity.[29][28]
Pinaverium Bromide L-type calcium channel blocker.[30][31][32][33][34]Demonstrates potent spasmolytic properties on intestinal smooth muscle in animal models.[34]

Mechanistic Insights: this compound's Signaling Pathways

The therapeutic effects of this compound are mediated through a complex interplay of signaling pathways. Its action as an opioid receptor agonist is central to its analgesic properties in the gut.

G This compound This compound Opioid_Receptors Peripheral Opioid Receptors (μ, κ, δ) This compound->Opioid_Receptors Ion_Channels Ion Channels (Ca²⁺, K⁺) This compound->Ion_Channels G_Protein G-Protein Coupling Opioid_Receptors->G_Protein Neuronal_Excitability ↓ Neuronal Excitability Ion_Channels->Neuronal_Excitability Second_Messengers ↓ cAMP, ↓ Ca²⁺ influx, ↑ K⁺ efflux G_Protein->Second_Messengers Second_Messengers->Neuronal_Excitability Pain_Transmission ↓ Pain Transmission Neuronal_Excitability->Pain_Transmission Motility_Modulation Modulation of GI Motility Neuronal_Excitability->Motility_Modulation

Conclusion: A Data-Driven Approach to Preclinical Evaluation

This guide has provided a framework for replicating the clinical findings of this compound in animal models of visceral pain. By understanding the nuances of different models and employing robust experimental protocols, researchers can generate reliable and translatable data. The comparative analysis of this compound and its alternatives highlights the diverse mechanisms through which visceral pain can be targeted. A thorough understanding of these mechanisms, coupled with rigorous preclinical evaluation, is paramount for the successful development of novel therapeutics for functional gastrointestinal disorders.

References

A Comparative Analysis of Trimebutine's Effects on Upper vs. Lower Gastrointestinal Transit

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Modulatory Action of Trimebutine

This compound, a derivative of 3,4,5-trimethoxybenzoic acid, stands as a unique agent in the landscape of gastrointestinal (GI) motility modulators. Unlike purely prokinetic or antispasmodic drugs, this compound exhibits a remarkable dual action, capable of both stimulating and inhibiting gut motility depending on the physiological context and the specific region of the GI tract.[1][2] This adaptability has led to its extensive use in functional GI disorders like Irritable Bowel Syndrome (IBS) and functional dyspepsia, where patients can present with a spectrum of motility disturbances, from hypo- to hypermotility.[3][4]

This guide provides a comparative analysis of this compound's differential effects on the upper and lower GI tract. We will delve into the mechanistic underpinnings of this regional specificity, present supporting experimental data, and provide detailed protocols for the key assays used to evaluate these effects. The objective is to offer a comprehensive resource for researchers investigating GI motility and professionals involved in the development of novel therapeutics for functional gut disorders.

The Mechanistic Dichotomy: Why this compound's Action Varies

The differential effect of this compound on the upper and lower GI tract is not arbitrary but is grounded in its complex pharmacology and the heterogeneous neurochemical environment along the gut axis. Its primary mechanism involves interaction with the peripheral opioid receptor system—mu (μ), kappa (κ), and delta (δ)—located within the enteric nervous system, and the modulation of smooth muscle ion channels.[3][5][6]

  • Opioid Receptor Agonism : this compound acts as a weak agonist at μ, δ, and κ opioid receptors with relatively equal affinity.[7][8] These receptors are key regulators of GI motility. Activation of μ and δ receptors is generally excitatory and prokinetic, while κ-receptor activation is typically inhibitory, reducing contractility.[6] The key to this compound's differential action lies in the varying distribution of these receptors. Notably, μ-opioid receptors (MORs) are more densely distributed in the colon than in the stomach and small intestine .[9] This higher density of MORs in the lower GI tract likely contributes to a more pronounced modulatory or inhibitory effect on colonic motility, especially in states of hypercontractility. In contrast, its action on the upper GI tract appears to be predominantly driven by the induction of a premature phase III of the migrating motor complex (MMC), a powerful, propulsive motor pattern.[1][2]

  • Ion Channel Modulation : this compound directly influences smooth muscle contractility by modulating ion channels. Its effects are concentration-dependent. At lower concentrations, it can enhance muscle contractions by inhibiting outward potassium currents (specifically large-conductance Ca2+-activated K+ or BKca channels), leading to membrane depolarization.[10][11] At higher concentrations, it inhibits L-type calcium channels, reducing calcium influx and thereby attenuating smooth muscle contractions.[11][12][13] This dual, concentration-dependent effect on ion channels provides a direct cellular mechanism for its ability to normalize motility, suppressing hyperactivity at higher effective concentrations while potentially stimulating hypoactive muscle at lower concentrations.

The interplay between opioid receptor engagement and direct ion channel modulation, set against a backdrop of regional receptor density differences, forms the basis of this compound's distinct effects on upper versus lower GI transit.

cluster_Mechanism This compound's Dual Mechanism of Action cluster_Opioid Opioid Receptor Agonism cluster_Ion Ion Channel Modulation This compound This compound Opioid Acts on Peripheral Opioid Receptors This compound->Opioid Ion Modulates Smooth Muscle Ion Channels This compound->Ion Mu Mu (μ) (Prokinetic/Inhibitory) Opioid->Mu Delta Delta (δ) (Prokinetic) Opioid->Delta Kappa Kappa (κ) (Inhibitory) Opioid->Kappa Low_Conc Low Concentration Ion->Low_Conc High_Conc High Concentration Ion->High_Conc BKca Inhibits BKca K+ Channels (→ Depolarization) Low_Conc->BKca LType Inhibits L-Type Ca2+ Channels (→ Reduced Contraction) High_Conc->LType cluster_Workflow Workflow: Gastric Emptying Scintigraphy Prep Patient Preparation (Fasting, Med Hold) Meal Prepare & Administer 99mTc-Labeled Meal Prep->Meal Image Acquire Anterior/Posterior Images at 0, 1, 2, 4 hrs Meal->Image ROI Draw Stomach ROI & Calculate Geometric Mean Image->ROI Correct Correct for Radioactive Decay ROI->Correct Calculate Calculate % Gastric Retention vs. Time Correct->Calculate cluster_Workflow Workflow: Radiopaque Marker Colonic Transit Study Prep Patient Preparation (Maintain Diet, Med Hold) Ingest Day 0: Ingest Capsule with 24 Markers Prep->Ingest Wait Days 1-4: No Intervention Ingest->Wait XRay Day 5 (120 hrs): Perform Abdominal X-Ray Wait->XRay Count Count Total & Segmental Retained Markers XRay->Count Interpret Interpret Results (>20% Retention = Delayed) Count->Interpret

References

A Comparative Assessment of the Antimuscarinic Effects of Trimebutine and Atropine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the antimuscarinic properties of Trimebutine and the classical antagonist, atropine. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances of each compound and outlines robust experimental protocols for their direct comparison, addressing a notable gap in publicly available quantitative data.

Introduction: Delineating Antimuscarinic Activity in Complex Pharmacological Profiles

The modulation of the parasympathetic nervous system via muscarinic receptor antagonism is a cornerstone of therapy for a range of smooth muscle-related disorders. Atropine, a non-selective muscarinic receptor antagonist, serves as a benchmark for antimuscarinic activity due to its well-characterized, competitive, and reversible blockade of all five muscarinic receptor subtypes (M1-M5)[1][2][3]. Its effects, such as reduced gastrointestinal motility and decreased salivary secretions, are directly attributable to this antagonism[1][4][5].

This compound, conversely, presents a more complex pharmacological profile. While classified as a spasmolytic agent with antimuscarinic effects, its mechanism of action is multifaceted, involving weak agonism at mu (μ), delta (δ), and kappa (κ) opioid receptors, as well as modulation of calcium and potassium ion channels[2][6][7][8]. This intricate interplay of activities contributes to its clinical efficacy in functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS) but complicates a straightforward assessment of its direct antimuscarinic contribution[6][7][8].

This guide aims to dissect the antimuscarinic component of this compound's action and provide a framework for its quantitative comparison with atropine.

Mechanistic Overview: A Tale of Two Antagonists

Atropine: The Archetypal Competitive Antagonist

Atropine's mechanism is a textbook example of competitive antagonism. It binds reversibly to muscarinic receptors, preventing the endogenous neurotransmitter, acetylcholine (ACh), from binding and eliciting a response[1][3]. This blockade of parasympathetic stimulation leads to smooth muscle relaxation, reduced glandular secretions, and increased heart rate[1][4]. The surmountable nature of this antagonism is a key feature; its effects can be overcome by increasing the concentration of a muscarinic agonist[3].

Signaling Pathway of Muscarinic Receptor Antagonism by Atropine

cluster_0 Cell Membrane ACh Acetylcholine M_Receptor Muscarinic Receptor (M1-M5) ACh->M_Receptor Binds & Activates Atropine Atropine Atropine->M_Receptor Competitively Blocks G_Protein G-protein (Gq/11 or Gi/o) M_Receptor->G_Protein Activates Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response (e.g., Contraction, Secretion) Effector->Response Leads to cluster_0 Smooth Muscle Cell This compound This compound M_Receptor Muscarinic Receptor This compound->M_Receptor Antagonizes Opioid_Receptor Opioid Receptor (μ, δ, κ) This compound->Opioid_Receptor Agonizes Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Inhibits K_Channel Ca2+-activated K+ Channel This compound->K_Channel Inhibits Contraction Smooth Muscle Contraction M_Receptor->Contraction Modulates Opioid_Receptor->Contraction Modulates Ca_Channel->Contraction Modulates K_Channel->Contraction Modulates A Tissue Preparation: Isolate guinea pig ileum segment B Organ Bath Setup: Mount tissue in oxygenated Tyrode's solution at 37°C A->B C Equilibration: Allow tissue to stabilize under a resting tension of 1g B->C D Control Agonist Curve: Generate a cumulative concentration-response curve for acetylcholine C->D E Washout D->E F Antagonist Incubation: Incubate with a fixed concentration of this compound or Atropine E->F G Repeat Agonist Curve: Generate a second acetylcholine concentration-response curve F->G H Data Analysis: Perform Schild analysis to determine pA2 values G->H A Animal Acclimatization: House mice/rats under standard conditions B Pre-treatment: Administer vehicle, this compound, or Atropine (e.g., i.p. or p.o.) A->B D Muscarinic Agonist Challenge: Administer pilocarpine (s.c.) to induce salivation B->D C Saliva Collection (Baseline): Collect pre-weighed cotton balls from the oral cavity E Saliva Collection (Post-challenge): Collect and weigh cotton balls at timed intervals D->E F Data Analysis: Compare the net weight of saliva produced between treatment groups E->F

References

A Comparative Guide for Drug Development Professionals: Trimebutine vs. Probiotics for Functional Abdominal Pain in Pediatric Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Pediatric Functional Abdominal Pain

Functional Abdominal Pain Disorders (FAPDs) represent a significant clinical challenge in pediatrics, characterized by chronic or recurrent abdominal pain without a clear organic cause.[1][2] The pathophysiology is understood to be multifactorial, involving visceral hypersensitivity, altered gut motility, and disruptions in the gut-brain axis.[1][2] Animal models, particularly those involving early life stress such as neonatal maternal separation or inflammation, are crucial for investigating underlying mechanisms and evaluating potential therapeutic interventions.[1][3][4][5] These models effectively recapitulate key features of FAPDs, including visceral hypersensitivity.[3][6] This guide provides a comparative analysis of two distinct therapeutic strategies—the pharmacological agent trimebutine and the microbiome-modulating probiotics—within the context of preclinical pediatric models.

Section 1: this compound - A Pharmacological Modulator of Gut Function

This compound is a versatile agent known for its ability to regulate gastrointestinal motility and sensitivity.[7][8][9] Its efficacy in treating abdominal pain in both adults and children is well-documented clinically.[7][8][9]

Mechanism of Action: The Opioid Receptor Connection

The primary mechanism of this compound involves its action as an agonist on peripheral µ (mu), κ (kappa), and δ (delta) opioid receptors within the enteric nervous system.[7][8][9][10] This multimodal interaction is key to its dual, normalizing effect on gut motility—it can stimulate hypotonic muscles and relax hypertonic ones.[7][11]

  • Agonism at µ and δ receptors is generally associated with a reduction in propulsive contractions, which can alleviate cramping and diarrhea.

  • Agonism at κ receptors is thought to contribute to the reduction of visceral pain perception.

This interaction with peripheral opioid receptors, which is blocked by antagonists like naloxone, has been demonstrated in various animal and human studies.[12][13][14] Furthermore, this compound has been shown to decrease reflexes induced by gut distension in animal models, directly suggesting its role in modulating visceral sensitivity.[7][8][9]

Diagram: this compound's Mechanism of Action on Enteric Neurons

Trimebutine_MoA cluster_lumen Gut Lumen / Enteric Plexus cluster_receptors Peripheral Opioid Receptors on Enteric Neuron cluster_outcomes Physiological Outcomes TMB This compound mu μ-receptor TMB->mu Acts as Agonist kappa κ-receptor TMB->kappa Acts as Agonist delta δ-receptor TMB->delta Acts as Agonist Neuron Enteric Neuron mu->Neuron Modulate Neurotransmission kappa->Neuron Modulate Neurotransmission delta->Neuron Modulate Neurotransmission Motility Modulated Gut Motility (Normalizing Effect) Neuron->Motility Regulates Sensitivity Decreased Visceral Hypersensitivity Neuron->Sensitivity Regulates

A diagram illustrating this compound's agonistic action on peripheral opioid receptors.

Preclinical Evidence and Experimental Protocols

In pediatric models of FAPD, such as those induced by neonatal stress, this compound is evaluated for its ability to reverse visceral hypersensitivity. The primary endpoint is often the visceral motor response (VMR) to colorectal distension (CRD).

Experimental Protocol: Visceral Motor Response (VMR) to Colorectal Distension (CRD)

  • Causality: This protocol is the gold standard for quantifying visceral pain in rodents. It measures the abdominal muscle contractions in response to a controlled, painful stimulus (balloon distension in the colon), providing an objective measure of visceral sensitivity that this compound is hypothesized to modulate.

  • Methodology:

    • Animal Model: Utilize a validated pediatric FAPD model, such as rats subjected to maternal separation from postnatal days 2-12.[6]

    • Surgical Preparation: Under anesthesia, implant bipolar electrodes into the external oblique abdominal muscles of adult rats (postnatal day 60+) to record electromyographic (EMG) activity. Allow for a 5-7 day recovery period.

    • Treatment Administration: Administer this compound or vehicle control (e.g., saline) via oral gavage or intraperitoneal injection at a predetermined time before CRD.

    • CRD Procedure: Gently insert a flexible balloon catheter (e.g., 4-5 cm) into the descending colon and rectum. Acclimate the animal for 30 minutes.

    • Stimulation: Perform graded, phasic distensions of the balloon at increasing pressures (e.g., 20, 40, 60, 80 mmHg), with each distension lasting 20 seconds followed by a 2-minute rest period.

    • Data Acquisition: Record EMG signals throughout the procedure. The VMR is quantified by integrating the total EMG activity during the distension period and subtracting the baseline activity before the stimulus.

    • Validation & Analysis: A significant reduction in VMR at various pressures in the this compound-treated group compared to the vehicle group indicates a reduction in visceral hypersensitivity. Statistical analysis is typically performed using a two-way ANOVA.

Section 2: Probiotics - A Microbiome-Centric Therapeutic Strategy

Probiotics, defined as live microorganisms that confer a health benefit on the host, are increasingly investigated for FAPDs.[15][16][17] Their use is predicated on the hypothesis that altering the gut microbiota can positively influence the gut-brain axis and reduce pain.[15]

Mechanism of Action: Modulating the Gut-Brain Axis

The mechanisms by which probiotics alleviate abdominal pain are multifaceted and strain-specific.[16][18] Key pathways include:

  • Gut-Brain Axis Communication: Certain probiotic strains can influence the nervous system. For example, Lactobacillus rhamnosus GG (LGG) has been shown to alter the levels of key brain neurotransmitters like serotonin, noradrenaline, and dopamine in animal models of visceral pain.[19]

  • Immune Modulation: Probiotics can interact with immune cells in the gut lining, potentially reducing low-grade inflammation that may contribute to visceral hypersensitivity.[20]

  • Metabolite Production: The production of short-chain fatty acids (SCFAs) like butyrate by beneficial bacteria can nourish colonocytes, enhance gut barrier function, and exert anti-inflammatory effects.[20]

  • Direct Effects of Bacterial Products: Even soluble mediators produced by probiotics, independent of the live bacteria, have been shown to ameliorate visceral hypersensitivity in early life stress models, suggesting a direct signaling role.[6][21][22]

Diagram: Probiotics' Mechanism of Action via the Gut-Brain Axis

Probiotics_MoA cluster_gut Gut Lumen & Mucosa cluster_cns Central Nervous System (CNS) Probiotics Probiotics (e.g., L. rhamnosus GG) Metabolites Produce Soluble Mediators & SCFAs Probiotics->Metabolites Immune Modulate Mucosal Immune Cells Probiotics->Immune Barrier Enhance Epithelial Barrier Integrity Probiotics->Barrier Vagus Vagus Nerve & Spinal Afferents Metabolites->Vagus Influence Signaling Immune->Vagus Influence Signaling Barrier->Vagus Influence Signaling Brain Brain (Pain Perception Centers) Outcome Decreased Visceral Hypersensitivity Brain->Outcome Alters Perception SpinalCord Spinal Cord (Nociceptive Signaling) SpinalCord->Brain Ascending Pathways Vagus->SpinalCord Afferent Signals Workflow A Select Pediatric Animal Model (e.g., Maternal Separation) B Randomize into 3 Groups A->B C1 Group 1: This compound B->C1 C2 Group 2: Probiotic (e.g., LGG) B->C2 C3 Group 3: Vehicle Control B->C3 D Treatment Period (e.g., 4 weeks) C1->D C2->D C3->D E Assess Outcomes D->E F1 Behavioral Testing: Visceral Motor Response (VMR) to Colorectal Distension E->F1 F2 Microbiota Analysis: 16S rRNA Sequencing of Fecal Samples E->F2 F3 Molecular Analysis: Spinal Cord Gene Expression or Brain Neurotransmitters E->F3 G Comparative Data Analysis & Interpretation F1->G F2->G F3->G

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Trimebutine: Safety, Compliance, and Environmental Stewardship

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the application of chemical compounds to their entire lifecycle within the laboratory, including their safe and compliant disposal. Trimebutine, a widely used spasmolytic agent, requires meticulous handling not only during experimentation but also at the end of its use. Improper disposal of pharmaceutical compounds like this compound can lead to environmental contamination and regulatory non-compliance.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment.

The core principle of pharmaceutical waste management is to prevent its entry into ecosystems. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established stringent rules, notably a ban on the "sewering" (disposal down a drain) of hazardous pharmaceutical waste by healthcare and research facilities, to mitigate the impact of these chemicals on waterways.[3][4][5][6][7]

Hazard Assessment and Waste Characterization: The Critical First Step

Before any disposal action is taken, the waste must be properly characterized. While this compound is not typically classified as a hazardous substance for transport, its disposal route is governed by its chemical properties and regulatory frameworks.[1][2]

Causality: The primary disposal recommendation for this compound from Safety Data Sheets (SDS) is controlled incineration.[8] This method is chosen because it ensures the complete destruction of the active pharmaceutical ingredient (API), preventing it from persisting in the environment. This compound is not considered readily biodegradable, meaning it will not break down quickly or easily in soil or water.[2]

Protocol:

  • Consult the Safety Data Sheet (SDS): The SDS provided by the manufacturer is the primary source of information. It will contain a dedicated section on disposal considerations.[8][9][10][11]

  • Contact Your Institutional Environmental Health & Safety (EHS) Office: Your EHS department is the definitive authority on waste characterization and disposal procedures at your facility. They will determine if the this compound waste meets the criteria for hazardous waste under the Resource Conservation and Recovery Act (RCRA) or state-level regulations.[12][13]

Core Disposal Protocols for this compound in a Laboratory Setting

Based on authoritative guidelines, a clear hierarchy of disposal methods exists. The following protocols are designed for research professionals handling this compound in various forms.

Universal Prohibitions:

  • DO NOT Discharge to Sewer Systems: This is explicitly prohibited for hazardous pharmaceuticals by the EPA and is a standard warning in this compound's SDS.[3][6][8] Flushing pharmaceuticals down the drain introduces them into water systems where they can harm aquatic life and potentially enter drinking water sources.[4]

  • DO NOT Dispose in Regular Trash: While FDA guidelines for household medicine disposal sometimes mention trash disposal after mixing with an unpalatable substance, this is not the appropriate procedure for a laboratory or research setting.[14][15][16] Laboratory-generated chemical waste must be handled by licensed professionals.

  • Wear Appropriate Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing standard laboratory PPE, including safety glasses or goggles, impervious gloves (such as nitrile), and a lab coat.[1][9][11]

  • Segregate this compound Waste: Do not mix this compound waste with non-hazardous solid waste or other incompatible chemical waste streams. Maintain separate, clearly labeled waste containers.

  • Use Designated Chemical Waste Containers:

    • Place solid this compound waste (e.g., unused powder, contaminated materials) into a suitable, sealable container provided by your EHS office.[8][10]

    • The container must be in good condition, compatible with the chemical, and kept tightly closed when not in use.[8][9]

  • Label the Waste Container: The label should clearly read "Hazardous Waste" (or as directed by EHS) and identify the contents (e.g., "this compound Maleate Waste"). Include the date of accumulation.

  • Arrange for Professional Disposal: All this compound waste must be disposed of through a licensed chemical destruction facility.[8] This process is managed by your institution's EHS department, which contracts with specialized waste management vendors. These vendors will transport the waste for controlled incineration.[12]

The following table summarizes the disposal procedures for different types of this compound waste:

Waste TypeDisposal ProtocolRationale & References
Unused/Expired this compound (API) Collect in a designated, sealed, and clearly labeled hazardous waste container for incineration.Ensures complete destruction of the active compound.[8][12]
Contaminated Lab Materials Place gloves, weigh boats, pipette tips, and other contaminated disposable materials into the same solid chemical waste container as the API.These materials are considered contaminated and must be treated as hazardous waste to prevent secondary exposure or environmental release.[10]
Empty Stock Containers Triple-rinse the container with a suitable solvent (e.g., water or ethanol). Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of in a sanitary landfill or recycled after being punctured to prevent reuse.Rinsing ensures the removal of residual API. The rinsate itself is considered hazardous. Controlled incineration is also an option for combustible packaging.[8]
Solutions Containing this compound Collect in a designated, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by EHS.Prevents the release of the API into wastewater and ensures compliance with EPA regulations.[3][8]
Emergency Spill Procedures

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Ensure Area is Well-Ventilated: If safe to do so, increase ventilation to the area.[8][9]

  • Remove All Sources of Ignition: this compound dust can be combustible.[8][17]

  • Contain the Spill: Prevent the spill from spreading or entering drains.[1][9]

  • Collect Spilled Material:

    • For solid spills, carefully sweep or use a filtered vacuum to collect the material. Avoid creating dust.[10]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or universal binders).[1][9]

  • Dispose of Cleanup Materials: Place all collected spill debris and cleaning materials into a sealed, labeled hazardous waste container for disposal.[8][10]

  • Decontaminate the Area: Clean the spill area thoroughly.[9]

This compound Disposal Decision Workflow

The following diagram illustrates the logical steps a researcher should follow when faced with this compound waste.

TrimebutineDisposal start This compound Waste Generated sds_ehs Consult SDS and Institutional EHS for Waste Characterization start->sds_ehs ppe Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) sds_ehs->ppe prohibited Prohibited Actions: - DO NOT Sewer - DO NOT Place in Regular Trash sds_ehs->prohibited segregate Segregate into a Designated, Labeled Waste Container ppe->segregate solid_waste Solid Waste (API, Contaminated Labware) segregate->solid_waste  Solid liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste  Liquid spill Accidental Spill segregate->spill  Spill collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_waste->collect_liquid spill_protocol Follow Emergency Spill Protocol: 1. Ventilate & Contain 2. Absorb/Sweep Up 3. Collect in Waste Container spill->spill_protocol disposal Arrange for Pickup by EHS for Controlled Incineration collect_solid->disposal collect_liquid->disposal spill_protocol->disposal

Caption: Decision workflow for the safe disposal of this compound in a research setting.

By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure that their work with this compound is conducted with the highest standards of safety and environmental responsibility from initial handling to final disposal.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Trimebutine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity

In the landscape of pharmaceutical research and development, the meticulous handling of active pharmaceutical ingredients (APIs) is a cornerstone of both safety and data integrity. This guide offers a detailed protocol for the use of personal protective equipment (PPE) when working with Trimebutine, a non-competitive spasmolytic agent. Moving beyond a simple checklist, this document delves into the rationale behind each protective measure, empowering researchers to cultivate an environment of informed safety.

This compound's therapeutic mechanism, centered on the peripheral enkephalinergic system, is well-established. However, in its raw or concentrated form within a laboratory, it presents potential hazards that demand a systematic and cautious approach to handling. This guide will serve as an essential operational manual for mitigating exposure risks and ensuring a secure and compliant laboratory setting.

Hazard Analysis: Understanding the Risks of this compound Exposure

A foundational understanding of the potential hazards associated with this compound is critical before establishing PPE protocols. The primary routes of occupational exposure in a laboratory are inhalation of aerosolized powder, dermal contact, and inadvertent ingestion.

While extensive occupational toxicology data for pure this compound is not widely available, the Safety Data Sheet (SDS) remains the definitive source for hazard information. It is imperative to consult the specific SDS for the this compound product in use, as formulations and purities may differ.

Primary Potential Hazards:

  • Respiratory Irritation: Fine this compound powder can become airborne during weighing and transfer procedures, posing a risk of irritation to the respiratory tract.

  • Dermal Contact: While not classified as a major skin irritant, prolonged or repeated skin contact may result in local irritation or systemic absorption.

  • Ocular Exposure: Direct contact with the eyes can lead to irritation.

  • Ingestion: Accidental ingestion may cause systemic effects.

The Essential PPE Framework for this compound Handling

The selection and proper use of PPE are fundamental control measures. The following table outlines the minimum PPE requirements for handling this compound in its solid and solution forms, with detailed explanations for each item provided below.

TaskGlovesEye ProtectionRespiratory ProtectionProtective Clothing
Weighing/Dispensing Powder Double Nitrile GlovesChemical Splash GogglesNIOSH-approved N95 or higherDisposable Gown over Lab Coat
Preparing Solutions Nitrile GlovesChemical Splash GogglesNot typically required in a fume hoodStandard Lab Coat
Handling Solutions Nitrile GlovesSafety Glasses with Side ShieldsNot requiredStandard Lab Coat
Hand Protection: The Critical First Barrier

The Rationale for Double-Gloving: When handling potent or powdered compounds, the risk of a single glove breach, such as a microscopic pinhole, is a significant concern. The practice of wearing two pairs of gloves provides a crucial layer of redundancy, dramatically lowering the risk of dermal exposure. The outer glove can be promptly and safely removed if contamination is suspected, allowing work to continue with the clean inner glove.

Material Selection: Nitrile gloves are the preferred choice due to their superior chemical resistance compared to latex and a lower incidence of allergic reactions. A thorough inspection of all gloves for any imperfections prior to use is a critical and non-negotiable step.

Eye and Face Protection: Safeguarding Against Aerosols and Splashes

Goggles vs. Safety Glasses: For any task involving this compound powder or the preparation of concentrated solutions, chemical splash goggles that meet EN 166 (EU) or NIOSH (US) standards are mandatory.[1][2] These goggles form a protective seal around the eyes, offering comprehensive protection from splashes. For work involving dilute solutions, standard safety glasses with side shields may be adequate, but this should be determined by a formal risk assessment.

Respiratory Protection: Mitigating Inhalation Risks

When is a Respirator Required? The most significant inhalation risk stems from the aerosolization of this compound powder. Consequently, a NIOSH-approved N95 respirator or its equivalent is required when weighing or transferring the solid material.[3] This class of respirator is designed to filter at least 95% of airborne particles. When such tasks are performed within a certified chemical fume hood, respiratory protection is generally not necessary, as the engineering control is designed to contain and exhaust airborne contaminants.

The Importance of a Proper Fit: The efficacy of a respirator is entirely dependent on a tight seal against the user's face. All personnel who are required to wear tight-fitting respirators must undergo and pass an annual fit test.

Protective Clothing: The Final Layer of Defense

The use of a disposable gown over a standard laboratory coat offers an additional barrier of protection. In the event of a significant spill, the gown can be quickly and safely removed, preventing the contamination of personal clothing. A standard, clean lab coat is generally sufficient when handling solutions.

Procedural Integrity: The Critical Sequences of Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is a critical procedure that prevents cross-contamination.

The Donning Sequence:

Caption: The correct sequence for donning PPE before handling this compound.

The Doffing Sequence:

The primary objective of the doffing sequence is to remove the most contaminated items first, thereby minimizing contact with the wearer's skin and clothing.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.